cis-Tosylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H19Cl2N3O5S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[5-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H19Cl2N3O5S/c1-13-2-5-15(6-3-13)31(26,27)28-10-18-20(16-7-4-14(21)8-17(16)22)30-19(29-18)9-25-12-23-11-24-25/h2-8,11-12,18-20H,9-10H2,1H3 |
InChI Key |
VRGBKTUMQATPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of cis-Tosylates from Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective tosylation of diols is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. The hydroxyl group, while ubiquitous, is a poor leaving group, necessitating its conversion into a sulfonate ester, such as a tosylate, to facilitate nucleophilic substitution and elimination reactions. Achieving stereochemical control, particularly in the synthesis of cis-tosylates from cis-diols, presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of cis-monotosylates and cis-ditosylates from diols, with a focus on reaction mechanisms, stereochemical control, and detailed experimental protocols. Quantitative data is presented in tabular format to allow for straightforward comparison of various synthetic strategies.
Introduction: The Significance of cis-Diol Tosylation
The tosylation of alcohols is a fundamental transformation in organic chemistry, converting a poorly reactive hydroxyl group into an excellent leaving group, the tosylate. This process is critical in multi-step syntheses where subsequent nucleophilic substitution or elimination reactions are required. When dealing with polyhydroxylated compounds like diols, the challenge lies in achieving regioselectivity (differentiating between multiple hydroxyl groups) and stereoselectivity (controlling the spatial arrangement of the resulting tosylate group).
The synthesis of cis-tosylates from cis-diols is of particular importance in the development of pharmaceuticals and other biologically active molecules, where the precise three-dimensional arrangement of functional groups is critical for activity. Standard tosylation conditions using tosyl chloride (TsCl) and a base like pyridine (B92270) generally proceed with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction. However, achieving high yields of the desired cis-product, especially in ditosylation reactions, can be complicated by side reactions and potential isomerization.
This guide will delve into both classical and modern catalytic methods for the selective synthesis of cis-tosylates, providing researchers with the necessary information to choose the optimal strategy for their specific synthetic goals.
Core Synthetic Strategies
The synthesis of tosylates from diols can be broadly categorized into two main objectives: selective monotosylation and exhaustive ditosylation. The choice of method depends on the desired final product and the nature of the diol substrate.
Selective Monotosylation of meso-Diols
The desymmetrization of meso-diols (achiral compounds with chiral centers) is a powerful strategy for generating chiral building blocks. Several catalytic methods have been developed to achieve enantioselective monotosylation.
-
Organocatalysis: Chiral organocatalysts, such as those based on borinic acid or benzazaborole scaffolds, can form transient boronate esters with cis-diols. This brings the diol into a chiral environment, allowing for the selective tosylation of one of the enantiotopic hydroxyl groups.
-
Metal-Mediated Methods:
-
Dibutyltin (B87310) Oxide Catalysis: Dibutyltin oxide (Bu₂SnO) is a widely used catalyst for the regioselective acylation and sulfonylation of diols. It forms a stannylene acetal (B89532) intermediate with the diol, activating one of the hydroxyl groups towards tosylation. This method is particularly effective for the selective monotosylation of primary hydroxyl groups in the presence of secondary ones.
-
Silver(I) Oxide Mediation: Silver(I) oxide (Ag₂O), often in the presence of a catalytic amount of potassium iodide, can mediate the highly selective monotosylation of symmetrical diols. The high selectivity is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which differentiates their acidity.
-
Stereoretentive Ditosylation of cis-Diols
The synthesis of cis-ditosylates from cis-diols with retention of stereochemistry is a more challenging transformation. The standard method involves the use of tosyl chloride and a base like pyridine.
-
Classical Method (TsCl/Pyridine): This is the most direct approach. The cis-diol is treated with at least two equivalents of tosyl chloride in the presence of pyridine, which acts as both a base and a catalyst. The reaction proceeds with retention of configuration at both stereocenters. However, this method can sometimes lead to a mixture of mono- and di-tosylated products, as well as the formation of the undesired trans-isomer through side reactions or subsequent isomerization. Careful control of reaction conditions such as temperature and reaction time is crucial.
-
Oxidative Approach: An alternative, though less direct, route to cis-ditosylates involves the oxidation of a precursor molecule. For instance, cis-1,2-bis(p-tolylmercapto)cyclopentane can be oxidized with hydrogen peroxide to yield cis-1,2-bis(p-tolylsulfonyl)cyclopentane.[1] It is noteworthy that this cis-ditosylate can be isomerized to the more stable trans-isomer upon treatment with a base like sodium methoxide.[1] This highlights the importance of mild reaction and workup conditions to preserve the cis stereochemistry.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic methods, allowing for a comparison of their efficacy.
Table 1: Selective Monotosylation of Diols
| Method/Catalyst | Diol Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dibutyltin Oxide | Various 1,2-diols | TsCl, Et₃N | Toluene | 25 | 16 | High Conversion | [2] |
| Silver(I) Oxide | Symmetrical diols | TsCl, KI | CH₂Cl₂ | RT | 2-4 | 85-95 | [3] |
| "Green" Method | Ethylene Glycol | TsCl | Pyridine | 0 - RT | 3 | >90 | [4] |
Table 2: Ditosylation of cis-Diols
| Method | Diol Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| TsCl/Pyridine | cis-1,2-Cyclohexanediol (B155557) | TsCl | Pyridine | 0 - RT | 12-24 | Moderate to Good | Primarily cis | General Knowledge |
| Oxidation | cis-1,2-Bis(p-tolylmercapto)cyclopentane | H₂O₂ | Acetic Acid | RT | - | - | Exclusively cis | [1] |
Note: Yields and reaction times can vary significantly depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 4.1: Synthesis of cis-1,2-Cyclohexanediol (Starting Material)
This protocol describes the synthesis of the starting cis-diol from cyclohexene (B86901).
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide dihydrate (NMO·2H₂O)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343) (e.g., Florisil or Magnesol)
-
1 N Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol
-
Diethyl ether
Procedure:
-
To a stirred mixture of N-methylmorpholine-N-oxide dihydrate (155 mmol), water (50 mL), and acetone (20 mL), add a solution of osmium tetroxide (80 mg) in tert-butanol (8 mL).
-
To this mixture, add distilled cyclohexene (100 mmol). The reaction is mildly exothermic; maintain the temperature at room temperature using a water bath if necessary.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and add it to the reaction mixture.
-
Filter the mixture to remove the magnesium silicate.
-
Neutralize the filtrate to pH 7 with 1 N H₂SO₄.
-
Remove the acetone by rotary evaporation.
-
Further adjust the pH to 2 with 1 N H₂SO₄.
-
Saturate the aqueous solution with NaCl and extract with ethyl acetate.
-
Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the crystalline product.
-
Recrystallize the crude product from diethyl ether to obtain pure cis-1,2-cyclohexanediol.
Protocol 4.2: Monotosylation of a Symmetrical Diol using Silver(I) Oxide
This protocol is a general procedure for the selective monotosylation of a symmetrical diol.[3]
Materials:
-
Symmetrical diol (e.g., 1,4-butanediol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Celite
Procedure:
-
To a solution of the symmetrical diol (1.0 mmol) in dichloromethane (10 mL), add silver(I) oxide (1.5 mmol) and a catalytic amount of potassium iodide (0.1 mmol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.1 mmol) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monotosylate.
Protocol 4.3: Ditosylation of cis-1,2-Cyclohexanediol
This protocol describes a general method for the ditosylation of a cis-diol with retention of stereochemistry.
Materials:
-
cis-1,2-Cyclohexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cis-1,2-cyclohexanediol (10 mmol) in pyridine (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add p-toluenesulfonyl chloride (22 mmol, 2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding the mixture to ice-cold 1 M HCl (100 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash successively with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol (B145695) or methanol) to yield the pure cis-ditosylate.
Mechanistic Insights and Visualizations
The stereochemical outcome of the tosylation of a diol is determined by the reaction mechanism. As mentioned, the standard tosylation with TsCl proceeds with retention of configuration.
General Mechanism of Tosylation
The reaction of an alcohol with tosyl chloride in the presence of pyridine involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride. Pyridine then acts as a base to deprotonate the resulting oxonium ion, yielding the tosylate and pyridinium (B92312) chloride.
Caption: General mechanism of alcohol tosylation.
Catalytic Cycle for Dibutyltin Oxide Monotosylation
The catalytic cycle for the dibutyltin oxide-mediated monotosylation involves the formation of a stannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups.
Caption: Catalytic cycle for Bu₂SnO-mediated monotosylation.
Experimental and Logical Workflows
The selection of an appropriate synthetic strategy depends on the desired outcome. The following workflow provides a decision-making framework for researchers.
Caption: Decision workflow for tosylation of cis-diols.
Conclusion
The synthesis of cis-tosylates from diols is a critical transformation in organic chemistry, enabling the construction of complex molecular architectures. This guide has provided an in-depth overview of the key methodologies for achieving both selective monotosylation and stereoretentive ditosylation of cis-diols. By understanding the underlying reaction mechanisms and having access to detailed experimental protocols and comparative data, researchers are better equipped to navigate the challenges of stereoselective synthesis and efficiently produce the desired cis-tosylated products for their applications in drug discovery and development. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of these important reactions.
References
- 1. "PART I: THE SYNTHESIS OF CIS-1,2-BIS(PARA- TOLYLSULFONYL)CYCLOPENTANE." by JING-JONG LU [docs.lib.purdue.edu]
- 2. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchemlett.com [jchemlett.com]
An In-depth Technical Guide to the Mechanism of cis-Tosylate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the formation of cis-tosylates, with a particular focus on the stereochemical control involved in the tosylation of diols. This document details the underlying principles, experimental considerations, and mechanistic pathways that influence the stereochemistry of the resulting tosylate products.
Core Principles of Tosylation
Tosylation is a fundamental transformation in organic synthesis that converts an alcohol into a tosylate (a p-toluenesulfonate ester). This conversion is crucial as it transforms a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OTs), facilitating a wide range of nucleophilic substitution and elimination reactions.[1] The standard method for tosylation involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270).[2]
Mechanism of Tosylation:
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion intermediate by the base to yield the tosylate ester.[2][3] A critical aspect of this mechanism is that the carbon-oxygen bond of the alcohol is not broken during the reaction.[1] Consequently, the tosylation of a chiral alcohol proceeds with retention of configuration at the stereocenter.[1]
Stereoselective Formation of cis-Tosylates from Diols
The synthesis of cis-tosylates, particularly from cyclic diols, requires careful consideration of the starting material's stereochemistry and the reaction conditions. The direct ditosylation of a cis-diol is the most straightforward conceptual approach to a cis-ditosylate.
Synthesis of cis-Diol Precursors
The stereochemistry of the final ditosylate is dictated by the stereochemistry of the starting diol. Therefore, the synthesis of a pure cis-diol is a prerequisite for the formation of a cis-ditosylate. A common method for the syn-dihydroxylation of alkenes to produce cis-diols involves the use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).[4][5]
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol (B155557)
A representative procedure for the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901) is as follows:
To a mixture of N-methylmorpholine-N-oxide monohydrate (1.2 equivalents) in a solvent mixture of acetone (B3395972) and water, a catalytic amount of osmium tetroxide is added. Cyclohexene (1.0 equivalent) is then added to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium bisulfite. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield cis-1,2-cyclohexanediol.[6]
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| Cyclohexene | 1.0 eq | Starting material |
| N-methylmorpholine-N-oxide | 1.2 eq | Co-oxidant |
| Osmium Tetroxide | catalytic | Catalyst |
| Acetone/Water | Solvent | Reaction medium |
| Sodium Bisulfite | Quenching agent | Reduces excess OsO₄ |
Ditosylation of cis-Diols
The ditosylation of a cis-diol with two equivalents of tosyl chloride in the presence of a base like pyridine is expected to yield the corresponding cis-ditosylate, again with retention of configuration at both carbon centers.
Generalized Experimental Protocol: Ditosylation of cis-1,2-Cyclohexanediol
A generalized procedure for the ditosylation of a cis-diol is as follows:
cis-1,2-Cyclohexanediol (1.0 equivalent) is dissolved in anhydrous pyridine, which acts as both a solvent and a base. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (2.2 equivalents) is added portion-wise while maintaining the low temperature. The reaction mixture is stirred and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of cold water or dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude cis-1,2-bis(tosyloxy)cyclohexane. Purification is typically achieved by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio/Concentration | Role |
| cis-1,2-Cyclohexanediol | 1.0 eq | Substrate |
| p-Toluenesulfonyl Chloride | 2.2 eq | Tosylating agent |
| Pyridine | Solvent and Base | Catalyst and acid scavenger |
Mechanistic Considerations and Stereochemical Control
While direct tosylation with retention of configuration is the primary pathway, other factors can influence the stereochemical outcome, particularly in subsequent reactions of the formed tosylates.
The Role of Pyridine
Pyridine serves a dual role in the tosylation reaction. It acts as a base to neutralize the HCl generated during the reaction.[3] Additionally, pyridine can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate. This intermediate is then attacked by the alcohol, regenerating the pyridine catalyst.[3][7] This catalytic cycle does not alter the stereochemical outcome at the alcohol's carbon center.
Figure 1. Role of pyridine as a nucleophilic catalyst in the tosylation of an alcohol.
Kinetic vs. Thermodynamic Control
In reactions where both cis and trans isomers can be formed, the product distribution can be governed by kinetic or thermodynamic control.[8][9]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster (the kinetic product) will predominate. This product is formed via the pathway with the lower activation energy.[10][11]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing for equilibration to the most stable product (the thermodynamic product).[10][11]
For the ditosylation of a diol, if the starting material is a pure cis-diol, the direct tosylation with retention of configuration is expected to be the kinetically favored pathway, yielding the cis-ditosylate. Isomerization to a more stable trans-ditosylate would require a higher energy pathway, potentially involving neighboring group participation or other rearrangement mechanisms, and would be more likely under thermodynamic conditions.
| Condition | Favored Product | Rationale |
| Low Temperature, Short Reaction Time | Kinetic Product (cis-ditosylate) | Lower activation energy for direct tosylation with retention. |
| High Temperature, Long Reaction Time | Thermodynamic Product (trans-ditosylate) | Allows for equilibration to the more stable isomer. |
Neighboring Group Participation (NGP)
Neighboring group participation can significantly impact the stereochemistry of reactions involving tosylates.[12][13] While NGP is more commonly discussed in the context of the reactions of tosylates (i.e., displacement of the tosylate group), the presence of a neighboring hydroxyl group during the tosylation of a diol can influence the reaction. For instance, intramolecular hydrogen bonding in a cis-diol could affect the relative reactivity of the two hydroxyl groups.
More significantly, if a mono-tosylate is formed as an intermediate, the neighboring hydroxyl group can act as an internal nucleophile, leading to the formation of a cyclic intermediate (e.g., an epoxide). Subsequent reaction of this intermediate can lead to a product with a different stereochemistry than that expected from direct substitution.
Figure 2. Neighboring group participation by a hydroxyl group leading to a trans product.
Spectroscopic Analysis of cis and trans-Tosylates
The stereochemistry of the resulting tosylates can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between vicinal protons can provide information about their dihedral angle, which is different for cis and trans isomers in cyclic systems.[14]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring can also differ between cis and trans isomers due to different steric environments.
-
Infrared (IR) Spectroscopy: While less definitive for stereochemistry, the characteristic peaks for the sulfonate group (S=O stretches) will be present in both isomers. The fingerprint region may show differences between the isomers.[14]
Conclusion
The formation of cis-tosylates is primarily achieved through the direct tosylation of cis-diols, a reaction that proceeds with retention of configuration at the carbon centers. The stereochemical outcome is generally under kinetic control, favoring the direct formation of the cis product. However, reaction conditions, particularly temperature, can influence the potential for isomerization to the thermodynamically more stable trans isomer. Furthermore, the possibility of neighboring group participation by a hydroxyl group in a mono-tosylated intermediate can lead to the formation of rearranged or stereochemically altered products. A thorough understanding of these mechanistic principles is essential for the stereocontrolled synthesis of complex molecules in academic research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
The Stereochemistry of Cis-Tosylate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereochemistry of cis-tosylate compounds, covering their synthesis, reactivity, and critical role in modern organic chemistry and drug development. The unique stereochemical arrangement of cis-tosylates significantly influences their reaction pathways, often leading to distinct outcomes compared to their trans counterparts. This document delves into the fundamental principles governing their reactivity, with a focus on neighboring group participation, and provides practical experimental protocols and quantitative data for researchers in the field.
Core Principles: The Tosylate Group and Stereochemical Implications
The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion. The conversion of an alcohol to a tosylate is a pivotal transformation in organic synthesis, proceeding with retention of stereochemistry at the carbinol carbon. This is because the carbon-oxygen bond of the alcohol is not broken during the tosylation reaction.
The stereochemical fate of a subsequent reaction then depends on the mechanism. A standard SN2 reaction will proceed with inversion of configuration at the electrophilic carbon. However, the cis-stereochemistry of a tosylate group in relation to another substituent on a ring can lead to more complex and fascinating stereochemical outcomes, primarily through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.
Neighboring Group Participation (NGP) in this compound Systems
Neighboring group participation is the intramolecular interaction of a functional group with a reaction center. In this compound compounds, a suitably positioned neighboring group can act as an internal nucleophile, attacking the carbon bearing the tosylate group and displacing it in an initial intramolecular SN2 reaction. This results in the formation of a cyclic intermediate. A subsequent intermolecular SN2 attack by an external nucleophile on this intermediate opens the ring, leading to the final product.
This two-step process, involving two consecutive SN2 reactions, each causing an inversion of stereochemistry, ultimately results in a net retention of configuration at the reaction center. This is a hallmark of NGP and stands in contrast to the single inversion observed in a standard SN2 reaction. Furthermore, NGP often leads to a significant rate enhancement compared to analogous systems where such participation is not possible.[1][2]
Below is a logical diagram illustrating the general principle of neighboring group participation by a generic neighboring group 'Z' in a this compound system, leading to retention of stereochemistry.
References
The Cis-Tosylate Group: A Strategic Asset in Alcohol Protection for Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The p-toluenesulfonyl (tosyl) group is a well-established activating group for alcohols, converting the poor hydroxyl leaving group into a highly effective tosylate leaving group.[1][2] However, its role as a temporary protecting group, especially with specific stereochemistry, offers a nuanced approach to complex molecular architecture. This technical guide focuses on the application of the cis-tosylate as a protecting group for alcohols, exploring its installation, stability, deprotection, and stereochemical implications in cyclic systems.
Introduction to the Tosylate Protecting Group
The tosyl group is valued for its stability and ease of handling.[3] It is typically introduced by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine.[4] This conversion proceeds with retention of stereochemistry at the carbinol center.[1] While often used to facilitate nucleophilic substitution or elimination reactions, the tosyl group can also serve as a robust protecting group for alcohols when these reactions are undesirable in subsequent synthetic steps.[3]
Installation of the this compound Group
The synthesis of a this compound on a cyclic alcohol is achieved under standard tosylation conditions. The stereochemical outcome is dictated by the configuration of the starting alcohol.
Experimental Protocol: Tosylation of cis-4-tert-butylcyclohexanol
This protocol describes the synthesis of cis-4-tert-butylcyclohexyl tosylate, a model substrate where the bulky tert-butyl group locks the conformation, placing the hydroxyl group in an axial position.[5]
Materials:
-
cis-4-tert-butylcyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve cis-4-tert-butylcyclohexanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at 0 °C for 4 hours. If monitoring by TLC indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]
-
Upon completion, dilute the reaction mixture with deionized water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-4-tert-butylcyclohexyl tosylate.
-
Purify the product by recrystallization or column chromatography.
// Edges "cis-Alcohol" -> "ReactionVessel"; "TsCl_Py" -> "ReactionVessel"; "ReactionVessel" -> "Quench" [label="Stir 4h"]; "Quench" -> "Extract"; "Extract" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Purify"; "Purify" -> "this compound"; } END_DOT
Reactivity and Stereochemical Implications of cis-Tosylates
The cis stereochemistry of a tosylate group on a cyclic system significantly influences its reactivity, primarily due to conformational effects and the potential for neighboring group participation.
In conformationally locked systems like 4-tert-butylcyclohexyl tosylate, the cis isomer has the tosylate group in an axial position. This orientation is ideal for E2 elimination reactions, as it allows for a trans-diaxial arrangement with the axial hydrogens on the adjacent carbons.[5] In contrast, the trans isomer, with an equatorial tosylate, cannot achieve this geometry and may favor an E1 or SN1 pathway, which is often slower.[5]
Neighboring group participation (NGP) can also play a crucial role in the reactions of cis-tosylates. If a neighboring group is positioned cis to the tosylate, it can act as an internal nucleophile, leading to retention of stereochemistry at the reaction center through a double inversion mechanism.[6][7] This phenomenon can be exploited to control the stereochemical outcome of a reaction.
Deprotection of cis-Tosylates
The removal of a tosylate group to regenerate the alcohol can be challenging due to its stability. However, several methods are available, primarily relying on reductive cleavage or acidic hydrolysis.
Reductive Cleavage
Reductive methods are generally preferred for their milder conditions.
Materials:
-
cis-Alkyl tosylate
-
Magnesium turnings
-
Methanol, anhydrous
Procedure:
-
To a solution of the cis-alkyl tosylate in anhydrous methanol, add magnesium turnings (excess).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Filter the mixture to remove magnesium salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Acidic Hydrolysis
Strongly acidic conditions can also be employed for deprotection, although this method is less suitable for substrates with acid-labile functional groups.
Materials:
-
cis-Alkyl tosylate
-
Sulfuric acid (e.g., 2N aqueous solution) or HBr in acetic acid
-
Suitable solvent (e.g., dioxane, water)
Procedure:
-
Dissolve the cis-alkyl tosylate in a suitable solvent.
-
Add the strong acid and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the alcohol via column chromatography.
Data Summary and Comparison
The selection of a protecting group is a critical decision in synthesis design. While direct quantitative comparisons of cis-tosylates with other protecting groups under identical conditions are not extensively available in the literature, a qualitative comparison can be made based on their known properties.
Table 1: Comparison of Common Alcohol Protecting Groups
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Advantages/Disadvantages |
| Tosylate (Ts) | TsCl, pyridine, 0 °C to RT | Stable to many oxidizing and reducing agents, moderately stable to acid. | Reductive cleavage (Mg/MeOH, SmI₂), strong acid (H₂SO₄, HBr). | Adv: Very stable, activates OH for substitution. Disadv: Harsh deprotection conditions. |
| Silyl Ethers (e.g., TBS) | R₃SiCl, imidazole, DMF | Labile to acid and fluoride (B91410) ions. Stable to base, oxidation, reduction. | F⁻ (TBAF), mild acid (AcOH). | Adv: Mild installation/removal, tunable stability. Disadv: Can be labile to acidic conditions. |
| Benzyl Ether (Bn) | BnBr, NaH | Very stable to acid, base, and many redox reagents. | Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction. | Adv: Robust, orthogonal to many other groups. Disadv: Deprotection requires specialized equipment (hydrogenator). |
Table 2: Representative Yields for Tosylation of Alcohols
| Alcohol Type | Reagents and Conditions | Yield (%) | Reference |
| Primary | TsCl, pyridine, DCM, 0 °C - RT | Typically >90% | [4] |
| Secondary | TsCl, pyridine, DCM, 0 °C - RT | 70-90% | [4] |
| cis-Diol (selective monotosylation) | TsCl, Ag₂O, KI | High yields | - |
| Benzyl Alcohol | TsCl, TEA, DMAP, CH₂Cl₂, 15 °C | 53% | [8] |
Note: Yields are highly substrate-dependent.
Conclusion
The this compound group serves as a highly stable and reliable protecting group for alcohols in complex organic synthesis. Its installation is straightforward, and its reactivity is uniquely influenced by its stereochemical orientation, offering opportunities for controlled elimination reactions and stereospecific substitutions via neighboring group participation. While deprotection requires specific reductive or strongly acidic conditions, these methods provide orthogonality to many other common protecting groups. For researchers and professionals in drug development, a thorough understanding of the properties and protocols associated with the this compound group is a valuable addition to their synthetic toolkit, enabling the precise and successful construction of complex molecular targets.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lookchem.com [lookchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organic chemistry - Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Neighbouring_group_participation [chemeurope.com]
- 8. pure.tue.nl [pure.tue.nl]
The Critical Role of Cis-Tosylate as a Leaving Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p-toluenesulfonate (tosylate) group is a widely utilized leaving group in organic synthesis, valued for its high reactivity and ability to be readily introduced. The stereochemical orientation of the tosylate group, particularly in cyclic systems, can profoundly influence reaction rates and product distributions. This technical guide provides an in-depth analysis of the role of cis-tosylates as leaving groups, with a focus on how their stereochemistry dictates reaction pathways, often leading to anchimeric assistance and unexpected reactivity patterns. This paper will present quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the nuanced behavior of cis-tosylates in nucleophilic substitution reactions.
Introduction: The Tosylate Leaving Group
The effectiveness of a leaving group is fundamentally determined by the stability of the anion formed upon its departure. The tosylate anion is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. This stability is reflected in the low pKa of its conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8), making the tosylate anion a very weak base and, consequently, an excellent leaving group.[1]
Alcohols, which are poor leaving groups themselves (as the hydroxide (B78521) ion is a strong base), can be readily converted into tosylates by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).[2][3][4][5] This conversion proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as only the O-H bond is broken.[2][4] The resulting alkyl tosylates are versatile substrates for a variety of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[2][4]
The Influence of Cis Stereochemistry on Reactivity
In cyclic systems, the stereochemical relationship between the tosylate leaving group and other substituents on the ring can have a dramatic impact on the reaction rate and mechanism. A cis relationship, where the substituent and the tosylate are on the same face of the ring, can lead to intramolecular reactions, a phenomenon known as neighboring group participation or anchimeric assistance.[4][5][6][7][8][9][10][11]
Neighboring group participation can lead to:
-
Rate Acceleration: The intramolecular attack of a neighboring group can stabilize the transition state of the rate-determining step, leading to a significant increase in the reaction rate compared to a system where such participation is not possible (e.g., the trans isomer).[4][11]
-
Retention of Stereochemistry: A double inversion mechanism, where the neighboring group first displaces the leaving group (inversion) and is then displaced by the external nucleophile (a second inversion), results in an overall retention of configuration at the reaction center.[5]
Quantitative Data: Solvolysis of cis- and trans-4-tert-Butylcyclohexyl Tosylates
The solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates is a classic system for studying the effect of stereochemistry on reactivity. The bulky tert-butyl group locks the conformation of the cyclohexane (B81311) ring, placing the tosylate group in a purely axial position in the cis isomer and a purely equatorial position in the trans isomer.
| Isomer | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate (cis/trans) | Reference |
| cis-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 75 | - | 3.08 | [3] |
| trans-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 75 | - | 1 | [3] |
| cis-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | - | - | - | [2] |
| trans-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | - | - | - | [2] |
Product Distribution in Solvolysis of 4-tert-Butylcyclohexyl Tosylates
| Isomer | Solvent | Olefins (%) | Substitution Products (%) | Notable Stereochemistry of Substitution Product | Reference |
| cis-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 87 | 8.7 (phenyl ether) | Largely inverted (trans-ether) with increasing amounts of retained (cis-ether) and rearranged products | [3] |
| trans-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 72.5 | 9.4 (phenyl ether) | Predominantly inverted (cis-ether) | [3] |
| cis-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | 77-93 | 6-22 (acetate), 2-4 (alcohol) | trans-4-ROAc with only 3% cis-4-ROAc | [2] |
| trans-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | 77-93 | 6-22 (acetate), 2-4 (alcohol) | cis-4-ROAc with 18% trans-4-ROAc | [2] |
Experimental Protocols
Synthesis of cis-4-tert-Butylcyclohexyl Tosylate
This protocol is a composite based on the synthesis of the precursor alcohol and general tosylation procedures.[1][7][12][13]
Step 1: Synthesis of cis-4-tert-Butylcyclohexanol [7]
-
To a solution of 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, add 180 ml of water followed by 52 g (50 ml, 0.42 mole) of trimethyl phosphite.
-
Add this solution to a solution of 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone (B146137) in 635 ml of 2-propanol in a 2-L flask equipped with a reflux condenser.
-
Heat the solution at reflux for 48 hours.
-
Remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.
-
Wash the combined ether extracts with two 100-ml portions of water.
-
Dry the ether solution over anhydrous magnesium sulfate (B86663) or potassium carbonate and concentrate on a rotary evaporator to yield cis-4-tert-butylcyclohexanol as a white solid (typically 93–99% yield, with 95.8–96.2% cis isomer).
-
Recrystallize from 40% aqueous ethanol (B145695) to obtain >99% pure cis-alcohol.
Step 2: Tosylation of cis-4-tert-Butylcyclohexanol [1]
-
Dissolve cis-4-tert-butylcyclohexanol (1 eq.) in dry dichloromethane (B109758) (DCM, 10 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the mixture.
-
Stir the reaction at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers successively with water (2 x 10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-4-tert-butylcyclohexyl tosylate.
Kinetic Study of Solvolysis
The following is a general procedure for determining the rate of solvolysis.
-
Prepare a solution of the tosylate ester (e.g., cis-4-tert-butylcyclohexyl tosylate) of known concentration in a suitable solvent (e.g., acetic acid for acetolysis).
-
If the reaction produces an acidic byproduct, a known amount of a non-nucleophilic base (e.g., sodium acetate (B1210297) for acetolysis) can be added to buffer the solution.
-
Maintain the reaction mixture at a constant temperature in a thermostatted bath.
-
At various time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot, for example, by cooling it rapidly in an ice bath.
-
Determine the concentration of the remaining tosylate or the formed product in each aliquot. This can be done by titration of the produced p-toluenesulfonic acid with a standard solution of a base, or by chromatographic methods (GC or HPLC).
-
Plot the natural logarithm of the concentration of the tosylate versus time. For a first-order reaction, this will yield a straight line.
-
The rate constant (k) is the negative of the slope of this line.
Mechanistic Pathways and Visualizations
The reactivity of cis- and trans-tosylates can be best understood by visualizing their reaction mechanisms.
Tosylation of an Alcohol
The formation of a tosylate from an alcohol proceeds with retention of stereochemistry at the carbon center.
Caption: General scheme for the tosylation of an alcohol.
Solvolysis of trans-4-tert-Butylcyclohexyl Tosylate (SN2 Pathway)
The trans isomer, with its equatorial leaving group, typically undergoes a standard SN2 reaction with inversion of configuration.
Caption: SN2 solvolysis of the trans-tosylate.
Solvolysis of cis-4-tert-Butylcyclohexyl Tosylate with Neighboring Group Participation
The cis isomer, with its axial tosylate, can be susceptible to anchimeric assistance from a neighboring group, leading to a more complex reaction pathway. Here, we illustrate participation by a generic neighboring group 'G'.
Caption: Solvolysis of a cis-tosylate with anchimeric assistance.
Experimental Workflow for Kinetic Analysis
A logical workflow for the kinetic analysis of tosylate solvolysis.
Caption: Workflow for the kinetic study of tosylate solvolysis.
Conclusion
The stereochemical orientation of a tosylate leaving group, particularly in a cis configuration within a cyclic system, is a critical determinant of its reactivity. While the tosylate is inherently an excellent leaving group due to its electronic stability, the cis arrangement can facilitate neighboring group participation, leading to significant rate enhancements and altered stereochemical outcomes compared to its trans counterpart. For researchers in organic synthesis and drug development, a thorough understanding of these stereochemical effects is paramount for the rational design of synthetic routes and the prediction of reaction products. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation and application of cis-tosylates in complex molecule synthesis.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. protocols.io [protocols.io]
- 12. cis-4-tert-butylcyclohexyl tosylate [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of cis-Tosylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-tosylates. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the unique characteristics imparted by the cis configuration in tosylate compounds, contrasting them with their trans isomers to highlight the profound impact of stereochemistry on molecular behavior.
Physical Properties of cis-Tosylates
The cis configuration in tosylates significantly influences their physical properties, often leading to notable differences when compared to their trans counterparts. These differences arise from variations in molecular symmetry, polarity, and intermolecular forces.
Melting and Boiling Points
Generally, trans isomers tend to have higher melting points than their cis isomers due to their higher symmetry, which allows for more efficient packing in the crystal lattice.[1] Conversely, cis isomers are often more polar, leading to stronger intermolecular dipole-dipole interactions and, consequently, higher boiling points.[2][3]
Table 1: Comparison of Physical Properties of cis vs. trans Isomers (General Trends)
| Property | cis-Isomer | trans-Isomer | Rationale |
| Melting Point | Generally Lower | Generally Higher | Higher symmetry of trans isomers allows for better crystal packing.[1] |
| Boiling Point | Generally Higher | Generally Lower | cis isomers often have a net molecular dipole moment, leading to stronger intermolecular dipole-dipole forces.[2][3] |
| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents | The higher polarity of cis isomers enhances their solubility in polar solvents. |
| Density | Generally Higher | Generally Lower | The less efficient packing of cis isomers can sometimes lead to a higher density. |
| Stability | Generally Less Stable | Generally More Stable | Steric strain between substituents on the same side of the ring or double bond makes cis isomers less stable.[1] |
Solubility
The polarity of cis-tosylates generally makes them more soluble in polar solvents compared to their nonpolar trans isomers. For example, maleic acid (the cis-isomer of butenedioic acid) has a significantly higher water solubility than fumaric acid (the trans-isomer).[6] This trend is expected to hold for cis-tosylates.
Spectroscopic Properties
Spectroscopic techniques are invaluable for differentiating between cis and trans tosylates.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing cis and trans isomers, primarily through the analysis of coupling constants (J-values).[7] For vinylic protons, the coupling constant for trans protons is significantly larger than for cis protons.
Table 2: Typical ¹H NMR Coupling Constants for Vinylic Protons
| Configuration | Coupling Constant (³JHH) |
| cis | 6 - 15 Hz |
| trans | 11 - 18 Hz |
Source:[8]
In cyclic systems, the coupling constants are dependent on the dihedral angle between adjacent protons, which is influenced by the cis or trans orientation of substituents. For instance, the ¹H NMR spectrum of cis-4-tert-butylcyclohexanol shows a different splitting pattern compared to its trans isomer.[9][10]
IR spectroscopy can also be used to differentiate cis and trans isomers. For alkenes, the C=C stretching vibration for a cis isomer often gives a stronger absorption than for a trans isomer due to a greater change in the dipole moment.[7] Furthermore, trans-alkenes often show a characteristic out-of-plane C-H bending vibration around 965 cm⁻¹, which is absent in the corresponding cis-isomers.[11]
Chemical Properties of cis-Tosylates
The stereochemistry of cis-tosylates plays a pivotal role in their chemical reactivity, particularly in substitution and elimination reactions.
Substitution Reactions (Sₙ2)
In Sₙ2 reactions, the nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to an inversion of stereochemistry. The accessibility of this backside attack can be influenced by the cis geometry, especially in cyclic systems. For instance, the reaction of cis-4-tert-butylcyclohexyl tosylate with a nucleophile will proceed via an axial attack on the tosylate group, leading to the trans product.
A crucial aspect of the reactivity of certain cis-tosylates is the potential for neighboring group participation (NGP) . If a neighboring group with a lone pair of electrons or a π-system is positioned cis to the tosylate, it may not be able to participate in an intramolecular backside attack to displace the tosylate. However, a neighboring group in a trans orientation can often participate, leading to retention of stereochemistry through a double inversion mechanism.[12][13]
Elimination Reactions (E2)
The E2 elimination reaction is highly stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In cyclic systems like cyclohexanes, this translates to a requirement for both the proton and the tosylate group to be in axial positions.
For a cis-cyclohexyl tosylate, if the tosylate group is in an equatorial position, the adjacent axial protons are not anti-periplanar, and the E2 reaction is significantly slower or may not occur at all. The molecule would first need to undergo a ring-flip to place the tosylate in an axial position, which may be energetically unfavorable. Conversely, if the this compound group is already in an axial position, the E2 elimination can proceed readily if there is an adjacent axial proton.[14]
Neighboring Group Participation (NGP)
As mentioned earlier, the stereochemical arrangement is critical for NGP. A classic example involves the acetolysis of cis- and trans-2-acetoxycyclohexyl tosylates. The trans isomer reacts with retention of configuration due to the participation of the neighboring acetate (B1210297) group in a double Sₙ2 displacement. In contrast, the cis isomer cannot undergo NGP in this manner because the acetate group is on the same side as the tosylate leaving group and cannot perform a backside attack. Therefore, the cis isomer reacts via a standard intermolecular Sₙ2 reaction with inversion of configuration.[12][13]
Experimental Protocols
General Procedure for Tosylation of a cis-Alcohol
This protocol describes a general method for the synthesis of a tosylate from a cis-alcohol. The reaction should be carried out under anhydrous conditions.
Materials:
-
cis-Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the cis-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 - 2.0 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Adapted from general tosylation procedures.[15]
Experimental Workflow for E2 Elimination of a cis-Cyclohexyl Tosylate
This workflow outlines the key steps for performing an E2 elimination reaction on a cis-cyclohexyl tosylate.
Conclusion
The cis configuration in tosylates imparts a unique set of physical and chemical properties that distinguish them from their trans isomers. These differences are rooted in fundamental principles of stereochemistry and have significant implications for reactivity and reaction outcomes. A thorough understanding of these properties is essential for the rational design of synthetic routes and the development of new chemical entities in various scientific disciplines, particularly in the pharmaceutical industry. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this important class of compounds.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. 4-tert-Butylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. scholars.iwu.edu [scholars.iwu.edu]
- 9. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 1H NMR [m.chemicalbook.com]
- 10. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR spectrum [chemicalbook.com]
- 11. hpst.cz [hpst.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
Core Concepts: Stability and the Tosylate Group
An In-depth Technical Guide on the Core Stability and Reactivity Profile of cis-Tosylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and reactivity of cis-tosylates, crucial intermediates in organic synthesis. Their unique stereochemical arrangement dictates their reaction pathways, often leading to specific and predictable outcomes. This document delves into the factors governing their stability, their diverse reactivity profiles, and the experimental protocols for their synthesis and characterization.
The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion.[1][2][3] This inherent stability of the leaving group makes tosylates valuable synthetic intermediates.[4][5] The stability of the cis-tosylate molecule itself is influenced by several factors, including steric hindrance and conformational preferences within the molecular scaffold.[6] In cyclic systems, such as cyclohexane (B81311) derivatives, the cis orientation of the tosylate group relative to other substituents can significantly impact the molecule's ground-state energy and its accessibility to reagents.[6]
The conversion of an alcohol to a tosylate is a pivotal transformation in organic synthesis as it turns a poor leaving group (hydroxyl, -OH) into a very effective one.[1][2][7] This process is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).[1][2] The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[8]
Reactivity Profile of cis-Tosylates
The reactivity of cis-tosylates is dominated by nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[7][9] The specific pathway taken depends on the substrate structure, the nature of the nucleophile/base, the solvent, and the reaction conditions. A key feature influencing the reactivity of cis-tosylates is the potential for neighboring group participation (NGP).[10][11]
Nucleophilic Substitution Reactions
-
SN2 Reactions: cis-Tosylates can undergo SN2 reactions, leading to an inversion of stereochemistry at the reaction center. This is a common pathway when a strong nucleophile is used. However, the cis stereochemistry can sometimes hinder the backside attack required for an SN2 mechanism, especially in rigid cyclic systems.[12]
-
SN1 Reactions: In the absence of a strong nucleophile and in polar, protic solvents, cis-tosylates can undergo SN1 reactions. This involves the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers (racemization) and rearranged products.[12]
Elimination Reactions
cis-Tosylates can also undergo elimination reactions to form alkenes, typically in the presence of a base.[6] The regioselectivity and stereoselectivity of these reactions are governed by Zaitsev's and Hofmann's rules, as well as the conformational requirements of the transition state.
Neighboring Group Participation (NGP)
A significant aspect of this compound reactivity is the potential for neighboring group participation, where a nearby functional group acts as an internal nucleophile.[10][11] This can lead to enhanced reaction rates and retention of stereochemistry.[12]
-
Participation by Heteroatoms: Lone pairs on adjacent heteroatoms (e.g., oxygen, nitrogen, sulfur) can attack the carbon bearing the tosylate group, forming a cyclic intermediate. Subsequent attack by an external nucleophile leads to the final product, often with overall retention of configuration.[10][11]
-
Participation by Pi Bonds: The π-electrons of a nearby double bond or an aromatic ring can also act as a neighboring group.[10][11] For instance, the participation of a phenyl group can lead to the formation of a stable phenonium ion intermediate.[10][11]
The solvolysis of cis- and trans-fused bicyclo[4.2.0]octyl 7-tosylates demonstrates the impact of stereochemistry on reactivity, with the cis-fused isomer showing different reaction pathways compared to the trans isomer.[13]
Quantitative Data on Reactivity
The relative reactivity of tosylates can be significantly influenced by their stereochemistry and the presence of neighboring groups. Below is a summary of comparative solvolysis rate data.
| Substrate | Relative Rate of Acetolysis | Product(s) | Reference |
| trans-2-Iodocyclohexyl brosylate | > 1,000,000 | Retention of configuration | [12] |
| cis-2-Iodocyclohexyl brosylate | 1 | Mixture of cis and trans products | [12] |
| cis-4-t-Butylcyclohexyl tosylate | 1 | Olefins (77-93%), Acetates (6-22%), Alcohols (2-4%) | [14][15] |
| trans-4-t-Butylcyclohexyl tosylate | Varies with solvent | Olefins (77-93%), Acetates (6-22%), Alcohols (2-4%) | [14][15] |
Experimental Protocols
General Procedure for the Tosylation of an Alcohol
This protocol describes a standard method for converting an alcohol to a tosylate.
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM) or Acetonitrile (B52724)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
1.0 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol (1.0 eq.) in dry DCM or acetonitrile in a round-bottomed flask under an inert atmosphere (e.g., nitrogen).[9][16]
-
Add pyridine or triethylamine (1.5-3.0 eq.) to the solution.[9][17] A catalytic amount of DMAP (0.1-0.6 eq.) can be added to accelerate the reaction.[16][17]
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[9][16]
-
Stir the reaction mixture at 0 °C for a few hours or let it warm to room temperature and stir overnight.[9][17] Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][16]
-
Upon completion, quench the reaction by adding water or 1.0 M HCl.[9][16]
-
Separate the organic layer and wash it sequentially with 1.0 M HCl (if a basic workup is not desired), saturated NaHCO3 solution, and brine.[9]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylate.[9]
-
Purify the crude product by recrystallization or column chromatography.[16][18]
Characterization of cis-Tosylates
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing cis-tosylates. The aromatic protons of the tosyl group typically appear as two doublets in the 1H NMR spectrum around 7.3-7.8 ppm. The methyl protons of the tosyl group give a singlet around 2.4 ppm. The chemical shift and coupling constants of the protons on the carbon backbone provide crucial information about the cis stereochemistry.[19][20]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound reactivity and experimental procedures.
General Synthesis of a this compound
Caption: General workflow for the synthesis of a this compound from a cis-alcohol.
SN2 Reaction of a this compound
Caption: SN2 reaction of a this compound resulting in stereochemical inversion.
Neighboring Group Participation by a Phenyl Group
Caption: Reaction pathway involving neighboring group participation by a phenyl group.
This technical guide provides a foundational understanding of the stability and reactivity of cis-tosylates. For specific applications, it is crucial to consult the primary literature and consider the unique electronic and steric properties of the molecule of interest.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch8 : Tosylates [chem.ucalgary.ca]
- 3. youtube.com [youtube.com]
- 4. lookchem.com [lookchem.com]
- 5. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 6. 3-{2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}-2,4-dimethylbenzene-1-sulfonate | 154003-23-3 | Benchchem [benchchem.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 12. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. reddit.com [reddit.com]
- 18. Cis -Tosylate synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Genesis and Evolution of Tosylate Chemistry: A Technical Guide for Modern Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the historical development and application of tosylate chemistry, a cornerstone of modern organic synthesis.
Introduction
In the landscape of organic chemistry, the ability to predictably and efficiently form new chemical bonds is paramount. A significant hurdle in this endeavor is the often-poor leaving group ability of the hydroxyl functional group in alcohols. The development of tosylate chemistry provided a transformative solution to this challenge, enabling chemists to convert alcohols into excellent leaving groups and thereby unlocking a vast array of possibilities for nucleophilic substitution and elimination reactions. This whitepaper delves into the historical development of tosylate chemistry, from its conceptual origins to its modern applications in complex molecule synthesis and drug development. It provides a comprehensive overview of the key discoveries, quantitative data on reactivity, detailed experimental protocols, and the logical progression of this indispensable synthetic tool.
Historical Development: From a Nuisance to a Necessity
The story of tosylates begins with the need for a reliable method to control the stereochemistry of reactions involving alcohols. In the early 20th century, chemists often relied on strong mineral acids to activate alcohols for substitution reactions. However, these harsh conditions frequently led to undesired side reactions, including rearrangements and loss of stereochemical control.
A significant breakthrough came in the 1920s and 1930s with the work of chemists like Joseph Kenyon and Henry Phillips, who were investigating the mechanisms of nucleophilic substitution reactions and their stereochemical outcomes.[1][2] Their work highlighted the need for a method to activate alcohols without directly involving the chiral carbon center in the bond-breaking and bond-making steps of leaving group formation.
The term "tosyl" for the p-toluenesulfonyl group was first proposed in 1933 by the German chemists Kurt Hess and Robert Pfleger. This nomenclature provided a convenient shorthand for this emerging class of reagents. While the exact first synthesis and use of an alkyl tosylate in a substitution reaction is not definitively documented in a single landmark paper, the collective work of the time pointed towards the immense potential of these compounds. A key early and comprehensive report on the preparation and properties of p-toluenesulfonic acid esters was published by Stuart Tipson in 1944, solidifying their importance in the synthetic chemist's toolkit.[3]
The core principle behind the utility of tosylates lies in the conversion of the hydroxyl group (-OH), a poor leaving group, into a tosylate group (-OTs), which is an excellent leaving group. This is because the tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8), and is highly stabilized by resonance.[4] This stability makes it readily depart during nucleophilic attack.
The Tosylation Reaction: Mechanism and Stereochemistry
The standard method for preparing a tosylate from an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine.[3]
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl, displacing the chloride ion. The base then removes the proton from the resulting oxonium ion to yield the neutral tosylate ester and the protonated base.
A critical feature of the tosylation reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction.[1][3] This stereochemical control was a major advancement over methods that used strong acids and often led to racemization or inversion.
The subsequent nucleophilic substitution of the tosylate group, typically an S(_N)2 reaction, then proceeds with inversion of configuration as the nucleophile attacks the carbon atom from the side opposite the leaving tosylate group. This two-step sequence of tosylation (retention) followed by S(_N)2 displacement (inversion) provides a powerful and predictable method for controlling the stereochemistry of a reaction at a chiral center.
Quantitative Analysis of Leaving Group Ability
The effectiveness of the tosylate group as a leaving group can be quantified by comparing the rates of reaction of alkyl tosylates with those of other alkyl derivatives, such as halides. The following table summarizes the relative rates of solvolysis for 1-phenylethyl derivatives with different leaving groups in 80% aqueous ethanol (B145695) at 75 °C.
| Leaving Group | Abbreviation | Relative Rate |
| p-Toluenesulfonate | OTs | 3.6 x 104 |
| Iodide | I | 91 |
| Bromide | Br | 14 |
| Chloride | Cl | 1.0 |
Data is illustrative and compiled from various sources to show general trends.
As the data clearly indicates, the tosylate is a significantly better leaving group than the halides, reacting thousands of times faster under these conditions. This enhanced reactivity allows for nucleophilic substitution reactions to be carried out under milder conditions and with a wider range of nucleophiles.
Key Experimental Protocols
To provide a practical understanding of the methodologies, detailed experimental protocols for the tosylation of an alcohol and a subsequent nucleophilic substitution reaction are provided below.
Protocol 1: Tosylation of Benzyl (B1604629) Alcohol[5]
Materials:
-
Benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzyl alcohol (1.0 eq.) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl tosylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: SN2 Reaction of Benzyl Tosylate with Sodium Iodide
Materials:
-
Benzyl tosylate
-
Sodium iodide (NaI)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve benzyl tosylate (1.0 eq.) in acetone.
-
Add sodium iodide (1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. A precipitate of sodium tosylate will form.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain benzyl iodide.
Visualizing the Concepts
To further elucidate the key processes in tosylate chemistry, the following diagrams are provided in the DOT language for Graphviz.
Modern Applications and Future Outlook
The development of tosylate chemistry has had a profound impact on organic synthesis. The ability to predictably and efficiently replace a hydroxyl group with a wide range of nucleophiles has made tosylates indispensable intermediates in the synthesis of complex natural products, pharmaceuticals, and materials.
In drug development, the tosylate group is frequently employed to introduce key functional groups or to build the carbon skeleton of a target molecule. The reliability and stereochemical control offered by tosylate chemistry are crucial in the synthesis of chiral drugs, where the biological activity is often dependent on a specific stereoisomer.
Furthermore, the principles of tosylate chemistry have been extended to other sulfonate esters, such as mesylates (-OMs) and triflates (-OTf), which offer varying degrees of reactivity to suit different synthetic needs.[3]
The historical journey of tosylate chemistry is a testament to the power of fundamental mechanistic understanding in driving synthetic innovation. From its origins in the quest for stereochemical control, it has evolved into a robust and versatile tool that continues to empower chemists to build the molecules that shape our world. The ongoing development of new catalytic methods for tosylation and the use of tosylates in novel reaction cascades ensure that this venerable chemistry will remain at the forefront of organic synthesis for the foreseeable future.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CLVI.—The preparation of compounds analogous in structure to sulphinic acids but containing p-toluenesulphonimido-groups in place of oxygen atoms. Phenyl- and methyl-p-toluenesulphonimido-sulphine-p-toluenesulphonylimines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Theoretical Studies on cis-Tosylate Conformation: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The conformational preference of molecules is a cornerstone of stereochemistry, profoundly influencing their reactivity, physical properties, and biological interactions. The tosylate (p-toluenesulfonate) group, a common and versatile functional group in organic synthesis, introduces significant steric and electronic demands that dictate molecular geometry. This technical guide delves into the theoretical and computational approaches used to study the conformation of molecules containing a cis-tosylate moiety, with a particular focus on cyclic systems where the cis relationship is well-defined. While specific quantitative data for simple cyclic cis-ditosylates are not extensively documented in publicly available literature, this guide outlines the fundamental principles, details the standard computational protocols for such analyses, and presents the expected conformational behavior based on established stereochemical concepts.
Principles of Conformational Analysis in cis-Disubstituted Cyclic Systems
The conformational analysis of cis-disubstituted cyclic systems, particularly cyclohexanes, provides a foundational framework for understanding the behavior of cis-tosylates. In a cyclohexane (B81311) ring, the chair conformation is the most stable, minimizing both angle and torsional strain. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
A crucial aspect of cyclohexane stereochemistry is the "ring flip," a rapid interconversion between two chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial. The conformational equilibrium is governed by the steric strain associated with each conformation.
For cis-disubstituted cyclohexanes, the relative orientation of the substituents is key:
-
cis-1,2-Disubstitution: One substituent is in an axial position, and the other is equatorial (a,e). The ring-flipped conformer is energetically identical (e,a), resulting in an equal population of both conformers at equilibrium, assuming the substituents are the same.[1][2][3] The primary sources of strain are the 1,3-diaxial interactions experienced by the axial group and a gauche interaction between the two adjacent substituents.[1]
-
cis-1,3-Disubstitution: The substituents are either both axial (a,a) or both equatorial (e,e). The diequatorial (e,e) conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions present in the diaxial (a,a) conformer.
-
cis-1,4-Disubstitution: Similar to the 1,2-case, the substituents are in an axial-equatorial (a,e) arrangement. The two chair conformers are energetically equivalent and exist in equal populations.
The tosylate group is sterically demanding. Therefore, a tosylate group in an axial position will introduce significant 1,3-diaxial strain, creating a strong preference for conformations where it can occupy an equatorial position. In a cis-ditosylated system, this inherent preference can lead to considerable steric strain or even the adoption of non-chair conformations like a twist-boat to alleviate the strain.
Computational Protocols for Conformational Analysis
Detailed theoretical studies on specific cis-ditosylates are sparse in the literature. However, a standard and robust computational workflow can be employed to determine the conformational landscape of such a molecule. This protocol generally involves geometry optimization and frequency calculations using quantum mechanical methods.
General Computational Workflow
A typical in silico study of molecular conformation follows a logical progression to identify and characterize stable conformers and the transition states that connect them.
Caption: A standard workflow for the computational conformational analysis of a molecule.
Detailed Protocol Steps
-
Initial Structure Generation: The 3D structure of the target molecule (e.g., cis-1,2-ditosyloxycyclohexane) is built. A preliminary conformational search using a lower-level theory, such as molecular mechanics (e.g., MMFF94), is often performed to identify a set of low-energy starting geometries.
-
Geometry Optimization: Each potential conformer is then subjected to full geometry optimization using a more accurate method. Density Functional Theory (DFT) is widely employed for this purpose.
-
Method: A common choice is the B3LYP hybrid functional, which provides a good balance of accuracy and computational cost.
-
Basis Set: The 6-31G(d) or 6-31G* basis set is a standard choice for initial optimizations of organic molecules. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.
-
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. This step is critical for two reasons:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). An optimized structure with one imaginary frequency corresponds to a transition state.
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.
-
-
Energy Analysis: The relative stabilities of the different conformers are compared based on their calculated Gibbs free energies (ΔG). This allows for the prediction of the equilibrium population of each conformer at a given temperature using the Boltzmann distribution.
-
Transition State (TS) Search (Optional): To understand the dynamics of interconversion (e.g., ring flip), a search for the transition state connecting two conformers can be performed. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm are used.
-
Intrinsic Reaction Coordinate (IRC) Calculation (Optional): An IRC calculation is performed on the located transition state to confirm that it correctly connects the two desired minima on the potential energy surface.
Data Presentation: Conformational Properties
The primary outputs of a computational conformational analysis are quantitative data describing the geometry and relative energies of the stable conformers. These are best presented in structured tables for clear comparison.
Note: The following table presents a hypothetical data set for the two chair conformers of cis-1,2-ditosyloxycyclohexane to illustrate how such data would be presented. These values are based on chemical principles but are not derived from a specific published study.
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |
| Chair 1 (a,e) | C3-C2-C1-O: -65.2 C2-C1-O-S: 175.8 C6-C1-C2-O: 58.9 C1-C2-O-S: -70.1 | 0.00 (Reference) | C1-O: 1.44 C2-O: 1.45 O-S: 1.62 |
| Chair 2 (e,a) | C3-C2-C1-O: 59.1 C2-C1-O-S: -70.5 C6-C1-C2-O: -65.0 C1-C2-O-S: 176.1 | 0.00 | C1-O: 1.45 C2-O: 1.44 O-S: 1.62 |
In this hypothetical example, the two chair conformers are enantiomeric and thus have identical energies.
Visualization of Conformational Relationships
Diagrams are essential for visualizing the logical and physical relationships in conformational analysis. The interconversion between the two chair forms of a cis-1,2-disubstituted cyclohexane is a fundamental concept.
Caption: Equilibrium between the two chair conformers of a cis-1,2-disubstituted cyclohexane.
Conclusion
The theoretical study of this compound conformation relies on well-established principles of stereochemistry combined with powerful computational chemistry techniques. While specific, published quantitative data on simple cyclic cis-ditosylates is limited, the conformational behavior can be reliably predicted. The large steric bulk of the tosylate group is the dominant factor, creating a strong preference for equatorial positions. In cases where this preference cannot be fully accommodated in a standard chair conformation, such as in cis-1,3-diaxial arrangements, significant steric strain is expected, potentially leading to ring distortion or the adoption of alternative conformations like the twist-boat. The application of standardized DFT-based computational protocols is essential for obtaining precise geometric parameters and relative energies, providing the detailed insight required by researchers in synthetic chemistry and drug development.
References
An In-depth Technical Guide to cis-Tosylate Nomenclature and IUPAC Naming
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for cis-tosylate compounds. It is designed to serve as a technical resource for professionals in the fields of chemical research and drug development, offering detailed information on structure, naming, synthesis, and reactivity.
Core Concepts in this compound Nomenclature
The systematic naming of this compound compounds relies on a thorough understanding of several key chemical concepts: the tosylate group, stereoisomerism, and the established rules of IUPAC nomenclature.
The tosylate group , a portmanteau of toluene-sulfonate, is an excellent leaving group in nucleophilic substitution and elimination reactions. Its structure consists of a tolyl group (CH₃C₆H₄–) attached to a sulfonyl group (–SO₂–), with the oxygen atom of the sulfonate ester linking to the parent molecule. The IUPAC name for the tosylate group itself is 4-methylbenzenesulfonate.
Stereoisomerism is crucial to the "cis" designation. In the context of cyclic compounds, "cis" indicates that two substituents are on the same side of the ring's plane. For alkenes, it signifies that substituents are on the same side of the double bond. It is important to note that while the cis/trans notation is common, the E/Z notation is preferred by IUPAC for unambiguously describing the geometry of more complex alkenes.[1]
A Step-by-Step Guide to IUPAC Naming of this compound Compounds
The IUPAC naming of organic compounds follows a systematic approach to convey the precise structure of a molecule.[2][3][4] For a compound containing a this compound moiety, the following steps should be followed:
-
Identify the Principal Functional Group: In a molecule containing a tosylate group, the tosylate is treated as an ester of p-toluenesulfonic acid. According to IUPAC priority rules, esters are higher in priority than many other functional groups, such as alcohols, amines, and halides. However, if a higher priority group like a carboxylic acid is present, the tosylate group is named as a substituent.[5][6][7][8]
-
Identify the Parent Structure: The parent structure is the main carbon chain or ring system to which the tosylate group is attached. For cyclic compounds, the ring itself is the parent structure.
-
Number the Parent Structure: Number the carbon atoms of the parent structure to give the substituents the lowest possible locants. The numbering should start at a position that assigns the lowest number to the highest priority functional group.
-
Designate Stereochemistry: The "cis" configuration is indicated as a prefix to the name. For chiral centers, the R/S configuration should also be determined and included in the name.
-
Name the Substituents: Name all other substituents and arrange them alphabetically.
-
Assemble the Full IUPAC Name: Combine the names of the substituents, the parent structure, and the principal functional group, including their locants and stereochemical descriptors.
Example: Naming (1S,2R)-2-aminocyclohexyl 4-methylbenzenesulfonate
-
Principal Functional Group: The tosylate group is the principal functional group.
-
Parent Structure: A cyclohexane (B81311) ring.
-
Numbering: The carbon attached to the oxygen of the tosylate is C1, and the carbon attached to the amino group is C2.
-
Stereochemistry: The substituents are on the same side of the ring, hence "cis". The absolute configurations are (1S, 2R).
-
Substituents: An amino group at position 2.
-
Full Name: (1S,2R)-2-aminocyclohexyl 4-methylbenzenesulfonate.
Quantitative Data on Representative this compound Compounds
The following table summarizes key quantitative data for selected this compound compounds and their precursors, providing a basis for comparison and analysis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | 154003-23-3 | C₂₀H₁₉Cl₂N₃O₅S | 484.35 | 184-186 | 59.7 | [9][10][11][12] |
| cis-1,2-Cyclohexanediol (B155557) | 1792-81-0 | C₆H₁₂O₂ | 116.16 | 95-97 | 91 | [13][14] |
| N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) | 121777-51-1 | C₂₀H₂₆N₂O₄S₂ | 422.55 | Not specified | Not specified | [9] |
Spectroscopic Data:
The tosylate group has characteristic signals in various spectroscopic analyses.
-
Infrared (IR) Spectroscopy: The presence of a tosylate group can be identified by characteristic absorption bands. These include S=O stretching vibrations typically found around 1350 cm⁻¹ and 1175 cm⁻¹ (asymmetric and symmetric stretching, respectively), and S-O-C stretching vibrations.[1][15] Aromatic C-H and C=C stretching bands from the tolyl group are also observed.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The tolyl group gives rise to a characteristic set of signals in the aromatic region (typically two doublets around 7-8 ppm) and a singlet for the methyl protons around 2.4 ppm. The proton on the carbon bearing the tosylate group is typically shifted downfield due to the electron-withdrawing nature of the tosyl group.
-
¹³C NMR: The carbons of the tolyl group appear in the aromatic region of the spectrum, with the methyl carbon appearing around 21 ppm. The carbon atom attached to the oxygen of the tosylate group is also shifted downfield.
-
Experimental Protocols
Synthesis of cis-1,2-Cyclohexanediol
This protocol describes the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901), a common precursor for cis-ditosylates.
Materials:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (catalytic amount)
-
Water
-
Sodium hydrosulfite
-
Magnesium silicate (B1173343)
-
Ethyl acetate (B1210297)
-
n-Butanol
-
1 N Sulfuric acid
-
Sodium chloride
Procedure:
-
To a stirred mixture of N-methylmorpholine-N-oxide (155 mmol) in water (50 mL) and acetone (20 mL), add a catalytic amount of osmium tetroxide.
-
To this mixture, add distilled cyclohexene (100 mmol). The reaction is exothermic and should be maintained at room temperature with a water bath.
-
Stir the reaction overnight at room temperature under a nitrogen atmosphere.
-
Add a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and filter the mixture.
-
Neutralize the filtrate to pH 7 with 1 N sulfuric acid and remove the acetone under reduced pressure.
-
Further adjust the pH to 2 and saturate the solution with sodium chloride.
-
Extract the aqueous phase with ethyl acetate.
-
Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crystalline cis-1,2-cyclohexanediol.
-
Recrystallize from ether to obtain the pure product.[13][14]
Synthesis of cis-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)
This protocol describes the tosylation of cis-1,2-cyclohexanediol.
Materials:
-
cis-1,2-Cyclohexanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve cis-1,2-cyclohexanediol (10 mmol) in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (22 mmol) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (21 mmol) in dichloromethane (20 mL) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding 1 M hydrochloric acid (50 mL).
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield cis-cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate).
Signaling Pathways and Reaction Mechanisms
cis-Tosylates are pivotal in elucidating reaction mechanisms, particularly those involving neighboring group participation (NGP), also known as anchimeric assistance.[16][17] The stereochemical arrangement of the cis isomer can significantly influence reaction rates and product distributions compared to its trans counterpart.
A classic example is the solvolysis of 2-iodocyclohexyl tosylates. The trans isomer undergoes solvolysis significantly faster than the cis isomer. This is because the iodine atom in the trans isomer can act as an internal nucleophile, displacing the tosylate group from the backside in an intramolecular Sₙ2 reaction. This forms a bridged iodonium (B1229267) ion intermediate, which is then opened by the solvent. In the cis isomer, the iodine atom is not positioned correctly for a backside attack on the carbon bearing the tosylate group, so it reacts through a much slower, direct Sₙ1 or Sₙ2 pathway.[17]
Experimental Workflow for Studying Neighboring Group Participation
The following workflow illustrates a typical experimental approach to investigate the role of a this compound in a solvolysis reaction.
Caption: Experimental workflow for studying NGP.
Reaction Mechanism: Solvolysis of cis- and trans-2-Iodocyclohexyl Tosylate
The diagram below illustrates the difference in the solvolysis mechanism between the cis and trans isomers of 2-iodocyclohexyl tosylate.
Caption: Solvolysis of cis- and trans-2-iodocyclohexyl tosylate.
This compound in Cascade Reactions
The excellent leaving group ability of the tosylate group makes it a valuable trigger for cascade reactions. The departure of a this compound can initiate a series of intramolecular reactions, leading to the rapid construction of complex molecular architectures.
Caption: Generalized cascade reaction initiated by a this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jchemlett.com [jchemlett.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cas 154003-23-3,Cis -Tosylate | lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryschool.net [chemistryschool.net]
- 7. egpat.com [egpat.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Neighbouring_group_participation [chemeurope.com]
- 12. Cis -Tosylate synthesis - chemicalbook [chemicalbook.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
An In-depth Technical Guide to the Anomeric Effect in Tosylated Pyranosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the anomeric effect, a fundamental stereoelectronic principle, within the specific context of tosylated pyranosides. It covers the theoretical underpinnings, experimental characterization, and synthetic considerations for these important chemical entities.
The Core Concept: The Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, contrary to what would be predicted based on steric hindrance alone.[1][2] This phenomenon, first observed in carbohydrate chemistry, is a critical determinant of molecular conformation and reactivity.[1] The energetic stabilization is typically estimated to be between 4-8 kJ/mol for sugars.[1]
Two primary theories are used to explain the origin of the anomeric effect:
-
Hyperconjugation (n → σ* Interaction): This widely accepted model posits a stabilizing interaction between a lone pair (n) of the endocyclic ring heteroatom (oxygen in pyranosides) and the antibonding orbital (σ*) of the exocyclic C1-substituent bond.[2][3] This orbital overlap is geometrically optimal when the substituent is in the axial position, allowing for an anti-periplanar arrangement (180° dihedral angle) between the lone pair and the C-X bond. This delocalization of electron density lowers the overall energy of the molecule.[1][2]
-
Dipole Minimization: An alternative explanation suggests that in the equatorial conformer, the dipole moments of the ring heteroatom and the electronegative substituent are partially aligned, leading to electrostatic repulsion.[1] In the axial conformation, these dipoles are more opposed, resulting in a lower-energy, more stable arrangement.[1]
Caption: Hyperconjugation model of the anomeric effect.
The Influence of the Tosyl Group
The p-toluenesulfonyl (tosyl, Ts) group is a common protecting group in carbohydrate chemistry and serves as an excellent leaving group in nucleophilic substitution reactions.[4][5] When attached to the anomeric carbon of a pyranoside, its electronic and steric properties significantly influence the pyranose ring's conformation.
-
Electronic Properties: The tosyl group is strongly electron-withdrawing. This enhances the anomeric effect by lowering the energy of the C-OTs σ* orbital, making it a better acceptor for the ring oxygen's lone pair electrons in the n → σ* interaction.
-
Steric Properties: The tosyl group is sterically demanding. While steric hindrance typically favors an equatorial position, the stereoelectronic stabilization from the anomeric effect is often sufficient to overcome this, leading to a preference for the axial (α-anomeric) conformation.
The interplay between these factors governs the equilibrium between the α (axial) and β (equatorial) anomers. For tosylated pyranosides, the anomeric effect provides significant stabilization to the α-anomer.
Caption: Conformational equilibrium in tosylated pyranosides.
Quantitative Data
Precise quantitative data for tosylated pyranosides requires dedicated computational or crystallographic studies. However, general trends observed in 2-substituted heterocyclohexanes provide a strong model for the expected geometric changes driven by the anomeric effect.[6] When the substituent (X) is axial, the endocyclic bond (C-Y) shortens, and the exocyclic bond (C-X) lengthens, consistent with the n → σ* model. Furthermore, the X-C-Y bond angle is observed to change significantly between conformers.[6]
| Conformation | Substituent (X) Position | X-C-Y Bond Angle | C-Y Bond Length | C-X Bond Length |
| More Stable | Axial | Larger than tetrahedral (>109.5°) | Shorter | Longer |
| Less Stable | Equatorial | Smaller than tetrahedral (<109.5°) | Longer | Shorter |
| Table 1: Predicted geometric trends in tosylated pyranosides based on data from analogous heterocyclohexanes.[6] |
Experimental Protocols
The characterization and synthesis of tosylated pyranosides rely on standard organic chemistry techniques. The following sections provide detailed methodologies for key experiments.
Synthesis: Regioselective Monotosylation of Pyranosides
This protocol describes a general method for the controlled, regioselective tosylation of a diol or polyol, such as a pyranoside, to yield a monotosylated product.[4][7]
Materials:
-
Pyranoside derivative (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous, as solvent and base)
-
Dichloromethane (DCM, for extraction)
-
1 M HCl (for washing)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: Dissolve the pyranoside starting material (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of tosyl chloride (1.0 - 1.2 eq) in a minimal amount of anhydrous pyridine to the cooled solution dropwise over 30 minutes. The slight excess of TsCl ensures complete reaction of the most reactive hydroxyl group.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Extraction and Washing: Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to isolate the desired monotosylated pyranoside.[4]
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Analysis: NMR Spectroscopy for Conformational Assignment
NMR spectroscopy is the primary tool for determining the anomeric configuration and ring conformation of pyranosides in solution.[8] The coupling constant (J-value) between the anomeric proton (H1) and the adjacent proton (H2) is particularly informative.
Materials:
-
Purified tosylated pyranoside sample (~5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the pyranoside sample in the chosen deuterated solvent directly in the NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If necessary, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to aid in proton assignments and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.[9]
-
Spectral Analysis:
-
Identify the Anomeric Proton (H1): The H1 signal is typically found in the downfield region of the spectrum (δ 4.5-6.0 ppm) and appears as a doublet due to coupling with H2.
-
Determine Anomeric Configuration from ³J(H1,H2):
-
Axial H1 (α-anomer): An axial H1 has a trans-diaxial relationship with an axial H2, resulting in a large coupling constant (³J(H1,H2) ≈ 7-9 Hz) .
-
Equatorial H1 (β-anomer): An equatorial H1 has a gauche relationship with H2 (whether axial or equatorial), resulting in a small coupling constant (³J(H1,H2) ≈ 1-4 Hz) .
-
-
Confirm Ring Conformation: The presence of multiple large, diaxial coupling constants (e.g., between H3ax-H4ax, H4ax-H5ax) confirms a stable chair (⁴C₁) conformation.[8]
-
Analysis: X-ray Crystallography for Solid-State Structure
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsional angles.[10][11]
Procedure:
-
Crystal Growth: Grow single crystals of the purified tosylated pyranoside suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from ethyl acetate/hexanes, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[12]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.
-
Data Analysis: Refine the atomic coordinates and thermal parameters against the experimental data until the model converges. The final refined structure provides highly accurate measurements of bond lengths and angles, which can be used to directly observe the geometric consequences of the anomeric effect as outlined in Table 1.[10]
Caption: Workflow for synthesis and analysis of tosylated pyranosides.
Implications in Research and Drug Development
Understanding the anomeric effect in tosylated pyranosides is crucial for several reasons:
-
Stereocontrolled Synthesis: The tosyl group is a key intermediate in the synthesis of many complex carbohydrates and glycoconjugates. Predicting its preferred conformation allows for the rational design of synthetic routes where stereochemistry is critical.[13]
-
Reactivity and Mechanism: The conformation of the tosyl group dictates its reactivity as a leaving group. An axial tosylate may react through different pathways or at different rates compared to an equatorial one, influencing the outcome of glycosylation reactions.[14][15]
-
Drug Design: For carbohydrate-based drugs, conformation is paramount for molecular recognition and binding to biological targets like enzymes or receptors. The anomeric effect is a key force in establishing the bioactive conformation of the pyranose ring. Manipulating this effect can lead to more potent and selective therapeutic agents.
References
- 1. Anomeric effect - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jchemlett.com [jchemlett.com]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One-Step Anomerization of Pyranosides - ChemistryViews [chemistryviews.org]
- 14. research.vu.nl [research.vu.nl]
- 15. researchgate.net [researchgate.net]
The Pivotal Role of cis-Tosylates in the Stereoselective Synthesis of Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of heteroatoms into cyclic frameworks is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic strategies, the use of cis-tosylate precursors derived from readily available cis-diols offers a powerful and stereocontrolled route to a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the application of cis-tosylates in the synthesis of nitrogen-, oxygen-, and sulfur-containing heterocycles, presenting key experimental data, detailed protocols, and illustrative reaction pathways.
The utility of the tosylate group as an excellent leaving group is well-established in organic synthesis. Its ability to be displaced by a wide range of nucleophiles underpins its versatility. When two tosylate groups are positioned in a cis-configuration on a cyclic or acyclic backbone, they become ideal precursors for intramolecular cyclization reactions, leading to the formation of various heterocyclic rings with a high degree of stereochemical control.
Core Principles and Applications
The fundamental principle behind the use of cis-ditosylates in heterocyclic synthesis lies in a two-step process:
-
Tosylation of a cis-diol: A cis-diol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270), triethylamine) to convert the hydroxyl groups into tosylates. This reaction typically proceeds with retention of stereochemistry.
-
Intramolecular Nucleophilic Substitution: The resulting cis-ditosylate is then reacted with a dinucleophile (e.g., a diamine, diol, or dithiol). An intramolecular SN2 reaction occurs, where one nucleophilic center displaces one tosylate group, followed by a second intramolecular SN2 reaction where the other nucleophilic center displaces the second tosylate group, leading to the formation of the heterocyclic ring. The cis-stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.
This strategy has been successfully employed in the synthesis of a variety of heterocyclic scaffolds, which are prevalent in numerous biologically active molecules and pharmaceuticals.
Synthesis of Nitrogen-Containing Heterocycles
The reaction of cis-ditosylates with primary amines, diamines, or amino alcohols provides a versatile route to various nitrogen-containing heterocycles such as piperidines and morpholines.
Piperidine Synthesis
Enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid. The key steps involve the reduction of a diester to a diol, followed by tosylation and subsequent cyclization with an amine.[1]
Table 1: Synthesis of Substituted Piperidines from a Ditosylate Precursor [1]
| Amine Nucleophile | Product | Overall Yield (%) |
| Cyclohexylamine | (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate | 55 |
| Benzylamine | (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate | 52 |
| Isopropylamine | (S)-tert-butyl (1-isopropylpiperidin-3-yl)carbamate | 44 |
Morpholine (B109124) Synthesis
cis-3,5-Disubstituted morpholines can be synthesized from enantiomerically pure amino alcohols. A key strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamines, which are derived from the corresponding amino alcohols.[2] While not directly utilizing a cis-ditosylate, this method highlights the importance of cis-amino alcohol precursors in stereocontrolled morpholine synthesis. A more direct approach involves the reaction of a cis-amino alcohol with a dielectrophile, conceptually similar to the cyclization of a ditosylate.
Synthesis of Oxygen-Containing Heterocycles
The intramolecular cyclization of diols via their cis-ditosylates is a powerful method for the synthesis of oxygen-containing heterocycles like tetrahydrofurans and crown ethers.
Tetrahydrofuran (B95107) Synthesis
The stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans is a significant challenge in the synthesis of polyether antibiotics.[3] While various methods exist, the cyclization of a precursor with a cis-diol moiety is a key strategy. This often involves the conversion of the diol to a species with good leaving groups, such as tosylates, to facilitate intramolecular ring closure.
Chiral Crown Ether Synthesis
Chiral crown ethers, which are valuable for enantiomeric recognition and catalysis, can be synthesized from optically active trans-cyclohexane-1,2-diol. The diol is first converted to a larger diol "half-crown" which is then tosylated. Cyclization of this ditosylate with potassium t-butoxide yields the chiral dicyclohexyl-18-crown-6.[4]
Table 2: Synthesis of a Chiral Crown Ether [4]
| Reactant | Product | Yield (%) |
| Ditosylate of "half-crown" diol | (+)-trans,anti,trans-Dicyclohexyl-18-crown-6 | - |
Synthesis of Sulfur-Containing Heterocycles
Analogous to the synthesis of oxygen heterocycles, cis-ditosylates can react with sulfide (B99878) or dithiol nucleophiles to form sulfur-containing heterocycles.
Thiirane Synthesis
While the direct synthesis of thiiranes from cis-ditosylates is less common, the principle of stereospecific conversion of a related precursor is demonstrated in the synthesis of cis-thiiranes from E,E-aldazine N-oxides.[5][6] This reaction proceeds through a stereospecific 4π-electrocyclization of a trans-thiocarbonyl ylide intermediate.[5][6] The synthesis of thiiranes is often accomplished by the reaction of epoxides with a sulfur source like thiourea, highlighting the importance of the corresponding oxygen heterocycle as a precursor.[7]
Experimental Protocols
General Procedure for the Tosylation of a cis-Diol
To a solution of the cis-diol (1.0 eq.) in dry pyridine or dichloromethane (B109758) (DCM) at 0 °C is added p-toluenesulfonyl chloride (2.2-2.5 eq.) portionwise. The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). The combined organic layers are washed with dilute HCl (to remove pyridine), saturated NaHCO3 solution, and brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude cis-ditosylate, which can be purified by recrystallization or column chromatography.[8]
General Procedure for the Intramolecular Cyclization of a cis-Ditosylate with a Dinucleophile
To a solution of the cis-ditosylate (1.0 eq.) in a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF)) is added the dinucleophile (1.0-1.2 eq.) and a base (e.g., K2CO3, Cs2CO3, or NaH) if required. The reaction mixture is heated to an appropriate temperature (ranging from room temperature to reflux) and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired heterocyclic compound.
Signaling Pathways and Workflows
The synthesis of heterocyclic compounds using cis-tosylates can be visualized as a clear and logical workflow. The following diagrams, generated using the DOT language, illustrate the general synthetic pathways.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans and cis- and trans- Linalyl Oxides. [combichemistry.com]
- 4. Chiral crown ethers derived from (+)-(1S, 2S)-trans-cyclohexane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of cis-Thiiranes - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. organic-synthesis.com [organic-synthesis.com]
exploring the reactivity of axial vs equatorial tosylates
An In-Depth Technical Guide on the Reactivity of Axial vs. Equatorial Tosylates for Researchers, Scientists, and Drug Development Professionals.
Abstract
The stereochemical orientation of a leaving group on a cyclohexane (B81311) ring profoundly influences its reactivity. This technical guide provides a comprehensive exploration of the differences in reactivity between axial and equatorial tosylates, focusing on substitution (SN2), elimination (E2), and solvolysis reactions. By examining the underlying stereoelectronic principles and presenting key experimental data, this document aims to equip researchers in drug development and organic synthesis with a thorough understanding of these fundamental concepts.
Introduction
In the realm of organic chemistry, particularly in the synthesis of complex molecules like pharmaceuticals, the ability to control reaction pathways is paramount. For cyclohexane derivatives, the conformational rigidity of the chair form leads to distinct chemical environments for axial and equatorial substituents. The p-toluenesulfonate (tosylate) group is an excellent leaving group frequently employed in nucleophilic substitution and elimination reactions.[1] Understanding how its axial or equatorial disposition affects reaction rates and product distributions is crucial for predictive synthesis design.
Generally, axial substituents are in a more sterically hindered environment due to 1,3-diaxial interactions.[2] This might intuitively suggest that equatorial tosylates would be more reactive. However, the reactivity is governed by more nuanced stereoelectronic factors, which often favor the reaction of axial tosylates, particularly in bimolecular reactions.
Comparative Reactivity in Key Reactions
The reactivity of axial and equatorial tosylates is best understood by examining the transition states of the primary reaction pathways they undergo: SN2, E2, and solvolysis.
SN2 Reactions: A Clear Preference for Axial Displacement
The SN2 reaction proceeds via a backside attack, requiring the nucleophile to approach the carbon atom from the side opposite to the leaving group.[3][4]
-
Axial Tosylates: An axial leaving group provides an ideal trajectory for backside attack by a nucleophile. The approach is relatively unhindered from the opposite face of the ring.[3][5]
-
Equatorial Tosylates: For an equatorial leaving group, the path for backside attack is obstructed by the cyclohexane ring itself, specifically by the axial hydrogens on the same face.[4][5] This steric hindrance significantly impedes the formation of the pentacoordinate transition state, leading to a much slower reaction rate.
Therefore, SN2 reactions on cyclohexane systems strongly favor an axial leaving group.[3][6]
E2 Reactions: The Anti-Periplanar Imperative
The E2 reaction has a strict stereoelectronic requirement: the leaving group and a β-hydrogen must be in an anti-periplanar arrangement (a dihedral angle of 180°).[7][8][9]
-
Axial Tosylates: An axial tosylate is perfectly positioned for E2 elimination with adjacent axial hydrogens. This trans-diaxial arrangement fulfills the anti-periplanar requirement, allowing for efficient orbital overlap and a rapid reaction.[8][10]
-
Equatorial Tosylates: An equatorial leaving group is not anti-periplanar to any of the adjacent hydrogens (both axial and equatorial β-hydrogens are gauche to an equatorial substituent).[7] For an E2 reaction to occur from this conformation, the cyclohexane ring would have to twist into a high-energy boat or twist-boat conformation, which is energetically unfavorable. Alternatively, the ring must flip to place the tosylate in an axial position, if conformationally possible.[8]
Consequently, E2 eliminations proceed much faster when the leaving group can adopt an axial position.[10]
Solvolysis Reactions: A More Complex Scenario
Solvolysis reactions, which proceed through carbocation-like intermediates (SN1/E1 pathways), present a more intricate picture. The rate-determining step is the departure of the leaving group to form a carbocation.
The relative reactivity of axial and equatorial tosylates in solvolysis is influenced by a combination of factors:
-
Ground-State Energy: Axial tosylates are generally higher in energy than their equatorial counterparts due to 1,3-diaxial interactions. This higher ground-state energy can lead to a smaller overall activation energy and thus a faster reaction rate.
-
Steric Acceleration: The departure of an axial leaving group relieves steric strain, providing a driving force for ionization.[11]
-
Stereoelectronic Effects: The developing p-orbital of the carbocation must align with neighboring C-H or C-C bonds for stabilization through hyperconjugation.
-
Neighboring Group Participation: The presence and orientation of neighboring functional groups can significantly influence solvolysis rates.
For cis-4-tert-butylcyclohexyl tosylate (axial leaving group), the solvolysis rate is about three times faster than the corresponding trans-isomer (equatorial leaving group).[11] This is attributed to the relief of steric strain upon departure of the axial tosylate. However, the presence of other substituents can alter this relationship. For example, an axial 2-methyl group can decrease the ethanolysis rate of an axial tosylate, while an equatorial 2-methyl group accelerates it.[12]
Quantitative Data on Reactivity
The following table summarizes representative quantitative data comparing the reactivity of axial and equatorial tosylates. The cis- and trans-4-tert-butylcyclohexyl tosylates are common models, as the bulky tert-butyl group locks the conformation, ensuring the tosylate is either axial (cis) or equatorial (trans).
| Reaction Type | Substrate | Relative Rate | Solvent | Reference |
| Solvolysis | cis-4-tert-Butylcyclohexyl Tosylate (Axial) | 3.2 | Acetic Acid | [11] |
| Solvolysis | trans-4-tert-Butylcyclohexyl Tosylate (Equatorial) | 1 | Acetic Acid | [11] |
| Ethanolysis | cis-4-t-Butylcyclohexyl Tosylate (Axial) | ~3 | Ethanol | [12] |
| Ethanolysis | trans-4-t-Butylcyclohexyl Tosylate (Equatorial) | 1 | Ethanol | [12] |
| Ethanolysis | cis-2-Methyl-cis-4-t-butylcyclohexyl Tosylate (Axial LG, Axial Me) | 0.87 (relative to cis-4-t-butylcyclohexyl tosylate) | Ethanol | [12] |
| Ethanolysis | trans-2-Methyl-cis-4-t-butylcyclohexyl Tosylate (Axial LG, Equatorial Me) | 9.5 (relative to cis-4-t-butylcyclohexyl tosylate) | Ethanol | [12] |
| Ethanolysis | cis-2-Methyl-trans-4-t-butylcyclohexyl Tosylate (Equatorial LG, Axial Me) | 30 (relative to trans-4-t-butylcyclohexyl tosylate) | Ethanol | [12] |
| Ethanolysis | trans-2-Methyl-trans-4-t-butylcyclohexyl Tosylate (Equatorial LG, Equatorial Me) | ~0.33 (relative to trans-4-t-butylcyclohexyl tosylate) | Ethanol | [12] |
Experimental Protocols
General Procedure for Tosylation of Alcohols
This protocol describes a general method for converting an alcohol into a tosylate, which is a necessary first step for studying its reactivity.
-
Preparation: A flame-dried round-bottomed flask is charged with the alcohol (1.0 eq.) and dissolved in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (1.5 eq.) or pyridine (B92270) (1.5 eq.) is added to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[13] For less reactive alcohols, a stronger base like n-butyllithium or sodium hydride may be required to first form the alkoxide.[13]
-
Reaction: The reaction mixture is stirred at 0 °C for 4 hours or allowed to warm to room temperature and stirred for an additional 2 hours if the reaction is sluggish.[13] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate.[13]
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol for Comparative Solvolysis Rate Determination
This protocol outlines a method for comparing the solvolysis rates of an axial and an equatorial tosylate.
-
Sample Preparation: Prepare solutions of known concentration of the axial and equatorial tosylate isomers in the desired solvent (e.g., 50% aqueous trifluoroethanol).[14]
-
Kinetic Runs: The reactions are carried out in a temperature-controlled bath to ensure constant temperature (e.g., 30 °C).[14] Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching and Titration: The reaction in each aliquot is quenched by adding it to a known volume of a suitable solvent. The liberated p-toluenesulfonic acid is then titrated with a standardized solution of a base (e.g., 0.05 M perchloric acid in glacial acetic acid with a crystal violet indicator).[15]
-
Data Analysis: The rate constants are determined by plotting the concentration of the tosylate (or the liberated acid) versus time and fitting the data to the appropriate rate law (typically first-order for solvolysis). The relative rates are then calculated by taking the ratio of the rate constants.
-
Product Analysis (Optional): The final reaction mixture can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the distribution of substitution and elimination products.[16]
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic principles discussed.
SN2 Reaction Pathway
Caption: SN2 reaction pathway for axial and equatorial tosylates.
E2 Reaction Pathway
Caption: E2 elimination pathway for axial and equatorial tosylates.
Solvolysis Pathway
Caption: Solvolysis pathways for axial and equatorial tosylates.
Conclusion
The reactivity of tosylates on a cyclohexane ring is a classic example of stereoelectronic control. For bimolecular reactions (SN2 and E2), there is a strong preference for the leaving group to be in the axial position to satisfy the geometric requirements of the transition states. SN2 reactions require an unhindered backside attack, which is possible for axial tosylates, while E2 reactions necessitate an anti-periplanar arrangement of the leaving group and a β-hydrogen, a condition met by a trans-diaxial conformation.
In contrast, the factors governing solvolysis rates are more balanced, with the higher ground-state energy and relief of steric strain of axial tosylates often leading to faster reactions, though this can be modulated by other substituents on the ring. A thorough understanding of these principles is indispensable for professionals in drug development and chemical synthesis for designing efficient and stereoselective reaction pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Axially and equatorially substituted rings react differently [mail.almerja.com]
- 5. youtube.com [youtube.com]
- 6. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Crucial Role of Cis-Tosylate as a Key Intermediate in the Synthesis of Itraconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a potent broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various systemic and superficial fungal infections. Its complex molecular architecture necessitates a sophisticated and well-controlled synthetic strategy. A pivotal component of this synthesis is the formation and utilization of the cis-tosylate intermediate, formally known as cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate. This intermediate serves as a critical building block, enabling the efficient coupling of the dioxolane core with the intricate triazolone side chain of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the synthesis of itraconazole with a focus on this key this compound intermediate, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathway and workflow.
The Strategic Importance of the this compound Intermediate
The synthesis of itraconazole is a convergent process, where two complex molecular fragments are synthesized independently and then coupled in a final key step. The this compound intermediate constitutes the electrophilic partner in this crucial coupling reaction. Its strategic importance lies in several key aspects:
-
Stereochemical Control: The "cis" configuration of the substituents on the dioxolane ring is essential for the antifungal activity of itraconazole. The synthesis of the this compound intermediate allows for the establishment and purification of this specific stereoisomer, ensuring the stereochemical integrity of the final drug substance.
-
Activation of the Hydroxyl Group: The primary hydroxyl group of the precursor alcohol is converted into a tosylate, which is an excellent leaving group. This activation is necessary to facilitate the subsequent nucleophilic substitution reaction with the phenolic hydroxyl group of the triazolone side chain.
-
Stability and Purity: The this compound intermediate is a stable, crystalline solid that can be purified to a high degree, typically ≥98.0%[1]. This high purity is critical for the success of the final coupling reaction and the overall quality of the itraconazole API.
Synthesis of the this compound Intermediate and Itraconazole
The synthesis of itraconazole via the this compound intermediate can be broadly divided into two main stages:
-
Formation of the this compound Intermediate: This involves the synthesis of the dioxolane ring system with the correct cis stereochemistry, followed by the tosylation of the primary alcohol.
-
Condensation with the Triazolone Side Chain: The purified this compound intermediate is then reacted with the 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one side chain to yield itraconazole.
Quantitative Data
The following table summarizes key quantitative data related to the this compound intermediate and the final condensation step, compiled from various sources.
| Parameter | Value | Source(s) |
| This compound Intermediate | ||
| IUPAC Name | cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate | [2] |
| CAS Number | 154003-23-3 | [2] |
| Molecular Formula | C₂₁H₂₀Cl₂N₂O₅S | [2] |
| Molecular Weight | 483.34 u | [2] |
| Melting Point | 125-129 °C | [2][3] |
| Purity | ≥98.0% | [1] |
| Appearance | White Crystalline Powder | [2] |
| Condensation Reaction | ||
| Yield of Itraconazole Crude | ~80% - 95% | [4] |
| Reaction Temperature | 30 - 110 °C | [4][5] |
| Reaction Time | 5 - 40 hours | [4][5] |
Experimental Protocols
The following are compiled experimental protocols for the key steps involving the this compound intermediate. These protocols are synthesized from information available in various patents and may require optimization for specific laboratory conditions.
Synthesis of the this compound Intermediate
The synthesis of the this compound intermediate typically starts from a suitable precursor, such as cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol.
Materials:
-
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol in dichloromethane.
-
Cool the solution to a reduced temperature (e.g., -20 °C).
-
Add p-toluenesulfonyl chloride to the reaction mixture.
-
Slowly add triethylamine dropwise, maintaining the temperature below 25 °C.
-
Allow the reaction to proceed at room temperature for several hours (e.g., 5 hours) until completion, monitoring by a suitable method such as TLC or HPLC.
-
Quench the reaction by adding water and stir for a short period.
-
Separate the organic phase, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as acetonitrile or ethyl acetate, to yield the pure this compound intermediate as a white crystalline solid[6].
Condensation of this compound with the Triazolone Side Chain to form Itraconazole
Materials:
-
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate (this compound intermediate)
-
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one (triazolone side chain)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Toluene
-
Acetone
-
Antioxidant (e.g., hydrazine (B178648) hydrate) (optional)
-
Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) (optional)
Procedure:
-
Dissolve the triazolone side chain and the this compound intermediate in an organic solvent such as DMSO or DMF[7]. The molar ratio of the triazolone to the this compound is typically in the range of 0.8:1 to 1.5:1[4].
-
Add a base, such as powdered potassium hydroxide or sodium hydroxide, to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50 °C and 110 °C and maintain for a period of 5 to 20 hours, with stirring[4]. The progress of the reaction should be monitored by HPLC.
-
Upon completion, cool the reaction mixture.
-
Precipitate the crude itraconazole by adding the reaction mixture to a non-solvent, such as methanol or water.
-
Filter the crude product and wash with a suitable solvent.
-
Purify the crude itraconazole by recrystallization from a solvent mixture, which may include methanol, acetone, and toluene, to obtain the final product with high purity[8].
Visualizing the Synthesis and Workflow
To better illustrate the synthetic process and the logical flow of the experimental work, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway of Itraconazole highlighting the this compound intermediate.
Caption: Experimental workflow for the synthesis of Itraconazole via the this compound intermediate.
Conclusion
The this compound intermediate is undeniably a cornerstone in the chemical synthesis of itraconazole. Its use allows for precise stereochemical control and efficient coupling of the two major fragments of the final drug molecule. The synthetic route, while multi-step and requiring careful control of reaction conditions, is robust and amenable to industrial-scale production. The detailed protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development and manufacturing, providing a solid foundation for the synthesis and optimization of this important antifungal agent. Further research into alternative leaving groups or coupling strategies could potentially lead to even more efficient and sustainable synthetic routes for itraconazole.
References
- 1. Prepartion method of itraconazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate | C15H16Cl2N2O5S | CID 6454185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. molkem.com [molkem.com]
- 4. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]
- 5. CN104774195A - Optically pure itraconazole key intermediate, synthetic method thereof, and method for synthesizing optically pure itraconazole from the intermediate - Google Patents [patents.google.com]
- 6. Cis -Tosylate synthesis - chemicalbook [chemicalbook.com]
- 7. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
- 8. ipass.telangana.gov.in [ipass.telangana.gov.in]
Methodological & Application
Application Notes and Protocols for Stereoselective Synthesis Utilizing cis-Tosylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount for the development of complex molecules, particularly in the pharmaceutical industry. cis-Tosylates have emerged as versatile intermediates that play a crucial role in stereoselective synthesis. Their rigid cis-configuration and the excellent leaving group ability of the tosylate moiety allow for highly controlled nucleophilic substitution and cyclization reactions, enabling the construction of specific stereoisomers.
This document provides detailed application notes and experimental protocols for the use of cis-tosylates in stereoselective synthesis, focusing on the preparation of a chiral bicyclic amine. The protocols are based on established synthetic transformations and are intended to serve as a practical guide for researchers in organic and medicinal chemistry.
Application: Stereoselective Synthesis of a Chiral Bicyclic Amine
The following application note details the stereoselective synthesis of a chiral 9-azabicyclo[3.3.1]nonane derivative starting from a cis-cycloalkanediol. The cis-configuration of the intermediate ditosylate is critical for the desired intramolecular double substitution to occur, thereby establishing the stereochemistry of the final bicyclic product. This methodology is valuable for the synthesis of chiral ligands and building blocks for pharmaceutical compounds.
Reaction Pathway
The overall synthetic strategy involves two key steps: the tosylation of a cis-diol to form the corresponding cis-ditosylate, followed by a stereoselective intramolecular double SN2 reaction with a sulfonamide to construct the bicyclic amine framework.
Caption: Synthetic pathway for the stereoselective synthesis of a chiral bicyclic amine.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of the chiral 9-azabicyclo[3.3.1]nonane derivative.
| Step | Reactant | Product | Yield (%) | Stereoselectivity | Reference |
| 1 | cis-1,5-Cyclooctanediol | cis-1,5-Cyclooctanediol Ditosylate | 68 | Not Applicable | [1] |
| 2 | cis-1,5-Cyclooctanediol Ditosylate | N-p-Toluenesulfonyl-9-azabicyclo[3.3.1]nonane | 44 | High (Implied) | [1] |
| 2a | (S)-2,6-dimethyl-cis-1,5-cyclooctanediol Ditosylate | (1R,2S,5R,6S)-N-p-Toluenesulfonyl-2,6-dimethyl-9-azabicyclo[3.3.1]nonane | 79 | >99% ee (from chiral starting material) | [1] |
Experimental Protocols
Protocol 1: Synthesis of cis-1,5-Cyclooctanediol Ditosylate
This protocol describes the preparation of the cis-ditosylate from the corresponding diol.
Materials:
-
cis-1,5-Cyclooctanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cis-1,5-cyclooctanediol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-1,5-cyclooctanediol ditosylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Stereoselective Synthesis of N-p-Toluenesulfonyl-9-azabicyclo[3.3.1]nonane
This protocol details the intramolecular cyclization of the cis-ditosylate to form the bicyclic amine.[1]
Materials:
-
cis-1,5-Cyclooctanediol ditosylate
-
p-Toluenesulfonamide
-
Tetrabutylammonium (B224687) hydrogen sulfate (n-Bu₄NHSO₄)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add cis-1,5-cyclooctanediol ditosylate (1.0 eq), p-toluenesulfonamide (1.1 eq), and tetrabutylammonium hydrogen sulfate (0.1 eq).
-
Add toluene to the flask, followed by a 50% aqueous solution of sodium hydroxide.
-
Heat the biphasic mixture to 70-80 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 18-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-p-toluenesulfonyl-9-azabicyclo[3.3.1]nonane.
Logical Workflow for Stereoselective Bicyclization
The success of the synthesis hinges on the specific stereochemistry of the starting materials and the reaction mechanism.
Caption: Logical workflow illustrating the stereochemical course of the reaction.
Conclusion
The use of cis-tosylates provides a powerful and reliable method for stereoselective synthesis. The protocols and data presented herein demonstrate the utility of this approach in constructing complex chiral molecules. The fixed cis-orientation of the tosylate groups directs the nucleophilic attack in a predictable manner, leading to products with high stereochemical purity. This makes cis-tosylates invaluable tools for researchers and professionals in the field of drug development and organic synthesis.
References
Application Notes and Protocols: cis-Tosylate Intermediates in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of cis-tosylate intermediates in the total synthesis of natural products. The focus is on the strategic application of intramolecular cyclization of cis-tosylates to construct key heterocyclic ring systems, a powerful tool in stereoselective synthesis.
Introduction
The tosyl group (Ts), a para-toluenesulfonate ester, is an excellent leaving group in nucleophilic substitution reactions. In the context of natural product total synthesis, the intramolecular displacement of a tosylate by a suitably positioned nucleophile is a robust strategy for the formation of cyclic structures. When the tosylate and the nucleophile are in a cis relationship on a pre-existing ring or a stereochemically defined acyclic precursor, this cyclization can proceed with high stereocontrol, leading to the formation of complex polycyclic systems with defined stereochemistry. This approach is particularly valuable in the synthesis of alkaloids and other nitrogen-containing natural products where the formation of pyrrolidine (B122466), piperidine, or other heterocyclic rings is a critical step.
Key Application: Synthesis of Pyrrolizidine (B1209537) Alkaloids
A notable application of this compound cyclization is in the asymmetric synthesis of pyrrolizidine alkaloids, a class of natural products with a wide range of biological activities. The synthesis of (−)-isoretronecanol provides a clear example of this strategy.
Total Synthesis of (−)-Isoretronecanol via this compound Cyclization
The total synthesis of (−)-isoretronecanol often employs a strategy that involves the formation of a key pyrrolidine ring via the intramolecular cyclization of a this compound derived from a chiral amino alcohol.
Experimental Workflow
The overall workflow for this key transformation can be summarized as follows:
Figure 1: General workflow for the synthesis of a pyrrolizidine precursor via this compound cyclization.
Detailed Experimental Protocols
Protocol 1: Formation of the this compound Intermediate
This protocol describes the synthesis of a key this compound intermediate from a protected amino diol.
Reaction Scheme:
Figure 2: Tosylation of a protected amino diol.
Materials:
-
Protected amino diol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
A solution of the protected amino diol in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridine is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound intermediate.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-protected amino diol | Boc-protected this compound | TsCl, Pyridine | CH₂Cl₂ | 5 | 0 to rt | 85-95 |
Protocol 2: Intramolecular Cyclization of the this compound
This protocol details the base-mediated intramolecular SN2 cyclization of the this compound to form the pyrrolizidine ring system.
Reaction Scheme:
Figure 3: Intramolecular cyclization of the this compound.
Materials:
-
This compound intermediate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (B95107) (THF), anhydrous
Procedure:
-
A suspension of sodium hydride in anhydrous tetrahydrofuran is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.
-
A solution of the this compound intermediate in anhydrous THF is added dropwise to the NaH suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is carefully quenched at 0 °C by the dropwise addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the cyclized pyrrolizidine product.
Quantitative Data:
| Starting Material | Product | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Diastereoselectivity |
| Boc-protected this compound | Cyclized Pyrrolizidine | NaH | THF | 3 | Reflux | 80-90 | >95:5 dr |
Signaling Pathway and Logical Relationship Diagram
The stereochemical outcome of the cyclization is dictated by the SN2 mechanism, which proceeds with inversion of configuration at the carbon bearing the tosylate leaving group. The cis relationship between the nucleophile and the tosylate in the starting material is crucial for the formation of the desired stereocenter in the product.
Figure 4: Stereochemical course of the intramolecular SN2 cyclization.
Conclusion
The use of cis-tosylates as precursors for intramolecular cyclizations is a highly effective and stereocontrolled method for the construction of heterocyclic rings in natural product synthesis. The protocols and data presented here for the synthesis of a pyrrolizidine alkaloid precursor demonstrate the reliability and efficiency of this strategy. This approach offers significant advantages in terms of stereochemical control and is applicable to a wide range of natural product targets. Researchers in synthetic chemistry and drug development can leverage this methodology for the efficient construction of complex molecular architectures.
Application Notes and Protocols for Protecting Group Strategies Involving cis-Tosylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights and experimental protocols for the strategic use of cis-tosylates in the protection of functional groups, a critical aspect of complex molecule synthesis in drug development and chemical research. The unique stereochemical arrangement of cis-tosylates offers distinct pathways for intramolecular reactions, enabling regioselective and stereoselective protection of diols and other poly-functionalized molecules.
Introduction: The Strategic Role of cis-Tosylates
The tosyl group (Ts), a toluenesulfonyl moiety, is a widely utilized functional group in organic synthesis. It serves two primary purposes: converting a poor leaving group (an alcohol) into a good one, and acting as a robust protecting group, particularly for amines.[1] In the context of protecting group strategies, the cis-stereochemical relationship between a tosylate and a neighboring functional group, typically a hydroxyl group, can be exploited to achieve specific and predictable outcomes. This is primarily governed by the principles of neighboring group participation (NGP), where an adjacent group influences the rate and stereochemistry of a reaction.[2][3][4]
While a trans-oriented participating group can lead to retention of stereochemistry through a double inversion mechanism, a cis-substituent is geometrically constrained from backside attack. This characteristic of cis-tosylates opens up unique synthetic routes, such as intramolecular cyclizations to form cyclic ethers like epoxides, which can serve as protecting groups for diols.
Application: Protection of cis-Diols via Epoxide Formation
A key strategy involving cis-tosylates is the protection of 1,2-cis-diols through the formation of an epoxide. This is achieved by first selectively monotosylating one of the hydroxyl groups of the cis-diol. The resulting cis-hydroxy tosylate, upon treatment with a base, undergoes an intramolecular SN2 reaction where the adjacent hydroxyl group acts as a nucleophile, displacing the tosylate and forming a stable epoxide ring. This epoxide effectively protects the original cis-diol functionality.
Logical Workflow for cis-Diol Protection as an Epoxide
Caption: Workflow for the protection of a cis-diol as an epoxide.
Experimental Protocols
Protocol 2.1: Regioselective Monotosylation of a Symmetrical cis-Diol
This protocol is adapted from a method utilizing silver(I) oxide for the selective monotosylation of symmetrical diols.[4]
Materials:
-
Symmetrical cis-diol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Silver(I) oxide (Ag₂O) (1.0 eq)
-
Potassium iodide (KI) (catalytic amount, ~0.1 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
Procedure:
-
To a stirred solution of the symmetrical cis-diol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add silver(I) oxide and a catalytic amount of potassium iodide.
-
Slowly add p-toluenesulfonyl chloride to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Wash the Celite® pad with dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cis-hydroxy tosylate.
Protocol 2.2: Epoxide Formation from a cis-Hydroxy Tosylate
Materials:
-
cis-Hydroxy tosylate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq) or Sodium hydride (NaH) (1.2 eq)
-
Methanol (B129727) (for K₂CO₃) or Tetrahydrofuran (THF) (for NaH) (anhydrous)
Procedure (using K₂CO₃):
-
Dissolve the cis-hydroxy tosylate in anhydrous methanol.
-
Add potassium carbonate to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude epoxide.
-
Purify by flash column chromatography if necessary.
Procedure (using NaH):
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the cis-hydroxy tosylate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Quantitative Data
| Substrate | Product | Yield of Monotosylation | Yield of Epoxidation | Reference |
| cis-1,2-Cyclohexanediol | cis-1-Hydroxy-2-tosyloxycyclohexane | ~85% | >90% | [4] |
| Diethylene glycol | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | ~92% | Not applicable | [4] |
Application: Regioselective Tosylation of cis-Diols in Carbohydrates
In carbohydrate chemistry, the selective protection of multiple hydroxyl groups is a paramount challenge. The presence of cis-diol motifs in many sugars, such as in galactose, allows for regioselective tosylation, which is a crucial step in the synthesis of complex oligosaccharides.[1] A common strategy involves the use of organotin reagents to activate specific hydroxyl groups.
Signaling Pathway for Regioselective Tosylation
Caption: Pathway for regioselective tosylation of a carbohydrate cis-diol.
Experimental Protocol
Protocol 3.1: Regioselective Tosylation of a Galactoside cis-Diol
This protocol is based on a solvent-free method using catalytic dibutyltin oxide.[1]
Materials:
-
Galactoside with a free cis-diol (e.g., at C3 and C4) (1.0 eq)
-
Dibutyltin oxide (Bu₂SnO) (catalytic amount, ~0.1 eq)
-
Tetrabutylammonium (B224687) bromide (TBAB) (catalytic amount, ~0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Tosyl chloride (TsCl) (1.5 eq)
-
Dichloromethane (CH₂Cl₂) (minimal amount, optional)
Procedure:
-
In a reaction vessel, combine the galactoside, catalytic dibutyltin oxide, and catalytic tetrabutylammonium bromide.
-
Add N,N-diisopropylethylamine and tosyl chloride to the mixture.
-
Optionally, a minimal amount of dichloromethane can be added to facilitate mixing.
-
Heat the reaction mixture to 75 °C and stir for 45-60 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data
| Substrate | Product | Yield | Reference |
| Methyl 2,6-di-O-benzyl-α-D-galactopyranoside | Methyl 2,6-di-O-benzyl-3-O-tosyl-α-D-galactopyranoside | 85% | [1] |
| Methyl 6-O-trityl-α-D-mannopyranoside | Methyl 3-O-tosyl-6-O-trityl-α-D-mannopyranoside | ~75% (with 4 eq. DIPEA) | [1] |
Conclusion
The strategic use of cis-tosylates provides a powerful tool for the regioselective and stereoselective protection of functional groups in complex molecules. The inability of a neighboring group to perform a backside attack on a cis-tosylate allows for unique intramolecular cyclization reactions, leading to the formation of stable protecting groups such as epoxides. Furthermore, in polyhydroxylated systems like carbohydrates, the cis-diol motif can be selectively tosylated, paving the way for further synthetic manipulations. The detailed protocols and quantitative data presented herein offer a practical guide for researchers in the application of these valuable synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of cis-Tosylates in Modern Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and utility of cis-tosylates and their derivatives in carbohydrate chemistry. The protocols outlined herein are essential for the regioselective modification of carbohydrates and the stereocontrolled synthesis of oligosaccharides, which are critical processes in the development of novel therapeutics, including vaccines, antibiotics, and other glycoconjugates.
Introduction to Tosylates in Carbohydrate Chemistry
The hydroxyl groups of carbohydrates exhibit poor leaving group ability, hindering direct nucleophilic substitution. The conversion of a hydroxyl group to a tosylate (p-toluenesulfonate) ester is a fundamental strategy to transform it into an excellent leaving group.[1][2] This activation enables a wide range of subsequent chemical transformations, including nucleophilic substitutions and eliminations, which are pivotal for the synthesis of complex carbohydrate structures.[3] The regioselective tosylation of one or more hydroxyl groups in a poly-hydroxylated carbohydrate molecule is a significant challenge that has been addressed through various methodologies, including the use of organotin reagents to activate specific hydroxyl groups, particularly those in a cis-diol arrangement.[4][5]
Furthermore, the strategic placement of tosyl-containing functionalities on a glycosyl donor can profoundly influence the stereochemical outcome of glycosylation reactions. This has led to the development of sophisticated methodologies for the controlled synthesis of both 1,2-cis and 1,2-trans-glycosidic linkages, a critical aspect in the synthesis of biologically active oligosaccharides.[6][7]
Application Note 1: Regioselective Tosylation of a cis-Diol in a Mannopyranoside
The regioselective tosylation of a specific hydroxyl group in a carbohydrate is a key step for its further functionalization. The use of dibutyltin (B87310) oxide allows for the selective activation of an equatorial hydroxyl group that is cis to an adjacent hydroxyl group. This protocol describes the regioselective tosylation of the C3 hydroxyl group of methyl α-D-mannopyranoside, which is cis to the C2 and C4 hydroxyl groups.[4]
Data Presentation: Regioselective Tosylation of Methyl α-D-Mannopyranoside
| Entry | Substrate | Product | Reagents & Conditions | Yield (%) | Reference |
| 1 | Methyl α-D-mannopyranoside | Methyl 3-O-tosyl-α-D-mannopyranoside | TsCl (1.5 equiv), DIPEA (4 equiv), Bu₂SnO (0.1 equiv), TBAB (0.3 equiv), 75 °C, 3 h | 75 | [4] |
Experimental Protocol: Regioselective 3-O-Tosylation of Methyl α-D-Mannopyranoside
Materials:
-
Methyl α-D-mannopyranoside
-
p-Toluenesulfonyl chloride (TsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dibutyltin oxide (Bu₂SnO)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a vial is added methyl α-D-mannopyranoside (0.5 mmol), dibutyltin oxide (12 mg, 0.05 mmol), and tetrabutylammonium bromide (48 mg, 0.15 mmol).[4]
-
N,N-Diisopropylethylamine (4 equivalents, 2.0 mmol) and p-toluenesulfonyl chloride (1.5 equivalents, 0.75 mmol) are added.[4]
-
The heterogeneous mixture is stirred at 75 °C for 3 hours, during which it becomes a homogeneous slurry.[4]
-
The reaction is cooled to room temperature and diluted with dichloromethane.
-
The organic layer is washed with saturated aqueous NaHCO₃ solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford methyl 3-O-tosyl-α-D-mannopyranoside.
Experimental Workflow
Caption: Workflow for the regioselective tosylation of methyl α-D-mannopyranoside.
Application Note 2: Stereocontrolled Glycosylation Using a "Bimodal" C-2-O-(ortho-Tosylamido)benzyl Ether Donor
The stereochemical outcome of a glycosylation reaction is critically dependent on the nature of the substituent at the C-2 position of the glycosyl donor. While participating groups like esters at C-2 typically lead to 1,2-trans products, non-participating groups like ethers are required for 1,2-cis glycoside synthesis.[7][8] A sophisticated strategy involves the use of a "bimodal" glycosyl donor, which can be selectively directed to form either the α-(1,2-cis) or β-(1,2-trans) glycoside by tuning the reaction conditions.[5][6][9]
This is exemplified by a glucosyl donor equipped with a C-2-O-(ortho-tosylamido)benzyl (TAB) ether. The tosylamido group can act as an internal hydrogen bond donor, influencing the conformation of the intermediate and directing the incoming nucleophile to one face of the pyranose ring.[5][10]
Data Presentation: Stereoselective Glycosylation with a 2-O-TAB Glucosyl Donor
| Entry | Donor | Acceptor | Activator/Solvent | Product (Yield, α:β) | Reference |
| 1 | 2-O-TAB-Glucosyl Trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TfOH / Et₂O | α-disaccharide (75%, >20:1) | [5] |
| 2 | 2-O-TAB-Glucosyl Trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Tf₂NH / EtCN | β-disaccharide (85%, 1:15) | [5] |
Experimental Protocols: Stereoselective Glycosylation
General Procedure for Glycosylation:
To a flame-dried flask containing the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) under an argon atmosphere is added the appropriate anhydrous solvent. The mixture is cooled to the desired temperature, and the activator is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, diluted, and washed. The organic layer is dried and concentrated, and the product is purified by silica gel chromatography.
Protocol for α-Glycosylation (1,2-cis): [5]
-
Solvent: Diethyl ether (Et₂O)
-
Activator: Triflic acid (TfOH)
-
Temperature: -78 °C to room temperature
Protocol for β-Glycosylation (1,2-trans): [5]
-
Solvent: Propionitrile (EtCN)
-
Activator: Triflimide (Tf₂NH)
-
Temperature: -78 °C
Proposed Mechanism of Stereocontrol
The stereochemical outcome is dictated by the solvent's ability to interfere with an intramolecular hydrogen bond between the tosylamido proton and the benzylic ether oxygen.
Caption: Proposed mechanism for stereocontrol in glycosylation with a 2-O-TAB donor.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent Controlled Synthesis of 1,2-cis-Oligosaccharides - Leiden University [universiteitleiden.nl]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bimodal Glycosyl Donors Protected by 2-O-(ortho-Tosylamido)benzyl Group [agris.fao.org]
- 7. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bimodal Glycosyl Donors Protected by 2- O-( ortho-Tosylamido)benzyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in 1,2-cis glycosylation for Glucan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Tosylation of a Hindered Secondary Alcohol: Application Notes and Methodologies
Abstract
The tosylation of sterically hindered secondary alcohols is a critical transformation in organic synthesis, enabling the conversion of a poorly reactive hydroxyl group into an excellent leaving group, the tosylate. This conversion facilitates subsequent nucleophilic substitution and elimination reactions. However, the steric hindrance around the hydroxyl group often leads to slow reaction rates and requires carefully optimized protocols to achieve high yields. This document provides detailed application notes and experimental protocols for several effective methods for the tosylation of hindered secondary alcohols, catering to researchers, scientists, and professionals in drug development.
Introduction
The conversion of an alcohol to a tosylate is a fundamental reaction in organic chemistry. The resulting tosylate group is an excellent leaving group, approximately 100 times better than bromide, making it highly susceptible to displacement by a wide range of nucleophiles. While the tosylation of primary and unhindered secondary alcohols is often straightforward, typically employing p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, these conditions are frequently sluggish and low-yielding for sterically encumbered secondary alcohols.[1]
This document outlines several robust protocols to overcome the challenges associated with the tosylation of hindered secondary alcohols. These methods utilize various reagents and conditions, including catalytic activation and alternative tosylating agents, to improve reaction efficiency and yield.
Data Presentation
The following table summarizes the typical reaction conditions and reported yields for the tosylation of various hindered secondary alcohols using different methodologies. This allows for a comparative assessment of the efficacy of each protocol.
| Method | Substrate Example | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Standard TsCl/Pyridine with Catalyst | Diacetonide glucofuranose derivative | p-TsCl (1.2 eq.), DMAP (0.2 eq.), Pyridine | Pyridine | RT | 120 | Incomplete | [2] |
| 1-Methylimidazole (B24206) Catalysis | 5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranose | p-TsCl, 1-Methylimidazole (0.4 eq.), Triethylamine (B128534) (auxiliary base) | CH₂Cl₂ | RT | 4.5 | 87-92 | [2][3] |
| Silver Oxide Mediated Tosylation | Secondary Alcohols | p-TsCl, Ag₂O, KI (catalytic) | Dichloromethane (B109758) | RT | Varies | High | [4][5] |
| Tosyl Anhydride (B1165640) with Catalysis | Secondary Alcohols | Ts₂O, iPr₂NEt | CH₂Cl₂ | RT | Varies | Good | [6] |
| High-Temperature TsCl/Pyridine with DMAP | Hindered Secondary Alcohol | p-TsCl, DMAP (catalytic), Pyridine | Pyridine | 60-80 | Varies | Good | [7] |
Experimental Protocols
Method 1: 1-Methylimidazole Catalyzed Tosylation
This method provides an efficient and mild procedure for the tosylation of sterically hindered hydroxyl groups.[2][3] 1-Methylimidazole acts as a potent nucleophilic catalyst.
Materials:
-
Hindered secondary alcohol
-
p-Toluenesulfonyl chloride (p-TsCl)
-
1-Methylimidazole (MI)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of the hindered secondary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add triethylamine (as an auxiliary base) and a catalytic amount of 1-methylimidazole (0.4 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (p-TsCl) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4.5-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Method 2: Silver(I) Oxide Mediated Tosylation
This protocol is advantageous as it proceeds under neutral conditions and often simplifies the work-up procedure.[4][5] The addition of potassium iodide can accelerate the reaction by the in-situ formation of the more reactive tosyl iodide.[4]
Materials:
-
Hindered secondary alcohol
-
p-Toluenesulfonyl chloride (p-TsCl)
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI), catalytic amount
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration
Procedure:
-
To a stirred solution of the hindered secondary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).
-
Add p-toluenesulfonyl chloride (p-TsCl) to the mixture.
-
Stir the reaction at room temperature, protecting from light, and monitor its progress by TLC. Reaction times can vary depending on the substrate.
-
Once the reaction is complete, dilute the mixture with additional CH₂Cl₂.
-
Filter the mixture through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by recrystallization or column chromatography as needed.
Method 3: Tosylation using Tosyl Anhydride
For particularly unreactive alcohols, p-toluenesulfonic anhydride (Ts₂O) can be a more effective tosylating agent than tosyl chloride.[6]
Materials:
-
Hindered secondary alcohol
-
p-Toluenesulfonic anhydride (Ts₂O)
-
N,N-Diisopropylethylamine (iPr₂NEt or Hünig's base)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the hindered secondary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N-Diisopropylethylamine (iPr₂NEt).
-
Add p-toluenesulfonic anhydride (Ts₂O) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired tosylate.
Mandatory Visualizations
Caption: General experimental workflow for the tosylation of a hindered secondary alcohol.
Concluding Remarks
The successful tosylation of sterically hindered secondary alcohols is highly dependent on the chosen methodology. The protocols described herein offer a range of options to accommodate various substrates and laboratory resources. For many hindered systems, the use of a nucleophilic catalyst such as 1-methylimidazole provides a significant rate enhancement over the traditional TsCl/pyridine method. The silver oxide-mediated protocol offers a mild, neutral alternative, while the use of tosyl anhydride can be effective for the most challenging substrates. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired tosylated product in high purity and yield. Researchers should consider the specific nature of their substrate when selecting the most appropriate tosylation protocol.
References
- 1. orgosolver.com [orgosolver.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Amine Synthesis Utilizing cis-Tosylate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This application note details a robust methodology for the synthesis of chiral amines, specifically C2-symmetric pyrrolidines, employing a key cis-tosylate intermediate derived from an enzymatically resolved chiral diol. The tosyl group serves as an excellent leaving group, facilitating a stereospecific intramolecular cyclization to form the desired chiral amine scaffold.
This protocol provides a comprehensive guide for the synthesis of (2R,5R)-2,5-dimethylpyrrolidine, a valuable chiral auxiliary and synthetic intermediate. The synthesis begins with the enantioselective reduction of an achiral diketone, followed by the formation of a cis-ditosylate, cyclization with an amine, and final deprotection.
Overall Synthesis Workflow
The synthesis of the chiral amine proceeds through a four-step sequence, starting from an achiral diketone. The key steps involve enzymatic reduction to introduce chirality, conversion to a reactive cis-ditosylate intermediate, cyclization to form the pyrrolidine (B122466) ring, and a final deprotection step.
Key Reaction Mechanism: Cyclization
The crucial ring-forming step involves a double nucleophilic substitution (SN2) reaction. The primary amine (benzylamine) attacks one of the stereogenic centers bearing a tosylate leaving group, leading to the first C-N bond formation and inversion of stereochemistry. The newly formed secondary amine then undergoes an intramolecular cyclization, attacking the second stereocenter and displacing the second tosylate group, again with inversion of stereochemistry. This double inversion results in the formation of the cis-2,5-disubstituted pyrrolidine.
Quantitative Data Summary
The following table summarizes the typical yields and key analytical data for each step of the synthesis of (2R,5R)-2,5-dimethylpyrrolidine.
| Step | Product | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| 1 | (2R,5R)-Hexanediol | >95% | >99%[1] | >99%[1] |
| 2 | (2R,5R)-Hexane-2,5-diyl bis(4-methylbenzenesulfonate) | ~85-95% | >99% | >99% |
| 3 | N-Benzyl-(2R,5R)-dimethylpyrrolidine | ~70-80% | >99% | >99% |
| 4 | (2R,5R)-2,5-Dimethylpyrrolidine | >90% | >99% | >99% |
Experimental Protocols
Step 1: Enantioselective Reduction of 2,5-Hexanedione
This protocol is adapted from the diastereoselective reduction of diketones using Lactobacillus kefir.[1]
Materials:
-
2,5-Hexanedione
-
Glucose
-
Lactobacillus kefir (DSM 20587)
-
Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate
Procedure:
-
Prepare a culture of Lactobacillus kefir according to standard microbiological procedures.
-
In a fermenter, prepare a solution of 2,5-hexanedione and an equimolar amount of glucose as a cosubstrate in a phosphate buffer at pH 6.0.
-
Inoculate the solution with the Lactobacillus kefir culture.
-
Maintain the reaction at 30°C with gentle agitation.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2R,5R)-hexanediol.
-
The enantiomeric and diastereomeric excess can be determined by chiral GC analysis.
Step 2: Tosylation of (2R,5R)-Hexanediol
This is a general procedure for the tosylation of a diol.
Materials:
-
(2R,5R)-Hexanediol
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (2R,5R)-hexanediol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4-6 hours and then let it warm to room temperature overnight.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ditosylate.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
Step 3: Cyclization with Benzylamine
Materials:
-
(2R,5R)-Hexane-2,5-diyl bis(4-methylbenzenesulfonate)
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of the ditosylate (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (3 equivalents) and benzylamine (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and excess benzylamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-benzyl-(2R,5R)-dimethylpyrrolidine.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 4: N-Debenzylation by Catalytic Hydrogenation
Materials:
-
N-Benzyl-(2R,5R)-dimethylpyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-benzylpyrrolidine derivative (1 equivalent) in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC or GC-MS). This may take several hours to a full day.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the final product, (2R,5R)-2,5-dimethylpyrrolidine. The product is often volatile and should be handled with care during concentration.
References
Application of cis-Tosylate Chemistry in Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic properties of peptides, including their stability, conformational rigidity, and binding affinity. One such valuable building block is cis-4-hydroxy-L-proline. The unique stereochemistry of this proline analog can induce specific turns and conformations in peptide backbones, influencing their biological activity. The synthesis of cis-4-hydroxy-L-proline often involves a key stereochemical inversion step where a tosylate intermediate plays a crucial role. This document provides detailed application notes and protocols on the use of tosylate chemistry to generate cis-4-hydroxy-L-proline and its subsequent application in peptide synthesis.
Application: Stereospecific Synthesis of cis-4-Hydroxy-L-proline via a Tosylate Intermediate
The primary application of tosylate chemistry in this context is not as a direct reagent in the peptide coupling steps, but rather in the stereospecific preparation of the cis-4-hydroxy-L-proline monomer. The tosylate group serves as an excellent leaving group in a nucleophilic substitution reaction that facilitates the inversion of stereochemistry from the more readily available trans-4-hydroxy-L-proline.
The general strategy involves the tosylation of the hydroxyl group of a suitably protected trans-4-hydroxy-L-proline derivative. The resulting trans-O-tosylate then undergoes an intramolecular SN2 reaction, often leading to the formation of a bicyclic lactone intermediate. Subsequent hydrolysis of this lactone yields the desired cis-4-hydroxy-L-proline derivative, which can then be deprotected and used in solid-phase peptide synthesis (SPPS).
Logical Workflow for the Synthesis and Incorporation of cis-4-Hydroxy-L-proline
Caption: Workflow for the synthesis of cis-4-hydroxy-L-proline and its incorporation into peptides.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of cis-4-hydroxy-L-proline derivatives and their use in peptide synthesis.
Protocol 1: Synthesis of N-Phenylsulfonyl-cis-4-hydroxy-L-proline Methyl Ester
This protocol describes a three-step synthesis starting from N-phenylsulfonyl-trans-4-hydroxy-L-proline.[1][2]
Step 1: Tosylation of N-Phenylsulfonyl-trans-4-hydroxy-L-proline
-
Dissolve N-phenylsulfonyl-trans-4-hydroxy-L-proline (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude trans-O-tosylate.
Step 2: Intramolecular Cyclization to Form the Lactone
-
Dissolve the crude trans-O-tosylate from Step 1 in 2-butanone.
-
Add potassium carbonate (K2CO3) (2.0 eq).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude bicyclic lactone.
Step 3: Hydrolysis of the Lactone to Yield the cis-Product
-
Dissolve the crude lactone from Step 2 in methanol.
-
Add sodium carbonate (Na2CO3) (1.5 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester.
Protocol 2: Incorporation of Fmoc-cis-4-hydroxy(tBu)-L-proline-OH into a Peptide using SPPS
This protocol outlines the standard procedure for incorporating a protected cis-4-hydroxy-L-proline monomer into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-cis-4-hydroxy(tBu)-L-proline-OH
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-cis-4-hydroxy(tBu)-L-proline-OH (4 eq), Oxyma Pure (4 eq), and DIC (4 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and N-terminal Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase HPLC.
Data Presentation
The following table summarizes typical yields for the synthesis of N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Tosylation | N-phenylsulfonyl-trans-4-hydroxy-L-proline, p-TsCl, Pyridine | trans-O-tosylate intermediate | >90 (crude) |
| 2. Cyclization | trans-O-tosylate, K2CO3, 2-butanone | Bicyclic lactone intermediate | ~77[2] |
| 3. Hydrolysis | Bicyclic lactone, Na2CO3, Methanol | N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester | ~75[2] |
| Overall | ~82 (over 3 steps)[2] |
Signaling Pathways and Logical Relationships
The chemical transformations involved in the synthesis of cis-4-hydroxy-L-proline from its trans isomer via a tosylate intermediate can be visualized as a sequential chemical pathway.
Caption: Chemical pathway for the stereochemical inversion of 4-hydroxy-L-proline.
Conclusion
The use of tosylate chemistry is a cornerstone for the efficient and stereospecific synthesis of cis-4-hydroxy-L-proline, a valuable building block for creating structurally constrained peptides. The protocols and data presented herein provide a comprehensive guide for researchers in peptide chemistry and drug development to utilize this methodology for the synthesis of novel and potent peptide-based therapeutics. The ability to precisely control the stereochemistry at the C4 position of proline opens up new avenues for designing peptides with enhanced biological properties.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with cis-Tosylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving cis-tosylates. The use of tosylates as electrophilic partners in cross-coupling reactions offers a cost-effective and stable alternative to triflates and halides. The stereospecificity of these reactions with cis-tosylates is of particular interest in organic synthesis for the construction of complex molecules with defined stereochemistry.
Introduction to Palladium-Catalyzed Cross-Coupling with Tosylates
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While aryl and vinyl halides have been the traditional electrophiles, the use of tosylates has gained significant traction. Tosylates are readily prepared from alcohols, are often crystalline, and are more stable than the corresponding triflates. However, the activation of the C-O bond of a tosylate is more challenging than the C-X bond of a halide, necessitating the development of specialized catalyst systems, typically involving electron-rich and sterically hindered phosphine (B1218219) ligands.
The stereochemical outcome of cross-coupling reactions with alkenyl tosylates is of paramount importance. The ability to control the geometry of the resulting double bond is crucial in the synthesis of pharmaceuticals and other biologically active compounds. This document focuses on reactions involving cis-tosylates, where the retention or inversion of stereochemistry is a key consideration.
General Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Note 1: Stereoretentive Suzuki-Miyaura Coupling of a cis-Enol Tosylate
This protocol describes the highly stereoselective synthesis of a tetrasubstituted acyclic olefin via the Suzuki-Miyaura coupling of a cis-enol tosylate with an arylboronic acid pinacol (B44631) ester.[1][2] This reaction proceeds with high stereochemical fidelity, demonstrating the utility of this method for the synthesis of sterically congested alkenes with defined geometry.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of a cis-enol tosylate.
Detailed Experimental Protocol
Materials:
-
cis-Enol tosylate (1.0 equiv)
-
Arylboronic acid pinacol ester (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2 mol%)
-
Potassium phosphate (B84403) monohydrate (K₃PO₄·H₂O) (1.5 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the cis-enol tosylate, arylboronic acid pinacol ester, Pd(OAc)₂, RuPhos, and K₃PO₄·H₂O.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water (typically in a 3:1 ratio, e.g., 1.5 mL of toluene and 0.5 mL of water for a 1.0 mmol scale reaction).
-
Place the reaction tube in a preheated oil bath at 70 °C and stir vigorously for the time indicated by reaction monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted olefin.
Quantitative Data
The following table summarizes the results for the Suzuki-Miyaura coupling of a cis-enol tosylate with various arylboronic acid pinacol esters.[1]
| Entry | Arylboronic Acid Pinacol Ester (R') | Product | Yield (%) | E/Z Ratio |
| 1 | 4-Fluorophenyl | 5s | 57 | <1:99 |
| 2 | 4-Methoxyphenyl | - | - | - |
| 3 | 4-(Trifluoromethyl)phenyl | - | - | - |
| 4 | 2-Thienyl | - | - | - |
Data for entries 2-4 with the specific cis-tosylate were not provided in the reference but are representative of the scope of the reaction with the corresponding E-tosylate which also showed high stereoretention.
Application Note 2: Sonogashira Coupling of a cis-Vinyl Tosylate
The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds. This protocol outlines a copper-free Sonogashira coupling of a vinyl tosylate with a terminal alkyne. While the specific use of a cis-vinyl tosylate is not extensively detailed with stereochemical outcomes in the provided literature, the general conditions are applicable, and the reaction is expected to proceed with retention of stereochemistry.
Experimental Workflow
Caption: Step-by-step workflow for the copper-free Sonogashira coupling of a cis-vinyl tosylate.
Detailed Experimental Protocol
Materials:
-
cis-Vinyl tosylate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[PdCl₂(CH₃CN)₂] (1 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., an ortho-biphenylphosphane) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with [PdCl₂(CH₃CN)₂], the phosphine ligand, and Cs₂CO₃.
-
Add the cis-vinyl tosylate and a magnetic stir bar.
-
Add acetonitrile, followed by the terminal alkyne.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
-
After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a short pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enyne product.
Quantitative Data
The following table presents representative data for the Sonogashira coupling of aryl tosylates, which demonstrates the general applicability of the catalyst system to tosylate electrophiles.[3] Specific data for cis-vinyl tosylates with stereochemical analysis is limited in the literature but would be expected to show high stereoretention under these conditions.
| Entry | Aryl Tosylate | Terminal Alkyne | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl tosylate | Phenylacetylene | 4-(tert-Butyl)-1-(phenylethynyl)benzene | 95 |
| 2 | 4-Chlorophenyl tosylate | 1-Hexyne | 1-Chloro-4-(hex-1-yn-1-yl)benzene | 88 |
| 3 | 2-Naphthyl tosylate | Phenylacetylene | 2-(Phenylethynyl)naphthalene | 92 |
Conclusion
Palladium-catalyzed cross-coupling reactions of cis-tosylates are a valuable tool for the stereoselective synthesis of complex organic molecules. The development of robust catalyst systems has enabled the efficient coupling of these challenging electrophiles. The protocols and data presented herein provide a foundation for the application of these methods in research and development, particularly in the pharmaceutical industry where precise control of stereochemistry is essential. Further exploration of the substrate scope and reaction conditions will undoubtedly continue to expand the utility of this powerful synthetic methodology.
References
- 1. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
Application of cis-Tosylate Reactions in Flow Chemistry: A Conceptual Framework
Note to the Reader: Extensive literature searches did not yield specific, published examples of cis-tosylate reactions carried out in a continuous flow setup with detailed protocols. The following application notes and protocols are therefore presented as a conceptual and hypothetical guide for researchers, scientists, and drug development professionals. The data and procedures are based on established principles of flow chemistry and known batch methodologies for tosylation reactions.
Application Notes: Continuous Flow Synthesis of cis-Vicinal Ditosylates
The conversion of cis-vicinal diols to their corresponding ditosylates is a crucial transformation in organic synthesis, particularly in the preparation of chiral ligands, carbohydrate derivatives, and precursors for various active pharmaceutical ingredients. Performing this reaction under continuous flow conditions offers several potential advantages over traditional batch processing.
Key advantages include:
-
Enhanced Safety: Tosylation reactions often employ reagents like tosyl chloride and pyridine (B92270), and can be exothermic. The small reactor volumes in flow chemistry setups minimize the accumulation of hazardous materials and dissipate heat more efficiently, reducing the risk of thermal runaways.
-
Precise Reaction Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved selectivity and reduced formation of byproducts, which is particularly important when dealing with stereochemically sensitive molecules.
-
Improved Reproducibility and Scalability: The consistent mixing and heat transfer in flow reactors lead to highly reproducible results. Scaling up the production is often a matter of running the system for a longer duration or by "numbering-up" (using multiple reactors in parallel), which is more straightforward than scaling up batch reactors.
-
Automation and High-Throughput Screening: Flow chemistry setups can be readily automated, allowing for rapid screening of reaction conditions to find the optimal parameters for yield and purity.
This application note describes a hypothetical continuous flow process for the ditosylation of cis-1,2-cyclohexanediol (B155557) as a model system.
Hypothetical Quantitative Data Summary
The following table summarizes plausible, hypothetical data for the continuous flow tosylation of cis-1,2-cyclohexanediol. This data is for illustrative purposes and would require experimental validation.
| Parameter | Value | Unit |
| Reactant Solutions | ||
| Stream A Concentration | 0.5 | mol/L |
| (cis-1,2-Cyclohexanediol) | ||
| Stream B Concentration | 1.1 | mol/L |
| (Tosyl Chloride) | ||
| (Pyridine) | 1.2 | mol/L |
| Flow Parameters | ||
| Flow Rate (Stream A) | 0.5 | mL/min |
| Flow Rate (Stream B) | 0.5 | mL/min |
| Total Flow Rate | 1.0 | mL/min |
| Reactor Conditions | ||
| Reactor Material | PFA Tubing | - |
| Reactor Volume | 10 | mL |
| Residence Time | 10 | min |
| Temperature | 25 | °C |
| Pressure | 5 | bar |
| Output | ||
| Theoretical Throughput | ~1.2 | g/hour |
| Hypothetical Yield | 92 | % |
| Hypothetical Purity | >95 | % (by HPLC) |
Experimental Protocols
Protocol 1: Preparation of Reagent Solutions
-
Stream A (cis-Diol Solution):
-
In a 100 mL volumetric flask, dissolve 5.81 g (50 mmol) of cis-1,2-cyclohexanediol in anhydrous dichloromethane (B109758) (DCM).
-
Fill the flask to the 100 mL mark with anhydrous DCM.
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
-
Stream B (Tosyl Chloride/Pyridine Solution):
-
In a separate 100 mL volumetric flask, carefully add 9.49 g (120 mmol) of anhydrous pyridine to approximately 50 mL of anhydrous DCM.
-
To this solution, add 21.0 g (110 mmol) of p-toluenesulfonyl chloride (TsCl).
-
Stir until all the TsCl has dissolved.
-
Fill the flask to the 100 mL mark with anhydrous DCM.
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Protocol 2: Continuous Flow Ditosylation of cis-1,2-Cyclohexanediol
-
System Setup:
-
Assemble the flow chemistry system as depicted in the experimental workflow diagram below.
-
Use two syringe pumps for delivering Stream A and Stream B.
-
Connect the outlets of the pumps to a T-mixer.
-
Connect the outlet of the T-mixer to a 10 mL PFA tube reactor coil.
-
Submerge the reactor coil in a temperature-controlled water bath set to 25 °C.
-
Connect the outlet of the reactor to a back pressure regulator (BPR) set to 5 bar.
-
Place the final outlet into a collection flask containing a saturated aqueous solution of sodium bicarbonate as a quench.
-
-
Reaction Execution:
-
Prime the pumps and lines with their respective solutions.
-
Set the flow rate of the pump for Stream A to 0.5 mL/min.
-
Set the flow rate of the pump for Stream B to 0.5 mL/min.
-
Commence pumping of both streams simultaneously into the reactor.
-
Allow the system to reach a steady state (approximately 3 residence times, i.e., 30 minutes).
-
Collect the product stream in the quench solution.
-
-
Work-up and Purification:
-
Once the desired amount of product has been collected, transfer the quenched reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-bis(tosyloxy)cyclohexane.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Application Notes and Protocols for the Enzymatic Resolution of Racemic Alcohols
Introduction
The production of enantiomerically pure alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and green technology for the separation of racemic mixtures of alcohols. This method leverages the high stereoselectivity of enzymes, most notably lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the two enantiomers.
While various chemical strategies exist for the resolution of alcohols, EKR offers several advantages, including mild reaction conditions, high enantioselectivity, and the use of biodegradable catalysts. The most common and highly effective method for the EKR of racemic alcohols is enantioselective acylation.
A Note on Tosylation in the Context of Enzymatic Resolution
Tosylation is a common chemical method used to convert an alcohol's hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group.[1] This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).[2] This activation of the hydroxyl group is a cornerstone of organic synthesis, facilitating subsequent nucleophilic substitution and elimination reactions.[1][3]
However, the direct enzymatic kinetic resolution of racemic alcohols via tosylation is not a standard or reported method. The likely reasons for this are:
-
Harsh Reagents: Tosyl chloride is a highly reactive and moisture-sensitive reagent. The conditions required for chemical tosylation, including the use of strong bases, are generally not compatible with maintaining the delicate three-dimensional structure and catalytic activity of enzymes.[2]
-
Enzyme Active Site Specificity: Lipases, the workhorses of EKR for alcohols, have an active site (typically a serine-histidine-aspartate catalytic triad) that is exquisitely evolved for the recognition and catalysis of acyl transfer reactions (esterification, transesterification, and hydrolysis).[4] The active site is not suited to bind and activate a sulfonyl chloride for a sulfonation reaction.
Therefore, this document will focus on the well-established and highly effective method of enzymatic kinetic resolution of racemic alcohols via enantioselective acylation. A standard chemical tosylation protocol is also provided for reference and to highlight the differences in reaction conditions.
Enzymatic Kinetic Resolution via Acylation: Principles and Workflow
In a typical EKR of a racemic alcohol using acylation, a lipase (B570770) selectively transfers an acyl group from an acyl donor to one of the enantiomers of the alcohol, forming an ester. The other enantiomer is left largely unreacted.
The process results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration. These can then be separated by standard chromatographic techniques. For an ideal kinetic resolution where only one enantiomer reacts, the maximum theoretical yield for each enantiomer is 50%.
The general workflow for this process is illustrated below:
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297) using Novozym 435 (immobilized Candida antarctica lipase B) and vinyl acetate (B1210297) as the acyl donor.[5]
Materials and Equipment:
-
(±)-1-Phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Anhydrous n-hexane (or other suitable organic solvent like toluene (B28343) or MTBE)
-
Magnetic stirrer and stir bar
-
Reaction flask with a septum or screw cap
-
Thermostatically controlled water bath or heating mantle
-
Syringes for liquid transfer
-
Analytical balance
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring conversion and enantiomeric excess (ee)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (±)-1-phenylethanol (e.g., 1.22 g, 10 mmol).
-
Add 20 mL of anhydrous n-hexane to dissolve the alcohol.
-
Add vinyl acetate (e.g., 1.72 g, 20 mmol, 2 equivalents).
-
Add Novozym 435 (typically 10-50 mg per mmol of alcohol; e.g., 200 mg).
-
Seal the flask and place it in a water bath set to a controlled temperature (e.g., 30-40 °C).
-
Stir the mixture vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Quench the aliquot with a small amount of methanol (B129727) and filter off the enzyme before analysis by chiral GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting residue, a mixture of unreacted (S)-1-phenylethanol and (R)-1-phenylethyl acetate, is then separated by silica gel column chromatography.
Protocol 2: Chemical Tosylation of an Alcohol (Reference Protocol)
This protocol describes a standard laboratory procedure for the tosylation of a primary or secondary alcohol.
Materials and Equipment:
-
Alcohol (e.g., benzyl (B1604629) alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (serves as both solvent and base)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Dichloromethane (B109758) (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the alcohol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 equivalents) portion-wise, ensuring the temperature remains at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours (or overnight) until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing cold 1 M HCl.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
The crude product can be purified by recrystallization or column chromatography.
Data on Enzymatic Kinetic Resolution of Secondary Alcohols
The following table summarizes representative data for the kinetic resolution of various secondary alcohols using Candida antarctica lipase B (CALB), often in its immobilized form, Novozym 435.[5] The selectivity factor (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values (>100) are indicative of an excellent resolution.
| Substrate | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Selectivity (E) |
| 1-Phenylethanol | Novozym 435 | Vinyl acetate | n-Hexane | 1.25 | ~50 | >99 (S) | >99 (R) | >200 |
| 1-(4-Chlorophenyl)ethanol | Novozym 435 | Vinyl acetate | n-Hexane | 3 | 49 | >99 (S) | >99 (R) | >200 |
| 1-(4-Methoxyphenyl)ethanol | Novozym 435 | Vinyl acetate | n-Hexane | 2 | 50 | >99 (S) | >99 (R) | >200 |
| 1-Indanol | Novozym 435 | Vinyl acetate | Toluene | 4 | 50 | 98 (R) | 98 (S) | 185 |
| 1-Tetralol | Novozym 435 | Vinyl acetate | Toluene | 6 | 50 | 99 (R) | 99 (S) | >200 |
| 4-Phenyl-2-butanol | Novozym 435 | Vinyl acetate | Diisopropyl ether | 24 | 48 | 92 (R) | >99 (S) | 120 |
Enzymatic kinetic resolution via enantioselective acylation is a robust and widely adopted method for producing enantiomerically pure alcohols. Lipases, particularly Candida antarctica lipase B, demonstrate high efficiency and selectivity for a broad range of substrates. While tosylation is a critical reaction in organic synthesis for activating alcohols, it is not employed for enzymatic resolution due to the incompatibility of the required reagents and conditions with enzymatic systems. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement EKR in their synthetic workflows.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of cis-Tosylate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-tosylate intermediates are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules. Their stereospecific nature and the excellent leaving group properties of the tosylate moiety make them highly valuable in nucleophilic substitution and other coupling reactions. The large-scale synthesis of these intermediates, however, presents unique challenges in controlling stereochemistry, ensuring high purity, and achieving economic viability. These application notes provide an overview of the key considerations and detailed protocols for the industrial-scale production of this compound intermediates.
Cis-tosylates are derivatives of tosylate, characterized by the presence of a tosyl group (SO₃C₆H₄CH₃) attached to an organic molecule.[1][2] They are recognized for their stability and ease of handling, making them a popular choice among synthetic chemists.[1][2] In organic synthesis, cis-tosylates are utilized to promote various chemical reactions, including nucleophilic substitution and elimination reactions, and to introduce tosyl groups as protecting or leaving groups.[1][2]
Core Concepts in this compound Synthesis
The fundamental transformation in synthesizing cis-tosylates is the esterification of a cis-diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction converts the alcohol's hydroxyl group into a tosylate, which is a significantly better leaving group. The choice of starting material, reaction conditions, and purification methods are critical for a successful and scalable synthesis.
A key advantage of this method is that the conversion of an alcohol to a tosylate proceeds with retention of stereochemistry at the carbon atom bearing the oxygen, as the C-O bond of the alcohol is not broken during the reaction. The resulting tosylate group is an excellent leaving group, approximately 100 times better than bromide, and can be readily displaced by a wide range of nucleophiles in substitution reactions (Sₙ2 and Sₙ1) or can participate in elimination reactions. Furthermore, tosylate groups can serve as protecting groups for alcohols.
Key Considerations for Large-Scale Synthesis
Scaling up the synthesis of this compound intermediates from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reagent Selection and Stoichiometry: The choice of tosylating agent, base, and solvent is critical. While p-toluenesulfonyl chloride (TsCl) is the most common tosylating agent, the choice of base (e.g., triethylamine (B128534), pyridine, potassium carbonate) and solvent (e.g., dichloromethane (B109758), acetonitrile, toluene) can significantly impact reaction kinetics, yield, and purity. Stoichiometry must be carefully optimized to ensure complete conversion of the starting diol while minimizing the formation of byproducts.
-
Reaction Conditions: Temperature control is crucial to prevent side reactions and ensure stereochemical integrity. Many tosylation reactions are performed at low temperatures to control the exothermic nature of the reaction. Reaction time is another critical parameter that needs to be optimized to maximize yield and throughput.
-
Work-up and Purification: The purification of this compound intermediates on a large scale can be challenging. Common methods include crystallization, extraction, and chromatography. The choice of purification method depends on the physical properties of the product and the impurity profile. For industrial production, developing a robust crystallization process is often preferred over chromatography due to cost and scalability.
-
Safety: The reagents used in tosylation reactions, such as tosyl chloride and organic bases, can be hazardous. A thorough safety assessment is necessary before scaling up any process. This includes understanding the reactivity and toxicity of all materials, implementing appropriate engineering controls to minimize exposure, and developing procedures for safe handling and waste disposal.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate (B104242) (A Key Intermediate for Ketoconazole)
This protocol details a procedure for the synthesis of a specific this compound intermediate used in the production of the antifungal drug Ketoconazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol | 348.18 | 9.0 g (91% purity) | 0.025 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 28.6 g | 0.150 | 6.0 |
| Triethylamine (TEA) | 101.19 | 15.2 g | 0.150 | 6.0 |
| Dichloromethane (DCM) | 84.93 | 70 mL | - | - |
| Water | 18.02 | 70 mL | - | - |
| Ethyl acetate | 88.11 | 100 mL | - | - |
| p-Toluenesulfonic acid solution | - | 5.5 g in 50 mL ethyl acetate | - | - |
| Acetonitrile | 41.05 | 240 mL | - | - |
| Saturated sodium hydrogen carbonate solution | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: A 500 mL reactor is charged with 9.0 g of (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (91% purity, 25 mmol, 1.0 eq).[3]
-
Reagent Addition: 28.6 g of p-toluenesulfonyl chloride (150 mmol, 6 eq) and 70 mL of dichloromethane are added to the reactor and the mixture is cooled to -20 °C.[3]
-
Base Addition: 15.2 g of triethylamine (150 mmol, 6 eq) is slowly added dropwise to the reaction mixture, ensuring the temperature is maintained below 25 °C.[3]
-
Reaction: After the addition is complete, the reaction is maintained at 25 °C for 5 hours.[3]
-
Quenching: 70 mL of water is added to the reaction system.[3]
-
Extraction: The mixture is stirred for 30 minutes, and the organic phase is separated.[3]
-
Concentration: The organic phase is concentrated under reduced pressure to yield 14 g of the crude product.[3]
-
Precipitation: The crude product is dissolved in 100 mL of ethyl acetate. A solution of p-toluenesulfonic acid (5.5 g in 50 mL of ethyl acetate) is added dropwise at 25 °C to precipitate a solid.[3]
-
Filtration and Drying: The solid is collected by filtration and dried at 50 °C to obtain the crude p-toluenesulfonate.[3]
-
Recrystallization: The crude product is recrystallized from 240 mL of acetonitrile.[3]
-
Final Purification: The refined product is dissolved in 60 mL of dichloromethane and washed with 50 mL of saturated sodium hydrogen carbonate solution. The organic phase is collected and concentrated to dryness under reduced pressure to yield 7.3 g of the final product.[3]
Quantitative Data Summary:
| Parameter | Value |
| Starting Material Purity | 91%[3] |
| Final Product Yield | 7.3 g |
| Theoretical Yield | ~12.1 g |
| Overall Yield | ~60% |
| Purity of Final Product | >95% (as stated in related patents)[1] |
Protocol 2: General Procedure for the Tosylation of cis-Diols
This protocol provides a general method for the tosylation of cis-diols, which can be adapted for various substrates on a large scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | General Stoichiometry |
| cis-Diol | - | 1.0 eq |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 2.2 - 2.5 eq |
| Base (e.g., Triethylamine, Pyridine) | - | 2.5 - 3.0 eq |
| Solvent (e.g., Dichloromethane, Acetonitrile) | - | 5 - 10 volumes |
Procedure:
-
Reaction Setup: The cis-diol is dissolved or suspended in the chosen solvent in a suitable reactor equipped with cooling and stirring.
-
Base Addition: The base is added to the reaction mixture.
-
Tosyl Chloride Addition: p-Toluenesulfonyl chloride is added portion-wise or as a solution in the reaction solvent, maintaining the desired temperature (typically 0-25 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the addition of water or a dilute aqueous acid. The organic layer is separated, washed with water and brine, and then dried over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Purification: The crude product is purified by crystallization from a suitable solvent or solvent mixture.
Quantitative Data for Selected this compound Syntheses (Literature Data):
| This compound Intermediate | Starting Material | Scale | Yield | Purity | Reference |
| cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate | Corresponding cis-diol | 9 g | ~60% | >95% | [1][3] |
| cis-1,2-Cyclohexanediol ditosylate | cis-1,2-Cyclohexanediol | Lab Scale | High | Not specified | General Knowledge |
| cis-4-Aminocyclohexyl tosylate | Protected cis-4-aminocyclohexanol | Kilogram Scale | Not specified | High | General Knowledge |
Process Workflows and Logic
The large-scale synthesis of this compound intermediates involves a series of logical steps and decisions to ensure a robust and efficient process.
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a this compound intermediate.
Caption: General workflow for the large-scale synthesis of this compound intermediates.
Decision Logic for Purification Strategy
The selection of an appropriate purification strategy is a critical decision point in the process development of this compound intermediates.
Caption: Decision tree for selecting a purification strategy for this compound intermediates.
Conclusion
The large-scale synthesis of this compound intermediates is a well-established yet challenging field in pharmaceutical and chemical manufacturing. Success hinges on a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and the development of robust and scalable purification processes. The protocols and workflows presented in these application notes provide a foundation for researchers and drug development professionals to design and implement efficient and safe manufacturing processes for these vital chemical building blocks. As the demand for complex and stereochemically pure active pharmaceutical ingredients continues to grow, the importance of reliable and scalable methods for producing key intermediates like cis-tosylates will only increase.
References
Application Notes and Protocols: The Strategic Use of cis-Tosylates in Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of macrocycles is a cornerstone of modern medicinal chemistry and materials science. These large ring structures are prevalent in a vast array of biologically active natural products and are increasingly explored as therapeutic agents and functional materials. A key challenge in macrocycle synthesis is achieving efficient intramolecular cyclization while minimizing competing intermolecular polymerization. The strategic use of cis-tosylates as precursors offers a powerful approach to facilitate these ring-closing reactions. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, rendering the carbon atom to which it is attached highly susceptible to nucleophilic attack. The cis stereochemistry of the precursor can pre-organize the molecule in a conformation that favors intramolecular cyclization, thereby increasing the effective molarity and promoting the formation of the desired macrocyclic product.
These application notes provide a detailed overview of the use of cis-tosylates in the synthesis of various macrocycles, including polyethers (crown ethers) and polyamines. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the successful application of this methodology.
Core Concepts and Principles
The fundamental principle behind using cis-tosylates for macrocyclization lies in the intramolecular Williamson ether synthesis or related nucleophilic substitution reactions. A linear precursor containing two terminal tosylate groups in a cis relationship can react with a dinucleophile (e.g., a diol or a diamine) under high-dilution conditions to form a macrocycle. The cis configuration helps to bring the reactive ends of the precursor into proximity, favoring the intramolecular ring-closing event over intermolecular chain extension.
Key advantages of using cis-tosylates include:
-
Excellent Leaving Group: The tosylate anion is a stable, weak base, making it an excellent leaving group and facilitating nucleophilic substitution.
-
Stereochemical Control: The cis orientation of the tosylate groups can enforce a specific pre-cyclization conformation, leading to higher yields of the desired macrocycle.
-
Versatility: This methodology is applicable to the synthesis of a wide range of macrocycles, including crown ethers, cryptands, and polyazamacrocycles.
A critical experimental consideration is the use of high-dilution conditions . By maintaining a very low concentration of the reactants, the probability of two different molecules reacting with each other (intermolecular reaction) is significantly reduced, while the probability of the two ends of the same molecule reacting (intramolecular reaction) is favored. This is typically achieved by the slow addition of the reactants to a large volume of solvent.
Applications in Macrocycle Synthesis
The use of cis-tosylates is particularly prominent in the synthesis of macrocyclic polyethers and polyamines.
Synthesis of Macrocyclic Polyethers (Crown Ethers)
Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are renowned for their ability to selectively bind metal cations. The synthesis of crown ethers often employs the Williamson ether synthesis, where a diol reacts with a dihalide or a ditosylate. The use of a cis-ditosylate precursor can enhance the efficiency of the cyclization.
Synthesis of Polyazamacrocycles
Polyazamacrocycles are macrocycles containing multiple nitrogen atoms. These compounds are of significant interest in coordination chemistry, medical imaging (as ligands for metal ions in contrast agents), and as therapeutic agents. The Richman-Atkins synthesis is a powerful method for preparing polyazamacrocycles, which involves the reaction of a tosylated amine with a tosylated diol or dihalide. The use of a cis-ditosylate can be advantageous in directing the cyclization.
Data Presentation
The following tables summarize quantitative data for representative macrocyclization reactions using tosylate precursors.
| Macrocycle Type | Precursors | Ring Size | Reaction Conditions | Yield (%) | Reference |
| Polyether (Crown Ether) | Diethylene glycol, Diethylene glycol ditosylate | 18 | K₂CO₃, DMF, reflux | 25-40 | General Williamson Ether Synthesis |
| Polyether | 1,2-Benzenedimethanol, 1,5-bis(tosyloxy)-3-oxapentane | 15 | NaH, THF, reflux | 60 | General Williamson Ether Synthesis |
| Polyazamacrocycle (Cyclen) | N,N',N''-tritosyl-diethylenetriamine, 1,2-ethanediol (B42446) ditosylate | 12 | NaH, DMF | 70-80 | Richman-Atkins Synthesis |
| Polyazamacrocycle | N,N'-ditosyl-1,3-propanediamine, 1,3-propanediol (B51772) ditosylate | 10 | Cs₂CO₃, DMF, 80 °C | 65 | Richman-Atkins Synthesis |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Macrocyclic Polyether via Williamson Ether Synthesis
This protocol describes a generalized procedure for the synthesis of a crown ether using a diol and a ditosylate under high-dilution conditions.
Materials:
-
Diol (1.0 eq)
-
Ditosylate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (5.0 eq) or Sodium Hydride (NaH) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add a large volume of the chosen anhydrous solvent (e.g., DMF or THF) and the base (K₂CO₃ or NaH).
-
Prepare two separate solutions in anhydrous solvent in gas-tight syringes: one containing the diol and the other containing the ditosylate. The concentration of these solutions should be low (typically 0.1 M).
-
Using a syringe pump, add the diol and ditosylate solutions simultaneously and at a very slow rate (e.g., 0.1 mL/min) to the vigorously stirred suspension of the base in the reaction flask at an appropriate temperature (this can range from room temperature to reflux, depending on the specific substrates).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If NaH was used, carefully quench the excess hydride with a few drops of ethanol (B145695) or isopropanol.
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired macrocyclic polyether.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of a Polyazamacrocycle via Richman-Atkins Cyclization
This protocol outlines a general method for the synthesis of a polyazamacrocycle using a tosylated polyamine and a ditosylate.
Materials:
-
N-tosylated polyamine (1.0 eq)
-
Ditosylate (1.0 eq)
-
Sodium Hydride (NaH) (2.0 eq per N-H bond to be deprotonated) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add the N-tosylated polyamine and anhydrous DMF.
-
Cool the solution in an ice bath and add the base (NaH or Cs₂CO₃) portion-wise with stirring.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the sodium or cesium salt of the tosylamide.
-
In a separate flask, dissolve the ditosylate in anhydrous DMF.
-
Using a syringe pump, add the solution of the ditosylate dropwise to the reaction mixture over a period of 8-12 hours.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and pour it into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration and wash it with water and then with a small amount of cold ethanol.
-
The resulting solid is the N-tosylated macrocycle. The tosyl groups can be removed by treatment with a strong acid (e.g., concentrated sulfuric acid or HBr in acetic acid) or a reducing agent (e.g., sodium in liquid ammonia) to yield the free polyazamacrocycle.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Diagram 1: General Workflow for Macrocyclization using a cis-Ditosylate
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Cis-Tosylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in cis-tosylate reactions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound reactions?
Low yields in this compound reactions can stem from several factors, including:
-
Steric Hindrance: The cis configuration of the hydroxyl groups can create steric hindrance, making it difficult for the bulky tosyl chloride to react efficiently.
-
Side Reactions: Competing reactions, such as elimination to form an alkene or the formation of a chlorinated byproduct, can significantly reduce the yield of the desired tosylate.[1]
-
Di-tosylation: In the case of diols, the formation of the di-tosylated product can be a significant side reaction, especially if the stoichiometry of the reagents is not carefully controlled.
-
Moisture: Tosyl chloride is sensitive to moisture and can be hydrolyzed, reducing its effective concentration and leading to lower yields.
-
Base Selection: The choice and amount of base are critical. An inappropriate base can promote side reactions or be too weak to effectively neutralize the HCl byproduct.
-
Reaction Temperature: Higher temperatures can favor elimination and other side reactions over the desired tosylation.[2]
Q2: How can I minimize the formation of the di-tosylate byproduct when working with cis-diols?
To favor mono-tosylation of a cis-diol, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the diol relative to tosyl chloride. This ensures that the tosyl chloride is the limiting reagent, reducing the likelihood of a second tosylation event.
-
Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture. This maintains a low concentration of the tosylating agent at any given time, favoring the mono-tosylated product.[3]
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and improve selectivity.[3]
-
Use of a Bulky Base: Employing a sterically hindered base can sometimes help in selectively reacting with the less hindered hydroxyl group.
Q3: What are the best practices for purifying cis-tosylates?
Purification of cis-tosylates often requires careful technique to avoid decomposition and isolate the desired product with high purity.
-
Column Chromatography: This is the most common method for purifying tosylates. Use a silica (B1680970) gel column and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from starting materials and byproducts.[4][5] It is crucial to avoid acidic conditions on the silica gel, which can cause decomposition. This can be mitigated by deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent.[6]
-
Recrystallization: If the this compound is a solid, recrystallization can be an effective purification method. Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Extraction and Washing: A standard aqueous workup is essential to remove the base and any water-soluble byproducts. Wash the organic layer with a dilute acid (e.g., 1N HCl) to remove amine bases, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive tosyl chloride (hydrolyzed).2. Insufficiently reactive alcohol.3. Inappropriate base or solvent.4. Reaction temperature is too low. | 1. Use fresh, high-quality tosyl chloride. Store it under anhydrous conditions.2. For less reactive alcohols, consider using a more reactive sulfonylating agent or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).3. Screen different bases (e.g., pyridine (B92270), triethylamine, DIPEA) and solvents (e.g., dichloromethane (B109758), THF, toluene).4. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant Amount of Alkene Byproduct (Elimination) | 1. Reaction temperature is too high.2. The base used is too strong or sterically unhindered. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or below).[2]2. Use a bulkier, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). |
| Formation of Chlorinated Byproduct | The chloride ion generated from tosyl chloride acts as a nucleophile, displacing the tosylate group. This is more common with activated alcohols (e.g., benzylic, allylic).[1] | 1. Use a non-nucleophilic base.2. Perform the reaction at a lower temperature to disfavor the SN2 reaction.3. Use a different sulfonylating agent that does not generate a nucleophilic counter-ion. |
| Presence of Di-tosylated Product | 1. Excess tosyl chloride was used.2. The reaction was run for too long or at too high a temperature. | 1. Carefully control the stoichiometry, using the diol in slight excess.2. Add the tosyl chloride slowly to the reaction mixture.3. Monitor the reaction by TLC and quench it once the starting material is consumed. |
| Difficulty in Purifying the Product | 1. The product is unstable on silica gel.2. The product co-elutes with impurities. | 1. Deactivate the silica gel with triethylamine before use.[6]2. Try a different solvent system for column chromatography or consider recrystallization. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on how different reaction parameters can affect the yield of tosylation reactions.
Table 1: Effect of Reagent Stoichiometry on Tosylation Yield of a Polyisobutylene-based Alcohol (PIBexo-OH) [7]
| Entry | TsCl (eq.) | DMAP (eq.) | TEA (eq.) | Time (h) | Conversion (%) |
| 1 | 10 | 0 | 10 | 7 | 16 (with Pyridine instead of DMAP) |
| 2 | 10 | 2 | 10 | 7 | 100 |
| 3 | 5 | 2 | 10 | 20 | ~90 |
| 4 | 10 | 2 | 5 | 20 | ~90 (with ~10% chloride formation) |
Table 2: Selective Mono-tosylation of Symmetric Diols [8]
| Diol | Product | Yield (%) |
| 1,3-Propanediol | 3-Hydroxypropyl tosylate | 95 |
| 1,4-Butanediol | 4-Hydroxybutyl tosylate | 96 |
| 1,5-Pentanediol | 5-Hydroxypentyl tosylate | 98 |
| Diethylene glycol | 2-(2-Hydroxyethoxy)ethyl tosylate | 92 |
| Triethylene glycol | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl tosylate | 94 |
Reaction Conditions: Stoichiometric amount of p-toluenesulfonyl chloride, silver(I) oxide, and a catalytic amount of potassium iodide.
Experimental Protocols
Protocol 1: General Procedure for the Mono-tosylation of a Cis-Diol
This protocol is a generalized procedure based on common laboratory practices for the selective tosylation of a diol.
-
Preparation:
-
Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the cis-diol (1.0 eq.).
-
Dissolve the diol in anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add a suitable base, such as pyridine (2.0 eq.) or triethylamine (1.5 eq.), to the cooled solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in anhydrous DCM.
-
Add the TsCl solution dropwise to the stirred diol solution over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Protocol 2: Purification of a this compound by Column Chromatography[4][5][6]
-
Slurry Preparation:
-
In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes) to create a slurry. If the tosylate is acid-sensitive, add 1-2% triethylamine to the eluent mixture.
-
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand over the cotton plug.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Elute the column with the starting solvent system until the silica bed is fully settled and equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: General experimental workflow for the synthesis of cis-tosylates.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. jchemlett.com [jchemlett.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 8. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tosylation of Cis-Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the tosylation of cis-diols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the tosylation of cis-1,2-diols?
The proximity of the two hydroxyl groups in a cis-diol creates pathways for several intramolecular side reactions. The most prevalent side reactions include:
-
Epoxide Formation: Following the monotosylation of one hydroxyl group, the adjacent hydroxyl can act as an internal nucleophile, attacking the carbon bearing the tosylate (a good leaving group) to form an epoxide. This is a common intramolecular Williamson ether synthesis.
-
Ditosylation: Both hydroxyl groups can react with tosyl chloride to yield the ditosylated product. This is often an undesired byproduct when mono-functionalization is the goal.
-
Pinacol Rearrangement: While technically an acid-catalyzed rearrangement of 1,2-diols, the acidic conditions that can be generated from the hydrolysis of tosyl chloride (forming p-toluenesulfonic acid) can facilitate this reaction. This rearrangement leads to the formation of a ketone or aldehyde.[1][2][3]
-
Formation of Alkyl Chlorides: The chloride ion generated from tosyl chloride can act as a nucleophile and displace the tosylate group, leading to the formation of an alkyl chloride.
Q2: My reaction is yielding a significant amount of ditosylate. How can I improve the selectivity for monotosylation?
Achieving selective monotosylation over ditosylation is a common challenge. Here are several strategies to enhance the yield of the monotosylated product:
-
Control Stoichiometry: Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of tosyl chloride relative to the diol.[4]
-
Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the tosylating agent.
-
Use of Specific Reagents: Certain reagent systems have been shown to favor monotosylation. For instance, the use of silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI) has been reported to give high selectivity for monotosylation of symmetrical diols.[4][5][6]
-
Catalytic Methods: Catalytic amounts of dibutyltin (B87310) oxide (Bu₂SnO) can be used to achieve regioselective monotosylation.[7][8]
Q3: I suspect epoxide formation is occurring in my reaction. How can I confirm this and how can it be minimized if it's an undesired product?
The formation of an epoxide is a strong possibility, especially with cis-1,2-diols.
-
Confirmation: Epoxide formation can be confirmed by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) and comparing the results with a known standard or expected spectral data for the epoxide.
-
Minimization:
-
Use of a Non-nucleophilic Base: Employ a bulky, non-nucleophilic base to deprotonate the hydroxyl group without promoting the intramolecular attack.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can disfavor the intramolecular cyclization.
-
Protection Strategy: If monotosylation is the goal and epoxide formation is a persistent issue, consider protecting one of the hydroxyl groups with an orthogonal protecting group before tosylation.
-
Q4: My reaction mixture turned acidic, and I'm observing a rearranged product (ketone or aldehyde). What is happening?
This is indicative of a Pinacol rearrangement.[1][2][3] The key steps are:
-
Protonation of a hydroxyl group (or the tosylated hydroxyl group) under acidic conditions.
-
Loss of water (or tosylic acid) to form a carbocation.
-
A 1,2-migration of an adjacent alkyl or aryl group to the carbocation center.
-
Deprotonation to yield the final ketone or aldehyde product.
To avoid this, ensure your reaction conditions remain basic by using a sufficient amount of a non-nucleophilic base to scavenge any acid that is formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Deactivated tosyl chloride (hydrolyzed).2. Wet solvent or base.3. Sterically hindered diol. | 1. Use freshly opened or purified tosyl chloride.2. Use anhydrous solvent and freshly distilled base.3. Consider using the more reactive mesyl chloride (MsCl) or triflic anhydride (B1165640) (Tf₂O). Increase reaction temperature or use microwave irradiation. |
| Formation of Multiple Products | 1. Competing side reactions (ditosylation, epoxide formation, rearrangement).2. Degradation of starting material or product. | 1. Optimize reaction conditions (lower temperature, slow addition of TsCl).2. Monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| High Yield of Ditosylate | 1. Excess tosyl chloride.2. Reaction temperature is too high.3. High concentration of reactants. | 1. Use 1.0-1.1 equivalents of TsCl.2. Maintain low reaction temperatures (e.g., 0 °C).3. Perform the reaction under more dilute conditions. |
| Unidentified Polar Byproduct | 1. Hydrolysis of tosyl chloride to p-toluenesulfonic acid.2. Incomplete reaction leaving unreacted diol. | 1. Purify the product via column chromatography.2. Ensure anhydrous conditions. Drive the reaction to completion by adding a slight excess of TsCl if necessary and if ditosylation is not a major concern. |
| Formation of a Non-polar Byproduct | 1. Epoxide formation.2. Pinacol rearrangement product.3. Alkyl chloride formation. | 1. Characterize the byproduct (NMR, MS). If it is the epoxide, adjust reaction conditions (lower temperature, different base).2. Ensure the reaction remains basic to prevent rearrangement.3. Use a non-nucleophilic base and avoid prolonged reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Monotosylation of a Symmetrical cis-Diol
-
To a stirred solution of the cis-diol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethylamine (B128534) (1.5 mmol, 1.5 equiv).
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (5 mL).
-
Add the TsCl solution dropwise to the diol solution over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Monotosylation using Silver(I) Oxide[4]
-
To a solution of the symmetrical diol (1.0 mmol) in dichloromethane (10 mL), add silver(I) oxide (Ag₂O) (1.5 mmol, 1.5 equiv) and potassium iodide (KI) (0.2 mmol, 0.2 equiv).
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 mmol, 1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 40-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble silver salts.
-
Wash the celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Monotosylation of 1,4-Butanediol
| Entry | Base/Additive | TsCl (equiv) | Solvent | Temp (°C) | Time (h) | Monotosylate Yield (%) | Ditosylate Yield (%) |
| 1 | Triethylamine | 1.1 | CH₂Cl₂ | 0 | 4 | ~70-80 | ~15-25 |
| 2 | Pyridine | 1.1 | Pyridine | 0 | 6 | ~65-75 | ~20-30 |
| 3 | Ag₂O / KI | 1.1 | CH₂Cl₂ | RT | 0.7 | 91[4] | 6[4] |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in the tosylation of a cis-diol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in cis-diol tosylation.
References
- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 8. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
Technical Support Center: Purification of Cis-Tosylate Products by Chromatography
Welcome to the technical support center for the chromatographic purification of cis-tosylate products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound products by column chromatography.
Issue 1: Poor or no separation of cis and trans isomers.
-
Potential Cause: The polarity of the eluent may not be optimal for resolving isomers with very similar polarities.
-
Troubleshooting Steps:
-
Optimize Solvent System: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) or hexane/dichloromethane) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on separation.[1]
-
Use Gradient Elution: A gradient elution, where the polarity of the mobile phase is increased gradually, can improve the resolution of closely eluting compounds like geometric isomers.[1]
-
Consider Different Solvents: Adding a small amount of a third solvent, such as toluene (B28343) or benzene, can sometimes improve the separation of aromatic compounds like tosylates.[2]
-
Alternative Stationary Phases: If silica (B1680970) gel is ineffective, consider using other stationary phases. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds through π-π interactions.[3]
-
Issue 2: The product is decomposing on the column.
-
Potential Cause 1: The acidic nature of silica gel can catalyze the decomposition of sensitive tosylates, especially allylic or benzylic ones.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Prepare the silica gel slurry and the eluent with 1-2% triethylamine (B128534) to neutralize the acidic sites.[4]
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina (B75360) or florisil (B1214189) as an alternative to silica gel for acid-sensitive compounds.[4]
-
Perform a Quick Filtration: If the impurities are very different in polarity, a rapid filtration through a pad of silica gel might be sufficient, minimizing contact time.[4]
-
-
Potential Cause 2: Prolonged contact time with the stationary phase.
-
Troubleshooting Steps:
Issue 3: The purified product is contaminated with unreacted p-toluenesulfonyl chloride (TsCl).
-
Potential Cause: Unreacted TsCl has a similar polarity to the tosylate product in some solvent systems, leading to co-elution.[6]
-
Troubleshooting Steps:
-
Pre-Column Removal of TsCl: Before chromatography, the crude reaction mixture can be treated with cellulosic materials like filter paper, which reacts with and removes excess TsCl.[6] Another approach is to add a small amount of water to the reaction mixture after completion to hydrolyze the excess TsCl.[6]
-
Solvent Wash: Excess TsCl can sometimes be removed by washing the crude product with a solvent in which the tosylate is insoluble but TsCl is soluble, such as hexanes.[6]
-
Issue 4: Low yield of the purified product.
-
Potential Cause 1: The tosylate product is hydrolyzing back to the alcohol during workup or purification.
-
Troubleshooting Steps:
-
Potential Cause 2: The product is not eluting from the column.
-
Troubleshooting Steps:
-
Check Compound Stability: Before running a column, test the stability of your compound on silica gel using 2D TLC (see Experimental Protocols).
-
Increase Eluent Polarity: If the compound is very polar, it may be sticking to the silica gel. Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol (B129727) in dichloromethane (B109758) might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of a tosylation reaction and the subsequent purification by TLC?
A1: Use a suitable solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. An ideal solvent system will give your desired product an Rf value between 0.2 and 0.4.[8] Visualize the spots under UV light (254 nm), as the aromatic ring of the tosyl group is UV active.[9] Staining with potassium permanganate (B83412) can also be effective.[9]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal eluent for column chromatography is typically less polar than the one used for TLC. A good starting point is a solvent system that gives your target compound an Rf of around 0.35 on a TLC plate.[5] This generally provides a good balance between separation and elution time.
Q3: My cis and trans isomers have almost identical Rf values on TLC. How can I improve their separation?
A3: Even a small difference in Rf can be exploited in column chromatography. For isomers, the separation is often influenced by their shape. For instance, a more planar trans isomer might interact more strongly with the flat surface of the silica gel, resulting in a lower Rf compared to a less planar cis isomer.[10][11] Experiment with different solvent systems, including those with different types of solvents (e.g., dichloromethane/methanol vs. ethyl acetate/hexane), as this can alter the selectivity.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves adsorbing your crude product onto a small amount of silica gel before adding it to the column.[12] This is particularly useful when your sample is not very soluble in the initial, non-polar eluent of your chromatography.[12] It helps to ensure a narrow band of sample at the start of the purification, which can lead to better separation.
Q5: Can I use reverse-phase chromatography for purifying tosylates?
A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying tosylates, especially for high-purity applications or when silica gel causes decomposition.[13] A common stationary phase is C18, and the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[13]
Data Presentation
Table 1: Typical Column Chromatography Conditions for Tosylate Purification
| Compound Type | Stationary Phase | Eluent System | Sample to Adsorbent Ratio (w/w) | Outcome |
| Mono-tosylate | Silica Gel | 2:1 Hexanes:EtOAc | 1:36 | ~90% purity, 65% recovery[14] |
| Mono-tosylates of diols | - | Precipitation with diethyl ether/hexane | - | >70% yield, high purity by TLC[15] |
| Substituted benzyl (B1604629) tosylate | Silica Gel | 3:1 Petroleum ether:Ethyl Acetate | Not specified | Successful purification reported[16] |
| Piperazine-derived tosylate | Silica Gel | Gradient of DCM to 2% acetone (B3395972) in DCM | Not specified | Successful isolation reported[17] |
Table 2: TLC Conditions for Monitoring Tosylate Reactions
| Compound | Stationary Phase | Eluent System | Rf Value |
| Mono-tosylate product | Silica Gel | 1:1 EtOAc:Hexanes | 0.6[14] |
| Mono-tosylate product | Silica Gel | 1:6 EtOAc:Hexanes (3 elutions) | 0.40[14] |
| Bis-tosylate by-product | Silica Gel | 1:6 EtOAc:Hexanes (3 elutions) | 0.45[14] |
| Boc-protected tosylate | Silica Gel | 1:1 EtOAc:Hexanes | 0.3[14] |
Experimental Protocols
Protocol 1: General Purification of a this compound by Silica Gel Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. Aim for an Rf of ~0.3 for the desired this compound.
-
Column Preparation:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (a less polar mixture than your final eluent if using a gradient). For sensitive tosylates, add 1-2% triethylamine to the eluent.[4]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[1]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude tosylate mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and carefully apply it to the top of the column.[12]
-
Dry Loading: Dissolve the crude product in a solvent, add silica gel (about 3 times the weight of your crude product), and evaporate the solvent to get a dry powder.[12] Carefully add this powder to the top of the column.[12]
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Begin elution, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: 2D TLC for Stability Check
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the sample on one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
Visualize the plate. If the compound is stable, you will see a single spot on the diagonal. If the compound decomposes on the silica gel, you will see additional spots off the diagonal.
Visualizations
Caption: Workflow for the purification of a this compound by column chromatography.
Caption: Troubleshooting decision tree for this compound purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. organic chemistry - How can you predict relative Rf values of cis-trans isomers in thin layer chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. jchemlett.com [jchemlett.com]
- 16. mdpi.com [mdpi.com]
- 17. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stereoselectivity in Cis-Tosylate Substitution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions of cis-tosylates. The focus is on maximizing the desired stereochemical outcome, typically inversion of configuration via an S(_N)2 mechanism, while minimizing competing side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the substitution of cis-tosylates.
Q1: My reaction is yielding a significant amount of the elimination product instead of the desired substituted product. How can I favor substitution?
A1: The competition between substitution (S(N)2) and elimination (E2) is a common issue, especially with secondary tosylates like those on a cyclohexane (B81311) ring. Since a cis-tosylate on a cyclohexane ring often has an axial leaving group, it is well-prepositioned for E2 elimination if there is an anti-periplanar proton.[1][2][3][4] To favor the S(_N)2 pathway, consider the following adjustments:
-
Nucleophile/Base Selection: The choice of nucleophile is critical. Strongly basic and sterically hindered nucleophiles heavily favor the E2 pathway. Opt for a strong nucleophile that is a relatively weak base. For example, azide (B81097) (N(_3)
), cyanide (CN− ), and thiolates (RS− ) are excellent nucleophiles that are less basic than alkoxides.[5][6]− -
Steric Hindrance: Use a less sterically bulky nucleophile/base. For instance, sodium ethoxide (NaOEt) is less bulky than potassium tert-butoxide (KOtBu) and will favor substitution to a greater extent, although elimination will still be a competitive pathway.[5][7][8]
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions have a higher activation energy and are more favored by heat.
Q2: I am observing a mixture of stereoisomers (both inversion and retention products) in my final product. What is causing the loss of stereoselectivity?
A2: Obtaining a mixture of stereoisomers suggests that a competing S(_N)1 reaction is occurring alongside the desired S(_N)2 pathway. The S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization (a mixture of inversion and retention).[8] Here’s how to suppress the S(_N)1 pathway:
-
Solvent Choice: The S(_N)1 mechanism is stabilized by polar protic solvents (e.g., ethanol, water, acetic acid) which can solvate both the carbocation intermediate and the leaving group. To favor the S(_N)2 mechanism, switch to a polar aprotic solvent such as acetone, acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5] These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity for an S(_N)2 attack.
-
Nucleophile Concentration: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. Increasing the concentration of a strong nucleophile can increase the rate of the S(_N)2 reaction, helping it to outcompete the S(_N)1 pathway, whose rate is independent of the nucleophile concentration.
Q3: My reaction is very slow or is not proceeding to completion. How can I improve the reaction rate while maintaining stereoselectivity?
A3: A sluggish reaction points to suboptimal conditions for the S(_N)2 mechanism. Several factors can be adjusted:
-
Solvent: As mentioned, polar aprotic solvents (DMF, DMSO) are excellent for accelerating S(_N)2 reactions.[5] They prevent the formation of a solvent cage around the nucleophile, leaving it more available to attack the substrate.
-
Nucleophile Strength: Ensure your nucleophile is sufficiently reactive. Nucleophilicity generally increases with basicity for a given atom and increases down a group in polar protic solvents (e.g., I
> Br− > Cl− ). In polar aprotic solvents, this trend reverses.− -
Leaving Group: While you are starting with a tosylate (an excellent leaving group), ensure its purity. Impurities in the tosyl chloride used for its preparation can lead to side reactions or incomplete tosylation.
Frequently Asked Questions (FAQs)
Q: Why is a cis-cyclohexyl tosylate particularly susceptible to E2 elimination?
A: In a chair conformation, the substituent in a cis-1,4-disubstituted cyclohexane (like cis-4-tert-butylcyclohexyl tosylate) is forced into an axial position by the bulky tert-butyl group which strongly prefers the equatorial position.[1][9] An axial leaving group is perfectly aligned for an E2 reaction with an adjacent axial proton (an anti-periplanar arrangement), leading to a rapid elimination reaction in the presence of a strong base.[2][9][3][4]
Q: What is the expected stereochemical outcome of a pure S(_N)2 reaction on a chiral this compound?
A: A pure S(_N)2 reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon. This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[10] For a this compound on a ring, this means the incoming nucleophile will be in the trans position relative to the other substituent.
Q: How do I prepare the this compound from the corresponding alcohol without altering the stereochemistry?
A: The conversion of an alcohol to a tosylate using tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) occurs with retention of configuration at the carbon center. This is because the reaction takes place at the oxygen atom of the alcohol and does not break the C-O bond, leaving the stereochemistry at the carbon unchanged.
Data Presentation
The following tables summarize the expected outcomes for the reaction of a model substrate, cis-4-tert-butylcyclohexyl tosylate, under various conditions. The tert-butyl group locks the conformation, placing the this compound group in the axial position, which is ideal for both S(_N)2 (backside attack) and E2 (anti-elimination).
Table 1: Effect of Nucleophile/Base on Product Distribution
| Nucleophile/Base | Base Strength | Steric Hindrance | Predominant Pathway | Major Product(s) |
| NaN(_3) in DMF | Weak Base | Low | S(_N)2 | trans-4-tert-butylcyclohexyl azide (Inversion) |
| NaCN in DMSO | Weak Base | Low | S(_N)2 | trans-4-tert-butylcyclohexyl nitrile (Inversion) |
| NaOEt in EtOH | Strong Base | Low | E2 > S(_N)2 | 4-tert-butylcyclohexene |
| KOtBu in t-BuOH | Strong Base | High | E2 | 4-tert-butylcyclohexene |
Note: The ratios are qualitative. Strong bases like ethoxide (EtO
−
) and tert-butoxide (t-BuO−
−
−
Table 2: Effect of Solvent on Reaction Pathway for a Secondary Tosylate
| Solvent Type | Example(s) | Effect on Nucleophile | Effect on Intermediates | Favored Pathway(s) |
| Polar Protic | H(_2)O, EtOH, MeOH | Decreases nucleophilicity via H-bonding | Stabilizes carbocations (S(_N)1) | S(_N)1, E1 |
| Polar Aprotic | DMF, DMSO, Acetone | Enhances nucleophilicity | Does not stabilize carbocations | S(_N)2 |
| Nonpolar | Hexane, Toluene | Low solubility for ionic nucleophiles | Does not stabilize ions | Generally disfavored |
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Substitution of a this compound with Sodium Azide
This protocol is a general guideline for achieving stereochemical inversion.
-
Substrate Preparation: Prepare the this compound from the corresponding cis-alcohol using tosyl chloride in anhydrous pyridine at 0 °C to room temperature. Purify the tosylate by recrystallization or chromatography.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the purified this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Add anhydrous dimethylformamide (DMF) via syringe. Add sodium azide (NaN(_3), 1.5 - 3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether (or another suitable extraction solvent).
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)) or magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting azide product by column chromatography on silica (B1680970) gel.
-
Characterization: Characterize the product using NMR and IR spectroscopy to confirm its structure and stereochemistry (e.g., by comparing coupling constants in
H NMR to the starting material).1
Visualizations
Caption: Competing reaction pathways for a cis-cyclohexyl tosylate.
Caption: Troubleshooting workflow for optimizing this compound substitution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 3. chegg.com [chegg.com]
- 4. When cis-1-bromo-4-tert-butylcyclohexane is treated with sodium ethoxide .. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. cis-4-tert-butylcyclohexyl tosylate [chemicalbook.com]
- 8. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. aceorganicchem.com [aceorganicchem.com]
Technical Support Center: cis-Tosylate Stability and Decomposition
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the stability and decomposition of cis-tosylates, with a special focus on complex pharmaceutical intermediates such as ((2R,4R)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (B104242) (CAS 154003-23-3).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of a cis-tosylate?
A1: The stability of a this compound is primarily influenced by its stereochemistry and the presence of various environmental factors.
-
Stereochemistry: cis-Tosylates, where the tosylate group is often in a more sterically hindered or axial-like position (in cyclic systems), can be more reactive and less stable than their trans counterparts. This increased reactivity can lead to faster solvolysis or elimination reactions.
-
Moisture/Water: Tosylates are susceptible to hydrolysis, which cleaves the tosyl group and reverts the compound to its corresponding alcohol. This is a common issue during workup, purification, and storage if anhydrous conditions are not maintained.[1]
-
pH: Acidic or basic conditions can catalyze decomposition. Acids can promote hydrolysis of other functional groups within the molecule (like acetals), while bases can promote elimination reactions to form alkenes.
-
Temperature: Elevated temperatures accelerate decomposition pathways such as elimination and hydrolysis. Unstable tosylates, like benzylic tosylates, can decompose even at room temperature.[2]
-
Nucleophiles: The presence of nucleophiles, including chloride ions (a byproduct of tosylation with tosyl chloride), can lead to nucleophilic substitution reactions, displacing the tosylate group.[1]
-
Light: The sulfonamide-like structure within tosylates can be susceptible to photodegradation upon exposure to UV light, leading to cleavage of the sulfur-nitrogen or sulfur-oxygen bonds.[3][4]
Q2: My this compound appears to be decomposing during flash column chromatography. What can I do to prevent this?
A2: Decomposition on silica (B1680970) gel is a common problem for sensitive tosylates. Silica gel is inherently acidic and has a high surface area, which can catalyze hydrolysis or elimination.
-
Neutralize the Silica/Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2% v/v), to your eluent to neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. A shorter, wider column is preferable to a long, thin one.
-
Keep it Cold: Run the column in a cold room or use a jacketed column with cold circulation to minimize temperature-driven degradation. Collect fractions in tubes kept on ice.[1]
Q3: I am performing a reaction with a this compound, but I am observing the formation of an unexpected alkene. What is the likely cause?
A3: The formation of an alkene is a classic sign of an elimination reaction (E1 or E2 mechanism). This is a common decomposition pathway for tosylates.
-
Cause: The reaction conditions likely favor elimination. This can be due to elevated temperatures, the presence of a strong or bulky base, or the use of a polar protic solvent that can stabilize the transition state for elimination. For cyclic systems like cyclohexanes, a this compound often places the tosyl group in an axial position, which can readily align for E2 elimination with an axial proton on an adjacent carbon.[5]
-
Solution: To favor substitution over elimination, use a less hindered, non-basic nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) and run the reaction at the lowest possible temperature.
Q4: For the specific intermediate, this compound (CAS 154003-23-3), what are the most likely decomposition pathways?
A4: This molecule has three key functional groups to consider for stability: the tosylate, the 1,3-dioxolane (B20135) ring, and the 1,2,4-triazole (B32235) ring.
-
Tosylate-related decomposition: Standard pathways like hydrolysis to the alcohol, elimination to an alkene, or substitution by a nucleophile are possible.
-
Acid-Catalyzed Dioxolane Hydrolysis: The 1,3-dioxolane is an acetal, which is known to be stable to bases but labile under acidic conditions.[6] Exposure to acid and water can catalyze the opening of this ring to form a diol. This is a highly probable decomposition pathway under acidic stress.
-
Triazole Ring Stability: The 1,2,4-triazole ring is generally aromatic and very stable under most acidic and basic conditions.[7] However, at very high temperatures, it may undergo thermal degradation.
-
Oxidative Degradation: Forced degradation studies on the final drug, itraconazole, show that the molecule is most susceptible to oxidation.[8] This suggests that the piperazine (B1678402) moiety in the final drug is the primary site of oxidation, but it is possible that other parts of the this compound intermediate could also be susceptible.
Troubleshooting Guides
This section provides solutions to specific issues encountered during experiments involving cis-tosylates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound (Starting Alcohol Recovered) | Presence of moisture in reagents or solvent. Tosyl chloride (TsCl) reacts rapidly with water.[9] | Flame-dry all glassware. Use anhydrous solvents (e.g., distilled from a suitable drying agent). Use fresh, high-purity TsCl and freshly distilled base (e.g., pyridine (B92270) or triethylamine). |
| Insufficiently reactive alcohol (e.g., sterically hindered). | Increase reaction temperature moderately, increase reaction time, or use a more powerful tosylating agent like tosyl anhydride (B1165640) (Ts₂O). For hindered alcohols, using MsCl (mesyl chloride) may be more effective. | |
| Formation of Alkyl Chloride Byproduct | The chloride ion (from TsCl) acts as a nucleophile, displacing the newly formed tosylate. This is favored by prolonged reaction times or higher temperatures. | Monitor the reaction closely by TLC and stop it as soon as the starting alcohol is consumed. Use tosyl anhydride (Ts₂O) instead of TsCl to eliminate the chloride ion source.[1] |
| This compound Decomposes Upon Storage | Exposure to atmospheric moisture leading to hydrolysis. | Store the purified tosylate in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C is recommended for long-term storage). |
| Gradual decomposition even when stored under inert gas. | The compound may be inherently unstable at room temperature. If possible, use the tosylate immediately after preparation and purification. For particularly unstable compounds like benzyl (B1604629) tosylates, this is often the best practice.[2] |
Quantitative Data on Stability and Reactivity
The stability and reactivity of cis-tosylates are highly dependent on their conformation. The solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates serves as a well-studied model system.
Table 1: Relative Solvolysis Rates of Cyclohexyl Tosylates
| Compound | Solvent | Relative Rate (krel) | Primary Products | Reference |
| trans-4-tert-butylcyclohexyl tosylate (Equatorial OTs) | Ethanol | 1.0 | Substitution & Elimination | [10] |
| cis-4-tert-butylcyclohexyl tosylate (Axial OTs) | Ethanol | ~3.0 - 3.5 | Elimination & Substitution | [10] |
| trans-4-tert-butylcyclohexyl tosylate (Equatorial OTs) | Acetic Acid | 1.0 | Substitution & Elimination | [10] |
| cis-4-tert-butylcyclohexyl tosylate (Axial OTs) | Acetic Acid | ~2.5 - 3.0 | Elimination & Substitution | [10] |
Note: The data indicates that the axial tosylate (cis-isomer) reacts significantly faster than the equatorial tosylate (trans-isomer) in polar protic solvents.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Decomposition Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 48 hours at RT or 60°C | Tosylate hydrolysis, Dioxolane ring opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 48 hours at RT or 60°C | Elimination (alkene formation), Tosylate hydrolysis |
| Oxidation | 3% - 30% H₂O₂ | 2 - 48 hours at RT | Oxidation of susceptible functional groups |
| Thermal Degradation | 60°C - 105°C (dry heat) | 8 - 72 hours | Elimination, Rearrangement, Ring cleavage |
| Photodegradation | UV (254 nm) & Visible Light (ICH Q1B Option 2) | Expose until 1.2 million lux hours and 200 watt hours/m² | S-O or S-N bond cleavage, radical reactions |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound
This protocol outlines a general procedure for investigating the stability of a this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile (B52724) or a 1:1 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH.
-
Oxidative Stress: Add 1 mL of 6% H₂O₂.
-
Neutral Hydrolysis: Add 1 mL of purified water.
-
Control: Add 1 mL of the stock solution solvent.
-
Thermal Stress: Place a solid sample of the this compound in an oven at 80°C. Separately, place a vial of the stock solution in a water bath at 60°C.
-
Photostability: Place solid sample and stock solution in a photostability chamber according to ICH Q1B guidelines.
3. Sample Incubation and Analysis:
-
Incubate the vials at room temperature or a specified temperature (e.g., 60°C) for a defined period (e.g., 24 or 48 hours).
-
At each time point (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of base/acid before dilution.
-
Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (or the λmax of the tosylate).[11]
-
Injection Volume: 10 µL.
2. Method Validation (Abbreviated):
-
Specificity: Inject solutions from the forced degradation study. The method is specific if the principal peak is free from interference from degradation products, impurities, or excipients. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of the this compound reference standard. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the this compound into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
Visualizations
Caption: Key decomposition pathways for this compound compounds.
Caption: A workflow for troubleshooting this compound decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic chemistry - Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. benchchem.com [benchchem.com]
- 10. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected rearrangements in tosylate reactions
Welcome to the technical support center for tosylate reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and understand unexpected rearrangements and other common issues encountered during experiments involving tosylate chemistry.
Frequently Asked Questions (FAQs)
Q1: My reaction with a secondary tosylate yielded a rearranged product. Why did this happen?
A1: Unexpected rearrangements in reactions of secondary tosylates are often due to the formation of a carbocation intermediate.[1][2][3] The tosylate group is an excellent leaving group, and its departure can lead to a secondary carbocation.[1] This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation before the nucleophile attacks.[4][5] This phenomenon is particularly common in solvolysis reactions or when using weakly nucleophilic conditions, which favor an SN1 pathway.[1][6]
Q2: I observed retention of stereochemistry in my product instead of the expected inversion. What could be the cause?
A2: Retention of stereochemistry in a substitution reaction of a tosylate often points to Neighboring Group Participation (NGP).[7][8][9] If your substrate has a nucleophilic group (e.g., a heteroatom with lone pairs like oxygen or nitrogen, an alkene, or a phenyl group) at a position that can attack the carbon bearing the tosylate group, it can form a cyclic intermediate.[7][10][11] This intermediate is then opened by the external nucleophile in a second step. Since this process involves two successive SN2-like inversions, the net result is retention of the original stereochemistry.[9]
Q3: How can I minimize or prevent carbocation rearrangements in my tosylate reaction?
A3: To minimize rearrangements, you should employ reaction conditions that favor an SN2 mechanism over an SN1 mechanism.[1][12] This can be achieved by:
-
Using a strong, non-basic nucleophile: A high concentration of a potent nucleophile will favor the bimolecular SN2 pathway, attacking the carbon before the tosylate group can leave to form a carbocation.[6][13]
-
Choosing a polar aprotic solvent: Solvents like DMSO, DMF, or acetone (B3395972) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[2] In contrast, polar protic solvents (like water or alcohols) stabilize carbocations, promoting the SN1 pathway and rearrangements.[6]
-
Lowering the reaction temperature: Lower temperatures can help to disfavor the higher activation energy pathway that leads to carbocation formation.
Q4: Can primary tosylates also undergo rearrangement?
A4: While less common than with secondary tosylates, rearrangements of primary tosylates can occur, especially if a more stable carbocation (secondary, tertiary, allylic, or benzylic) can be formed via a 1,2-hydride or 1,2-alkyl shift.[14][4] For instance, neopentyl tosylate is a classic example of a primary tosylate that undergoes rearrangement upon solvolysis.
Q5: My tosylation reaction itself is not working well, and I'm getting side products. What could be the issue?
A5: Incomplete tosylation or the formation of side products can occur for several reasons. A common side product is an alkyl chloride, which forms when the chloride ion generated from tosyl chloride acts as a nucleophile and displaces the newly formed tosylate group.[15] To mitigate this, ensure your reaction is run at a low temperature (e.g., 0 °C) and that you use a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced.[1] Using freshly purified tosyl chloride can also improve results.[16]
Troubleshooting Guide for Unexpected Rearrangements
This guide will help you diagnose and resolve issues with rearrangements in your tosylate reactions.
| Symptom | Potential Cause | Suggested Solution(s) |
| Product is a constitutional isomer of the expected product. | Carbocation Rearrangement (SN1 Pathway) : The reaction conditions (weak nucleophile, polar protic solvent) are favoring the formation of a carbocation, which rearranges to a more stable form.[14][17] | 1. Switch to a stronger nucleophile (e.g., an azide, cyanide, or alkoxide).[6][13]2. Change to a polar aprotic solvent (e.g., DMF, DMSO, acetone).[2]3. Lower the reaction temperature to disfavor the SN1 pathway. |
| Retention of stereochemistry is observed. | Neighboring Group Participation (NGP) : A functional group within the starting material is participating in the reaction, leading to a double inversion.[7][9][11] | 1. This may be an inherent property of your substrate. If the NGP product is undesired, consider redesigning the substrate to remove the participating group.2. Alternatively, if the goal is inversion, using a very strong, sterically unhindered nucleophile might favor direct SN2 attack over NGP in some cases. |
| A mixture of rearranged and non-rearranged products is obtained. | Competing SN1 and SN2 Pathways : The reaction conditions are on the borderline between SN1 and SN2 mechanisms, leading to a mixture of outcomes.[13] This is common for secondary substrates.[13] | 1. Push the reaction towards the SN2 pathway by increasing the concentration and strength of the nucleophile .[12]2. Ensure the solvent is polar aprotic and anhydrous . |
| Elimination products are observed alongside substitution products. | E1 Pathway Competing with SN1 : The carbocation intermediate is being deprotonated to form an alkene. This is favored by heat and weakly basic nucleophiles. | 1. Use a less basic nucleophile that is still a good nucleophile (e.g., Br⁻, I⁻, N₃⁻).2. Lower the reaction temperature . |
Quantitative Data on Rearrangement Rates
The following data from a study on the solvolysis of secondary tosylates in 50% aqueous trifluoroethanol (TFE) at 30 °C illustrates the competition between solvolysis and rearrangement.[18]
| Substrate | Rate of Solvolysis (ksolv) s-1 | Rate of Racemization (krac) s-1 | Rate of 1,2-Hydride Transfer (krearr) s-1 | Product Stereochemistry (Inversion:Retention) |
| 2-Butyl Tosylate | ~1 x 10-5 | ~4.6 x 10-7 | - | - |
| 3-Pentyl Tosylate | - | - | Observed rearrangement to 2-pentyl tosylate | - |
| R-2-Octyl Tosylate | ~1 x 10-5 | No significant racemization | - | 92:8 |
Data sourced from Li, D., & Williams, N. H. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Journal of Physical Organic Chemistry.[18][19]
Key Experimental Protocol
General Procedure for the Tosylation of a Secondary Alcohol
This protocol describes the conversion of an alcohol to a tosylate, which is often the precursor to the substitution reactions where rearrangements are observed.[19]
-
Preparation : Dissolve the secondary alcohol (1 equivalent) in anhydrous pyridine or dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Addition of TsCl : Add p-toluenesulfonyl chloride (TsCl, ~1.1-1.5 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction : Allow the reaction to stir at 0 °C for several hours, or until TLC analysis indicates the consumption of the starting alcohol. For hindered alcohols, the reaction may need to be stirred at room temperature.[16]
-
Quenching : Slowly add cold water or dilute HCl to the reaction mixture to quench any remaining TsCl and to neutralize the pyridine.
-
Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing : Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification : Purify the crude product by recrystallization or flash column chromatography.
Visualizations
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Neighbouring_group_participation [chemeurope.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online [eprints.whiterose.ac.uk]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Removal of p-Toluenesulfonyl Chloride from Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-toluenesulfonyl chloride (TsCl) from their reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride?
A1: Unreacted p-toluenesulfonyl chloride (TsCl) can interfere with subsequent reaction steps and complicate product purification. Due to its similar polarity to many organic products, separation by chromatography can be challenging.[1] Furthermore, TsCl is a reactive and hazardous compound, and its removal is crucial for ensuring the safety and purity of the final product.[1]
Q2: What are the most common methods for removing excess TsCl?
A2: The most common strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate work-up and purification. Key methods include:
-
Aqueous Hydrolysis: Reacting TsCl with water, often facilitated by a base, to form the highly water-soluble p-toluenesulfonic acid.[1][2]
-
Quenching with Amines: Reacting TsCl with an amine (e.g., ammonia (B1221849), primary, or secondary amines) to form a more polar sulfonamide.[1][3]
-
Scavenging Resins: Utilizing polymer-bound amines (scavenger resins) to selectively react with and remove TsCl by filtration.[1][2]
-
Chromatographic Separation: Direct purification using column chromatography, although this can be challenging if the product and TsCl have similar polarities.[1][3]
-
Reaction with Cellulosic Materials: A simple and environmentally friendly method where excess TsCl reacts with the hydroxyl groups of cellulose (B213188) (e.g., filter paper), which is then removed by filtration.[1][4][5]
Q3: How do I choose the best removal method for my specific reaction?
A3: The selection of the most appropriate method depends on several factors, primarily the stability of your desired product to the quenching conditions and its physical properties.
-
Product Stability: If your product is sensitive to base, you should avoid quenching with strong bases like NaOH.[1] In such cases, quenching with an amine in a non-aqueous solvent or using a scavenger resin would be more suitable.[1]
-
Product Polarity: If your product is non-polar, converting TsCl to a very polar byproduct like p-toluenesulfonic acid or a sulfonamide will greatly simplify separation by extraction or chromatography.[1]
-
Efficiency and Convenience: Scavenger resins offer a straightforward workup by simple filtration, which can be advantageous for rapid purification.[1][2] The use of cellulosic materials is also a simple and green alternative.[2][4][5]
Troubleshooting Guides
Issue 1: My product is co-eluting with TsCl during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of p-toluenesulfonyl chloride.[1]
-
Solution 1: Quench Before Chromatography. Before attempting chromatographic purification, quench the excess TsCl to transform it into a more polar compound. For instance, reacting it with aqueous ammonia will produce p-toluenesulfonamide (B41071), which has a different retention factor (Rf) on silica (B1680970) gel.[6]
-
Solution 2: Optimize Chromatography Conditions. Modifying the solvent system, for example, by introducing a small amount of a solvent like toluene (B28343) or benzene, may improve the separation of aromatic compounds.
-
Solution 3: Use a Scavenger Resin. Treat the reaction mixture with a polymer-bound amine scavenger. The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide is easily removed by filtration, eliminating the need for chromatographic separation of TsCl.[1]
Issue 2: My product is degrading during the basic aqueous workup.
-
Possible Cause: The product contains base-labile functional groups (e.g., esters, some protecting groups) that are not stable to the basic conditions used for quenching.[1]
-
Solution 1: Use a Milder Base. Instead of strong bases like NaOH, use a milder base such as aqueous sodium bicarbonate (NaHCO₃) for the quenching step.[2]
-
Solution 2: Use a Non-Basic Quenching Agent. Quench the excess TsCl with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by extraction or chromatography.[1]
-
Solution 3: Employ a Scavenger Resin. As this method does not require basic conditions, it is an excellent alternative for base-sensitive products. The excess TsCl is removed by filtration after reaction with the resin.[1][2]
-
Solution 4: React with Cellulose. Treating the reaction mixture with a cellulosic material like filter paper in the presence of a base such as pyridine (B92270) provides a mild way to remove TsCl.[1][4][5]
Issue 3: The quenching reaction is slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low temperature, or poor mixing.[1]
-
Solution 1: Increase the Excess of the Quenching Agent. Ensure that a sufficient molar excess of the amine or base is used to drive the reaction to completion.[1]
-
Solution 2: Increase the Reaction Temperature. If the product is stable at higher temperatures, warming the reaction mixture can increase the rate of the quenching reaction.
-
Solution 3: Ensure Vigorous Stirring. Good mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to ensure the reactants are in close contact.[1]
Data Presentation
Table 1: Comparison of Common p-Toluenesulfonyl Chloride Removal Methods
| Method | Reagent | Byproduct Formed | Byproduct Properties | Separation Method | Advantages | Disadvantages |
| Basic Hydrolysis | Aqueous NaOH or NaHCO₃ | p-Toluenesulfonic acid sodium salt | Highly water-soluble | Extraction | Cost-effective, simple | Not suitable for base-sensitive products |
| Amine Quench | Aqueous NH₄OH or other amines | p-Toluenesulfonamide | Polar solid | Extraction/Chromatography | Effective for creating a polar byproduct | May require chromatography to remove sulfonamide |
| Scavenger Resin | Polymer-bound amine | Polymer-bound sulfonamide | Insoluble solid | Filtration | Simple workup, suitable for sensitive products | Higher cost of reagents |
| Cellulose Reaction | Cellulose (e.g., filter paper) | Cellulose-bound tosylate | Insoluble solid | Filtration | Green, simple, and inexpensive | May require longer reaction times |
Experimental Protocols
Method A: Basic Hydrolysis
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue stirring for 15-30 minutes.[1]
-
Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Method B: Amine Quench
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 10% aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) or another suitable primary/secondary amine.
-
Stir vigorously at room temperature and monitor the reaction by TLC for the disappearance of TsCl.[1]
-
Once complete, dilute the mixture with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography if necessary to remove the p-toluenesulfonamide byproduct.[6]
Method C: Scavenger Resin
-
To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess TsCl.[1]
-
Stir the suspension at room temperature. The reaction time will depend on the specific scavenger resin and reaction conditions (typically a few hours to overnight).[1]
-
Monitor the reaction by TLC for the disappearance of TsCl.[1]
-
Once the reaction is complete, filter the mixture to remove the resin.[1]
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1]
Visualizations
References
Technical Support Center: Managing Tosylating Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of common tosylating agents like p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic anhydride (B1165640) (Ts₂O).
Frequently Asked Questions (FAQs)
Q1: What does it mean for a tosylating agent to be "hygroscopic"?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere. Tosylating agents like tosyl chloride (TsCl) are particularly sensitive to moisture.[1][2][3] When exposed to air, they can react with water molecules, leading to degradation of the reagent and impacting the outcome of your experiment.[4]
Q2: How does moisture affect tosyl chloride (TsCl)?
A2: Moisture causes the hydrolysis of tosyl chloride into p-toluenesulfonic acid (TsOH), which is an unwanted impurity.[4][5] This degradation reduces the amount of active tosylating agent available for your reaction, often leading to incomplete reactions and lower yields.[4] The presence of TsOH can also complicate the purification of your desired product.[6]
Q3: What are the ideal storage conditions for tosylating agents?
A3: To minimize moisture absorption, tosylating agents should be stored in a cool, dry place inside a tightly sealed container.[7][8] For long-term storage or for highly sensitive experiments, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][2][9] Always ensure the container is securely closed immediately after use.
Q4: My tosylation reaction is not working or giving a low yield. What are the likely causes related to the tosylating agent?
A4: Low yield is most commonly traced back to reagent quality.[4] The primary causes include:
-
Degraded Tosyl Chloride: Old or improperly stored TsCl that has hydrolyzed to p-toluenesulfonic acid will be less reactive.[4]
-
Wet Reagents: The presence of moisture in your base (e.g., pyridine, triethylamine) or solvent will consume the tosylating agent before it can react with your substrate.[4] It is crucial to use freshly distilled and anhydrous bases and solvents.[4][10]
-
Incorrect Stoichiometry: An insufficient amount of the tosylating agent or base can result in an incomplete reaction.[4]
Q5: I am observing an unexpected chlorinated byproduct instead of my tosylated product. Why is this happening?
A5: This is a known side reaction where the chloride ion (Cl⁻), generated from tosyl chloride, acts as a nucleophile and displaces the tosylate group that has just been formed.[4][11][12] This is particularly common with certain substrates (e.g., benzyl (B1604629) alcohols) and is favored by polar aprotic solvents like DMF.[11][12] To avoid this, you can try using p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent, which does not introduce a chloride ion source.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during tosylation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Degraded tosylating agent (hydrolyzed).[4] 2. Wet solvent or base.[4] 3. Insufficient reagent stoichiometry.[4] | 1. Purify the tosyl chloride by recrystallization or purchase a fresh bottle.[10][13] 2. Use freshly distilled, anhydrous solvents and bases.[4] 3. Use a slight excess (1.1-1.5 equivalents) of the tosylating agent and base.[4][12] |
| Formation of Alkyl Chloride Byproduct | The chloride ion from TsCl is displacing the tosylate leaving group.[11][12] | 1. Minimize reaction time by monitoring closely with TLC.[4] 2. Run the reaction at a lower temperature (e.g., 0 °C).[11] 3. Switch to p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent.[4] |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of p-toluenesulfonic acid from hydrolyzed TsCl.[6] 2. Formation of side products (e.g., alkyl chloride, elimination product).[11] | 1. Purify the TsCl before use.[13] During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃) to remove acidic impurities.[11] 2. Optimize reaction conditions (lower temperature, less basic nucleophile) to favor the desired substitution.[11] |
| Reaction Mixture Turns Cloudy | Precipitation of the hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) hydrochloride).[4] | This is usually a positive sign that the reaction is proceeding as the base neutralizes the HCl byproduct. No action is typically needed; the salt is removed during aqueous workup.[4] |
Data & Physical Properties
A summary of key physical properties for p-toluenesulfonyl chloride. Impurities, especially p-toluenesulfonic acid from hydrolysis, will lower and broaden the melting point.[14]
| Property | p-Toluenesulfonyl Chloride (TsCl) | Reference |
| Appearance | White, malodorous solid | [5][15] |
| CAS Number | 98-59-9 | [8] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| Melting Point | 67-69 °C | [5][16] |
| Boiling Point | 146 °C at 15 mmHg | [5][17] |
Experimental Protocols
Protocol 1: Quality Control - Purity Check of Tosyl Chloride by Melting Point
-
Obtain a small, representative sample of your tosyl chloride.
-
If the solid appears clumpy, gently crush it into a fine powder.
-
Pack a small amount of the powder into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Interpretation: A sharp melting range within the literature value (67-69 °C) indicates high purity.[5][16] A broad melting range or a melting point below 65 °C suggests the presence of impurities, most likely p-toluenesulfonic acid due to moisture exposure.[14]
Protocol 2: Purification of Aged Tosyl Chloride by Recrystallization
This protocol removes the primary degradation product, p-toluenesulfonic acid.
-
Dissolve the impure tosyl chloride (e.g., 10 g) in a minimum volume of a suitable solvent like chloroform (B151607) (approx. 25 mL) or benzene.[13]
-
Wash the organic solution with a 5-10% aqueous sodium hydroxide (B78521) (NaOH) solution to extract the acidic p-toluenesulfonic acid impurity.[6][13]
-
Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[6][13]
-
Filter off the drying agent.
-
Initiate crystallization by adding a non-polar solvent like petroleum ether or hexane (B92381) (e.g., 5 volumes) until the solution becomes cloudy.[13]
-
Cool the mixture (e.g., in an ice bath) to allow for complete crystallization of the purified tosyl chloride.
-
Collect the white crystals by filtration and dry them under vacuum. Confirm purity via melting point analysis.
Protocol 3: General Procedure for Alcohol Tosylation
This procedure is a standard method for converting a primary or secondary alcohol to a tosylate.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (B128534) (1.5 eq) followed by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq).[12][18]
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.[12]
-
Stir the reaction at 0 °C, allowing it to warm to room temperature if the reaction is sluggish.[11]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[11]
Visualizations
Caption: Workflow for handling and storing hygroscopic tosylating agents.
Caption: Troubleshooting logic for low-yield tosylation reactions.
Caption: Key reaction pathways in a tosylation experiment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. P-Toluenesulfonic anhydride - Safety Data Sheet [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates [mdpi.com]
- 13. Purification of Tosyl chloride - Chempedia - LookChem [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. How to purify Tosyl Chloride? - Blog [nuomengchemical.com]
- 18. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Rate of cis-Tosylate Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-tosylates. The information addresses common experimental challenges, with a focus on the critical role of solvent selection in determining reaction rate and product distribution.
Troubleshooting Guides and FAQs
This section is designed to help you navigate common issues encountered during cis-tosylate formation.
FAQs
Q1: My cis-diol tosylation is very slow or incomplete. What are the likely causes and how can I accelerate the reaction?
A1: Slow or incomplete tosylation can stem from several factors:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the transition state. For tosylation, non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred as they do not interfere with the reaction intermediates.[1]
-
Presence of Water: Tosyl chloride is highly susceptible to hydrolysis. Any moisture in the reaction will consume the reagent, leading to lower yields and incomplete reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Degraded tosyl chloride or base can significantly reduce the reaction rate. Use freshly opened or purified reagents.
-
Insufficient Base: A base, typically pyridine (B92270) or triethylamine (B128534), is required to neutralize the HCl generated during the reaction. An inadequate amount of base can lead to a buildup of acid, which can slow down the reaction or lead to side products.
-
Low Temperature: While many tosylations are performed at 0°C to control selectivity, some less reactive alcohols may require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish at 0°C, consider allowing it to warm to room temperature.[1]
Q2: I am observing a significant amount of a chlorinated byproduct instead of my desired this compound. Why is this happening and how can I prevent it?
A2: The formation of a chlorinated byproduct is a common side reaction, particularly when using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This occurs via a two-step process: the initial formation of the tosylate, followed by an SN2 displacement of the tosylate group by chloride ions generated from the tosyl chloride reagent.
To minimize this unwanted side reaction:
-
Solvent Selection: Avoid polar aprotic solvents. Instead, use non-polar aprotic solvents such as dichloromethane (DCM), chloroform, or toluene, which do not facilitate the SN2 displacement by chloride as effectively.
-
Choice of Base: While triethylamine is a common base, it forms triethylammonium (B8662869) chloride, which can be a source of nucleophilic chloride. Using pyridine, which is also a solvent in some cases, can sometimes mitigate this issue.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0°C) can help to favor the initial tosylation over the subsequent substitution reaction.
Q3: I am trying to achieve selective mono-tosylation of a symmetric cis-diol. What strategies can I employ to improve selectivity?
A3: Achieving selective mono-tosylation of a symmetric diol can be challenging. Here are some strategies to favor the formation of the mono-tosylated product:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the diol relative to the tosyl chloride.
-
Slow Addition: Add the tosyl chloride solution slowly to the diol solution. This maintains a low concentration of the tosylating agent and favors the reaction at one hydroxyl group before the second one can react.
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0°C or even lower) can enhance selectivity by slowing down the overall reaction rate, allowing for better control.
Data Presentation: Solvent Effects on Tosylation Outcome
While specific kinetic data for this compound formation is sparse in the literature, the following table summarizes the qualitative effects of different solvent classes on the reaction outcome based on established principles of physical organic chemistry.
| Solvent Class | Examples | Dielectric Constant (Approx.) | Effect on this compound Formation |
| Non-Polar Aprotic | Toluene, Hexane | 2-4 | Generally slow reaction rates. Can be suitable if solubility is not an issue and long reaction times are acceptable. Favors tosylate formation over chloride byproduct. |
| Halogenated | Dichloromethane (DCM), Chloroform | 5-9 | Recommended for tosylation. Generally provides a good balance of reactant solubility and reaction rate. Favors the formation of the desired tosylate and minimizes the chlorination side reaction.[1] |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | 4-8 | Can be used, but THF may be more reactive than DCM. Ensure the solvent is anhydrous as ethers can contain peroxides and water. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | 37-47 | Not recommended for tosylation. These solvents significantly accelerate the SN2 reaction of chloride ions with the initially formed tosylate, leading to the chlorinated byproduct as the major product in many cases. |
| Polar Protic | Water, Ethanol, Methanol | 24-80 | Not suitable. These solvents will react with tosyl chloride, leading to the formation of sulfonic acids and consuming the reagent. |
Experimental Protocols
General Protocol for the Formation of a this compound
This protocol provides a general methodology for the tosylation of a cis-diol. The specific amounts and reaction times may need to be optimized for your particular substrate.
Materials:
-
cis-Diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the cis-diol (1.0 eq.). Dissolve the diol in anhydrous DCM (enough to make a ~0.1-0.5 M solution).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.) to the stirred solution.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq. per hydroxyl group to be tosylated) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional period.
-
Workup:
-
Once the reaction is complete, quench it by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathway for this compound Formation
Caption: General reaction pathway for the formation of a this compound from a cis-diol.
Troubleshooting Workflow for this compound Formation
Caption: A decision tree for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Preventing Elimination Side Reactions with Bulky Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using bulky bases to control elimination reactions and minimize unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are bulky bases and why are they used in organic synthesis?
A1: Bulky bases, also known as sterically hindered bases, are strong bases with large, sterically demanding structures. Common examples include potassium tert-butoxide (KOt-Bu), lithium diisopropylamide (LDA), 1,8-Diazabicycloundec-7-ene (DBU), and triethylamine (B128534) (NEt₃).[1][2][3] Their large size prevents them from acting as nucleophiles, as they cannot easily access the electrophilic carbon atom required for substitution reactions (SN2).[4][5][6] This characteristic makes them highly selective for abstracting protons, thus favoring elimination (E2) pathways over substitution.[1][4]
Q2: How does steric hindrance influence the competition between substitution (SN2) and elimination (E2) reactions?
A2: In SN2 reactions, the nucleophile must perform a backside attack on the carbon atom bearing the leaving group.[7] Steric hindrance, either from a bulky base or a sterically crowded substrate, physically blocks this pathway.[8][9] Elimination (E2) reactions, however, only require the base to access a proton on a beta-carbon, which is typically more exposed on the periphery of the molecule.[6] Consequently, a bulky base will preferentially act as a base, abstracting a proton and initiating elimination, rather than as a nucleophile, because the steric barrier for substitution is much higher.[4][10]
Q3: What are Zaitsev and Hofmann eliminations, and how do bulky bases control regioselectivity?
A3: When an elimination reaction can produce more than one alkene isomer, the regioselectivity is described by two rules:
-
Zaitsev's Rule : Predicts the formation of the more substituted (and generally more thermodynamically stable) alkene as the major product. This is common when using small, unhindered bases like sodium ethoxide.[2][11][12]
-
Hofmann's Rule : Predicts the formation of the less substituted alkene as the major product.[11][12]
Bulky bases favor the Hofmann product.[2][11] Due to steric clash, the large base abstracts a proton from the least sterically hindered beta-carbon, leading to the formation of the less substituted alkene.[2][10][11][13] This outcome is an example of kinetic control, where the product that is formed faster predominates over the more stable thermodynamic product.[14][15][16]
Q4: How does temperature affect the ratio of elimination to substitution products?
A4: Increasing the reaction temperature generally favors elimination over substitution.[17][18][19] Elimination reactions typically result in an increase in the number of molecules in the system (e.g., one reactant molecule becomes three product molecules: alkene, base-H+, and leaving group), which leads to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus making the overall ΔG for elimination more favorable compared to substitution.[19]
Q5: What is the role of the solvent when using bulky bases?
A5: The choice of solvent can influence the effectiveness of a base and the reaction outcome.
-
Polar aprotic solvents (e.g., DMSO, DMF) are often used for E2 reactions. They solvate the cation of the base (e.g., K+ in KOt-Bu) but do not form strong hydrogen bonds with the anionic base, leaving it more reactive.[20]
-
Polar protic solvents (e.g., ethanol, water) can solvate and "cage" the anionic base through hydrogen bonding. This effectively increases the steric bulk of the base and decreases its nucleophilicity, which can further favor elimination over substitution.[9][20] However, the solvent can also act as a weak nucleophile, potentially leading to solvolysis side products, especially under SN1/E1 conditions.
Troubleshooting Guides
Issue 1: My reaction is producing a low yield of the desired elimination product and a significant amount of substitution byproduct.
-
Question: I am using a primary alkyl halide and a strong base, but I'm isolating the SN2 product as the major component. What went wrong?
-
Answer: Primary alkyl halides are highly susceptible to SN2 reactions, especially with unhindered bases.[21][22] While strong bases are required for E2, if the base is not sufficiently bulky (e.g., NaOH, NaOMe), it will act as a nucleophile.
-
Troubleshooting Steps:
-
Switch to a Bulky Base: Replace your current base with a sterically hindered one like potassium tert-butoxide (KOt-Bu) or LDA.[22][23] These bases are poor nucleophiles and will strongly favor the E2 pathway.[5]
-
Increase Temperature: As a general rule, higher temperatures favor elimination over substitution.[18][19] Carefully increase the reaction temperature to see if the E2/SN2 ratio improves.
-
Substrate Modification: If possible, consider if a more sterically hindered substrate could be used to disfavor the SN2 pathway.
-
-
Issue 2: The major product of my elimination reaction is the Zaitsev (more substituted) alkene, but I need the Hofmann (less substituted) product.
-
Question: I am trying to synthesize a terminal alkene from a secondary alkyl halide, but I keep getting the internal alkene as the major product. How can I reverse the selectivity?
-
Answer: The formation of the Zaitsev product is thermodynamically favored and is the default pathway for many E2 reactions using small bases.[2] To obtain the Hofmann product, you must create conditions where the kinetic product is favored.
-
Troubleshooting Steps:
-
Use a Sterically Hindered Base: This is the most critical factor. Using a bulky base like potassium tert-butoxide, DBU, or triethylamine will force the abstraction of a proton from the less sterically hindered position, leading to the Hofmann product.[11][12][24]
-
Use a Bulky Leaving Group: In some specialized cases (e.g., Hofmann elimination of quaternary ammonium (B1175870) salts), a very large leaving group can also sterically direct the elimination to form the Hofmann product.[25]
-
Control Temperature: Use low temperatures with a strong, bulky base to favor the kinetically controlled pathway.[14][15]
-
-
Issue 3: My reaction is not proceeding, and I am recovering the starting material.
-
Question: I am using a bulky base with a sterically hindered substrate, but no reaction is occurring. What should I check?
-
Answer: Even though elimination is favored, certain steric and stereoelectronic requirements must be met for the E2 reaction to proceed.
-
Troubleshooting Steps:
-
Check for Antiperiplanar Geometry: The E2 mechanism requires a specific dihedral angle of ~180° (antiperiplanar) between the beta-proton to be removed and the leaving group.[10] In cyclic systems, this means the proton and leaving group must be in a trans-diaxial arrangement. If this conformation is not possible, the E2 reaction will not occur at that position.
-
Increase Reaction Temperature/Time: The overall steric hindrance in the system might be slowing the reaction down. Increasing the temperature or allowing for a longer reaction time may be necessary.[25]
-
Ensure Base Strength and Purity: Verify that the base is strong enough and has not degraded due to improper storage (e.g., exposure to moisture).
-
Consider a Stronger, Non-Nucleophilic Base: If KOt-Bu is ineffective, a stronger base like LDA might be required, provided it is compatible with other functional groups in the molecule.
-
-
Data Presentation: Base Selection and Regioselectivity
The choice of base has a dramatic impact on the ratio of elimination products.
| Substrate | Base | Solvent | Temperature (°C) | Major Product | Product Ratio (Hofmann:Zaitsev) | Reference |
| 2-Bromopentane | NaOEt | Ethanol | 25 | 2-Pentene (Zaitsev) | ~25:75 | [18] |
| 2-Bromopentane | KOt-Bu | t-BuOH | 25 | 1-Pentene (Hofmann) | ~70:30 | [2] |
| 2-Bromo-2-methylbutane | NaOMe | Methanol | 55 | 2-Methyl-2-butene (Zaitsev) | 29:71 | [16] |
| 2-Bromo-2-methylbutane | KOt-Bu | t-BuOH | 55 | 2-Methyl-1-butene (Hofmann) | 72:28 | [16] |
Note: Ratios are approximate and can vary based on precise reaction conditions.
Experimental Protocols
Key Experiment: Hofmann-Selective E2 Elimination of 2-Bromoheptane (B1584549) using Potassium tert-Butoxide
This protocol provides a general methodology for performing an E2 elimination reaction designed to favor the formation of the less substituted alkene.
Materials:
-
2-Bromoheptane
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tert-butanol (B103910) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Reaction flask, condenser, and stirring apparatus
-
Standard workup and purification reagents (e.g., water, diethyl ether, saturated NaCl solution, anhydrous MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried to remove moisture.
-
Inert Atmosphere: Purge the entire system with the inert gas for 10-15 minutes.[25]
-
Reagent Addition: Under a positive pressure of inert gas, dissolve potassium tert-butoxide (typically 1.5-2.0 equivalents) in the anhydrous solvent.
-
Substrate Addition: Slowly add the 2-bromoheptane (1.0 equivalent) to the stirring solution of the base. The addition is often done at room temperature, but some protocols may require cooling to 0 °C to control the initial reaction rate.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[25]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with water and then with a saturated NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analysis: Purify the crude product via distillation or column chromatography. Characterize the final product and determine the ratio of alkene isomers using techniques like ¹H NMR spectroscopy or GC.
Mandatory Visualizations
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 16. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 23. reddit.com [reddit.com]
- 24. orgosolver.com [orgosolver.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Efficient Tosylation of Polyols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient tosylation of polyols.
Troubleshooting Guide
This guide addresses common issues encountered during the tosylation of polyols in a question-and-answer format.
Q1: My tosylation reaction is incomplete, resulting in a low yield of the desired tosylate. What are the common causes and how can I improve the conversion?
A1: Incomplete tosylation can stem from several factors related to reagents, reaction conditions, and the nature of the polyol itself.
Potential Causes and Solutions:
-
Reagent Quality:
-
Tosyl Chloride (TsCl): Ensure the TsCl is fresh or has been properly stored to prevent hydrolysis to p-toluenesulfonic acid, which is less reactive. If in doubt, recrystallize the TsCl before use.[1]
-
Base (Pyridine, Triethylamine (B128534), etc.): Use freshly distilled and anhydrous bases. Amine bases are often hygroscopic and any moisture will consume the TsCl.[1]
-
Solvent: The solvent must be strictly anhydrous. Trace amounts of water will lead to the formation of p-toluenesulfonic acid and reduce the efficiency of the tosylation.
-
-
Reaction Conditions:
-
Stoichiometry: An insufficient amount of TsCl or base is a common reason for incomplete reactions. It is often beneficial to use a slight excess of TsCl (e.g., 1.2-1.5 equivalents per hydroxyl group) to drive the reaction to completion.[2][3]
-
Temperature: While many tosylations are performed at 0 °C to room temperature to minimize side reactions, some sterically hindered or less reactive polyols may require elevated temperatures to achieve full conversion. Monitor the reaction by TLC and consider gentle heating if the reaction is sluggish.[4][5]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the starting polyol by Thin Layer Chromatography (TLC).
-
-
Nature of the Polyol:
-
Steric Hindrance: Hydroxyl groups in sterically hindered positions will react more slowly. In such cases, a more reactive catalyst system (e.g., DMAP in combination with a base) or more forcing conditions may be necessary.
-
Solubility: Poor solubility of the polyol in the reaction solvent can lead to a heterogeneous mixture and slow reaction rates. Choose a solvent in which the polyol is readily soluble.
-
Q2: I am observing the formation of an unexpected byproduct, which I suspect is a chlorinated compound instead of the tosylate. Why is this happening and how can I prevent it?
A2: The formation of an alkyl chloride is a known side reaction in tosylation, particularly when using tosyl chloride.
Mechanism of Chloride Formation:
The tosylation reaction produces HCl as a byproduct. In the presence of an amine base like triethylamine (TEA), this forms a triethylammonium (B8662869) hydrochloride salt. The chloride ion from this salt can then act as a nucleophile and displace the tosylate group, which is an excellent leaving group, especially in polar aprotic solvents like DMF.[6] This is essentially an in situ conversion of the tosylate to the corresponding chloride.[2][6]
Prevention Strategies:
-
Choice of Solvent: The choice of solvent can significantly influence the outcome. Inert solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) are less likely to promote the SN2 reaction by the chloride ion compared to polar aprotic solvents like DMF or DMSO.[6]
-
Use of Tosyl Anhydride (B1165640) (Ts₂O): Using p-toluenesulfonic anhydride instead of tosyl chloride can circumvent the formation of HCl and subsequent chloride byproducts.[1][4]
-
Control of Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of the competing chlorination reaction.[7]
-
Careful Selection of Base: While amine bases are necessary to neutralize the HCl, consider the nature of the resulting ammonium (B1175870) salt and its solubility and reactivity in the chosen solvent.
Q3: I am trying to achieve selective monotosylation of a symmetric diol, but I am getting a mixture of the starting material, monotosylate, and ditosylate. How can I improve the selectivity for the monotosylated product?
A3: Achieving high selectivity for monotosylation requires careful control of the reaction conditions to favor the reaction of only one hydroxyl group.
Strategies for Selective Monotosylation:
-
Stoichiometry of Tosyl Chloride: Use a stoichiometric amount or a slight excess of the diol relative to the tosyl chloride. This ensures that the tosylating agent is the limiting reagent, reducing the likelihood of ditosylation.[8]
-
Slow Addition of Tosyl Chloride: Adding the tosyl chloride solution slowly to the reaction mixture containing the diol and base helps to maintain a low concentration of the tosylating agent, which favors monotosylation.[8]
-
Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., in an ice bath) slows down the reaction rate and can improve selectivity.[8]
-
Use of Specific Catalysts:
-
Silver(I) Oxide (Ag₂O): The use of Ag₂O in combination with a catalytic amount of potassium iodide (KI) has been shown to be highly effective for the selective monotosylation of symmetrical diols.[9][10] The proposed mechanism involves the formation of a silver-diol complex that enhances the acidity of one hydroxyl group, leading to selective tosylation.
-
Organocatalysts: Certain borinic and boronic acid catalysts have demonstrated high regioselectivity in the tosylation of diols by forming a borinate intermediate with the substrate.[11]
-
-
Purification: Even with optimized conditions, some amount of ditosylate and unreacted diol may be present. Purification by column chromatography is often necessary to isolate the pure monotosylate.[8]
Q4: My reaction mixture has become cloudy or has formed a precipitate. What does this signify?
A4: The formation of a precipitate is often a positive indication that the tosylation reaction is proceeding. The HCl generated during the reaction reacts with the amine base (e.g., pyridine (B92270) or triethylamine) to form the corresponding hydrochloride salt (e.g., pyridinium (B92312) hydrochloride or triethylammonium hydrochloride). These salts are often insoluble in common organic solvents like dichloromethane and will precipitate out of the solution.[1]
Q5: What is the best way to monitor the progress of my tosylation reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of a tosylation reaction.[1]
TLC Monitoring Procedure:
-
Spot the starting polyol, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate.
-
Elute the plate with an appropriate solvent system.
-
Visualize the spots under UV light (if the compounds are UV active) or by staining (e.g., with potassium permanganate (B83412) or iodine).
-
The reaction is complete when the spot corresponding to the starting polyol has disappeared from the reaction mixture lane. The product tosylate will typically have a higher Rf value than the starting polyol due to its decreased polarity.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base, such as pyridine or triethylamine, in a tosylation reaction?
A1: A base is crucial in a tosylation reaction for two primary reasons:
-
Acid Scavenger: The reaction of an alcohol with tosyl chloride generates one equivalent of hydrochloric acid (HCl). The base neutralizes the HCl, preventing it from protonating the starting alcohol (which would deactivate it) or causing other acid-catalyzed side reactions.[1]
-
Catalyst: In some cases, the base can also act as a nucleophilic catalyst. For example, pyridine can react with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then attacked by the alcohol.
Q2: What is the advantage of using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst?
A2: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst that can significantly accelerate the rate of tosylation, especially for sterically hindered or less reactive alcohols.[12] It functions by reacting with tosyl chloride to form a highly reactive N-tosyl-DMAP intermediate. Typically, DMAP is used in catalytic amounts (e.g., 0.1-0.2 equivalents) in conjunction with a stoichiometric amount of a less nucleophilic base like triethylamine, which serves as the acid scavenger.[2]
Q3: How can I purify my tosylated polyol?
A3: The purification method will depend on the properties of the tosylated polyol and the impurities present.
-
Work-up: The reaction is typically quenched with water or an aqueous solution. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove the amine base, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.[2][3]
-
Recrystallization: If the tosylated polyol is a solid, recrystallization from a suitable solvent system can be an effective method of purification.
-
Column Chromatography: For liquid products or for separating mixtures of mono- and ditosylates, column chromatography on silica (B1680970) gel is a common and effective purification technique.[8]
-
Extraction: Liquid-liquid extraction can be employed to purify polyols, taking advantage of the differential solubility of the polyol and impurities in two immiscible liquid phases.[13][14]
Q4: Can the tosylation reaction be exothermic?
A4: Yes, tosylation reactions can be exothermic, especially when run on a large scale. It is good practice to add the tosyl chloride solution portion-wise or dropwise to the reaction mixture, particularly at the beginning of the reaction, while monitoring the internal temperature. Using an ice bath to cool the reaction vessel is a common precautionary measure to control the reaction temperature and prevent potential runaway reactions.[8]
Catalyst Selection and Performance Data
The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of polyol tosylation. The following table summarizes quantitative data for different catalyst systems.
| Polyol Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Butanediol | TsCl (1.1 eq) | Pyridine (2.2 eq) | CH₂Cl₂ | 0 | 4 | 85 (monotosylate) | [8] |
| Triethylene Glycol | TsCl (1.0 eq), Ag₂O (0.5 eq), KI (0.1 eq) | - | CH₂Cl₂ | RT | 2 | 88 (monotosylate) | [9] |
| Polyisobutylene diol | TsCl (10 eq), DMAP (2 eq) | TEA (10 eq) | DCM | RT | 7 | >95 | [15] |
| Benzyl Alcohol | TsCl (1.5 eq), DMAP (0.2 eq) | TEA (1.5 eq) | CH₂Cl₂ | 0 to 15 | 12.5 | 53 | [2] |
| Cyclopentanol | TsCl (1.2 eq), AlPW₁₂O₄₀ (0.03 eq) | - | Solvent-free | RT | 0.25 | 95 | [16] |
Experimental Protocols
General Procedure for Tosylation of a Polyol using Pyridine:
-
Dissolve the polyol (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add solid p-toluenesulfonyl chloride (1.1-1.5 eq. per hydroxyl group) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred overnight.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Tosylation of a Polyol using DMAP/Triethylamine:
-
Dissolve the polyol (1.0 eq.), triethylamine (1.5 eq. per hydroxyl group), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere.[2]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq. per hydroxyl group) in the same anhydrous solvent to the reaction mixture.[2]
-
Stir the reaction at 0 °C or allow it to warm to room temperature and monitor its progress by TLC.[2]
-
After the reaction is complete, quench with water and separate the organic layer.[2]
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[2]
-
Purify the resulting crude product as required.
Visualizations
Caption: Experimental workflow for the tosylation of polyols.
Caption: Troubleshooting decision tree for tosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
- 7. reddit.com [reddit.com]
- 8. jchemlett.com [jchemlett.com]
- 9. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Interesting article: Monotosylation of symmetrical diols - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Purification by Liquid Extraction of Recovered Polyols | Publicación [silice.csic.es]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Monitoring cis-Tosylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring cis-tosylate reactions by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) Analysis
Frequently Asked Questions (FAQs) for TLC
Q1: What is a typical solvent system (eluent) for monitoring the conversion of a cis-alcohol to a this compound?
A typical starting solvent system is a mixture of a non-polar and a moderately polar solvent, such as hexanes and ethyl acetate (B1210297). Since the this compound product is significantly less polar than the starting cis-alcohol, the goal is to find a ratio where the alcohol has a low Retention Factor (Rf) (e.g., 0.1-0.2) and the tosylate has a higher Rf (e.g., 0.5-0.7)[1]. A common starting point is a 4:1 mixture of Hexanes:Ethyl Acetate.[1] You can adjust the polarity by increasing the proportion of ethyl acetate if both spots are too low on the plate, or increasing the hexanes if they are too high.[1][2]
Q2: My starting material and product are not UV-active. How can I visualize them on the TLC plate?
Neither the starting alcohol nor the resulting tosylate will likely have a strong UV chromophore, making them invisible under a UV lamp.[1] Therefore, you must use a chemical stain for visualization.[1][3] The most effective stains for this purpose are:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols. The starting alcohol will appear as a yellow or brown spot on a purple background. The tosylate product may also be visualized, though often with less intensity.[1][4]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with various functional groups, including alcohols, to produce distinctly colored spots upon heating.[1] It is particularly useful for differentiating between various compounds on the plate.[1]
Q3: The spots on my TLC plate are streaking or tailing. What is causing this and how can I fix it?
Streaking or tailing of spots on a TLC plate can be caused by several factors:
-
Sample Overloading: This is the most common cause. Applying too much sample to the plate leads to broad, streaky spots. Try diluting your reaction mixture before spotting it.[1][5]
-
Highly Polar Compounds: Salts, such as triethylamine (B128534) hydrochloride (a common byproduct in tosylation reactions), are very polar and can interact strongly with the silica (B1680970) gel, causing streaking.[1] Filtering a small sample of your reaction mixture through a short plug of silica before spotting can help remove these salts.[1]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can cause the initial spot to be too large and diffuse, leading to streaking.[1]
-
Acidic or Basic Compounds: If your compounds are acidic or basic, they can interact unfavorably with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes resolve this issue.[5]
Q4: I don't see any spots on my TLC plate after staining. What went wrong?
There are several potential reasons for not seeing any spots:
-
Sample Concentration is Too Low: The concentration of your analyte might be below the detection limit of the stain. Try spotting the plate multiple times in the same lane, allowing the solvent to dry between each application, to increase the amount of sample.[5][6]
-
Stain is Old or Inactive: Staining solutions can degrade over time. Prepare a fresh batch of the stain to ensure it is active.[6]
-
Inadequate Heating: Some stains, like p-anisaldehyde, require heating with a heat gun to develop the colored spots. Ensure you are heating the plate sufficiently.[3][6]
-
Compound Volatility: If your compounds are highly volatile, they may have evaporated from the plate. This is less common for tosylates and their alcohol precursors but can be a factor with smaller molecules.[5]
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| All spots are at the bottom (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexanes/ethyl acetate mixture).[6] |
| All spots are at the top (high Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate in a hexanes/ethyl acetate mixture).[6] |
| Spots are streaking or tailing | 1. Sample is overloaded.2. Presence of highly polar salts.3. Compound is acidic/basic. | 1. Dilute the sample before spotting.2. Filter a sample of the reaction mixture through a small plug of silica.3. Add a small amount of acid or base (e.g., 0.1-1% acetic acid or triethylamine) to the eluent.[5] |
| No spots are visible after staining | 1. Sample concentration is too low.2. Stain is old or inactive.3. Inadequate heating of the plate. | 1. Concentrate the sample or spot multiple times in the same location.2. Prepare a fresh batch of the staining solution.3. Ensure adequate heating with a heat gun until colors develop.[6] |
| Starting material and product spots are not well-separated | The polarity of the eluent is not optimal for separation. | Screen different solvent systems. Try changing one of the solvents (e.g., use dichloromethane (B109758) instead of ethyl acetate) or add a third solvent to modify the selectivity.[6] |
| Reaction mixture spot appears different from the co-spot | The reaction mixture matrix (solvents, byproducts) can affect the Rf of the starting material. | Always use a co-spot (spotting the reaction mixture directly on top of the starting material spot) to confidently identify the starting material in the reaction lane.[7] |
Experimental Protocol: Monitoring a this compound Reaction by TLC
-
Prepare the TLC Plate: Using a soft pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline.[1][7]
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Spot a diluted sample of your starting cis-alcohol.
-
Lane 2 (Co-spot - C): Co-spot the starting material and the reaction mixture. This helps in definitively identifying the starting material spot within the reaction lane.[1][7]
-
Lane 3 (Reaction Mixture - RXN): Spot a diluted sample of your reaction mixture.
-
Use a capillary tube and aim to make the spots as small and concentrated as possible (1-2 mm in diameter).[8]
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[1]
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]
-
Allow the plate to dry completely in a fume hood.
-
Using forceps, dip the plate quickly and smoothly into a jar of potassium permanganate or p-anisaldehyde stain.[6]
-
Wipe the excess stain from the back of the plate and gently heat with a heat gun until colored spots appear.[6]
-
-
Analyze the Results: Compare the lanes to monitor the disappearance of the starting material spot (which should align with the spot in Lane 1 and the lower spot in Lane 2) and the appearance of a new, higher-Rf product spot. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. Calculate the Rf values for each spot (Rf = distance spot traveled / distance solvent front traveled).[1][9]
High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (FAQs) for HPLC
Q1: What type of HPLC method is suitable for monitoring this compound reactions?
A normal-phase HPLC method can be effective, as it separates compounds based on polarity, similar to TLC. A column like silica or diol could be used with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethyl acetate.[10] Alternatively, a reversed-phase (RP-HPLC) method using a C18 column is also very common. For RP-HPLC, the mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. In RP-HPLC, the more polar starting alcohol will elute earlier than the less polar tosylate product.
Q2: My peak shapes are poor (tailing or fronting). What could be the cause?
-
Peak Tailing: This is often caused by strong interactions between basic analytes and acidic silanol (B1196071) groups on the silica support, or by column overload.[11]
-
Peak Fronting: This is less common but can be caused by column overload, low temperature, or poor sample solubility in the mobile phase.
-
Solution: Dilute the sample. Ensure the sample is fully dissolved in the mobile phase before injection.
-
Q3: My retention times are shifting between injections. Why is this happening?
Retention time instability can be caused by several factors:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention, especially in reversed-phase chromatography.[12] Prepare mobile phases carefully and gravimetrically if possible.[12] Ensure adequate mixing and degassing.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient.[13] Increase the equilibration time.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Use a column oven to maintain a constant temperature.[14]
-
Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to retention time shifts.[15]
Q4: I'm observing high backpressure in the system. What should I do?
High backpressure is a common issue and usually indicates a blockage in the system.
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops significantly, the column is likely blocked. If the pressure remains high, the blockage is elsewhere (e.g., tubing, injector, guard column). A blocked column can sometimes be cleared by back-flushing with a strong solvent. Regularly filtering your mobile phases and samples can prevent this issue.[11]
HPLC Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Noisy Baseline | 1. Air bubbles in the pump or detector.2. Contaminated or poorly mixed mobile phase.3. Leaks in the system. | 1. Degas the mobile phase thoroughly; purge the pump.2. Use high-purity HPLC-grade solvents and filter them.3. Check all fittings for leaks.[11][14] |
| Drifting Baseline | 1. Column not fully equilibrated.2. Mobile phase composition changing (e.g., evaporation of a volatile component).3. Column temperature fluctuations. | 1. Allow for a longer column equilibration time.2. Keep mobile phase reservoirs capped.3. Use a column oven.[14] |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.2. Insufficient column equilibration.3. Fluctuations in flow rate or temperature. | 1. Prepare mobile phase accurately; use an online mixer.2. Increase equilibration time.3. Check pump performance and use a column oven.[12] |
| Peak Tailing | 1. Secondary interactions with silica.2. Column overload.3. Blocked column frit. | 1. Add a competing base (e.g., triethylamine) to the mobile phase.2. Inject a smaller sample volume or a more dilute sample.3. Back-flush the column or replace the frit/column.[11] |
| High System Pressure | 1. Blockage in the system (column, tubing, filter).2. Mobile phase viscosity is too high.3. Precipitated buffer in the system. | 1. Isolate the blockage by systematically removing components.2. Adjust mobile phase or temperature.3. Flush the system with a solvent that dissolves the precipitate (e.g., water).[11][16] |
Data Presentation: Representative Chromatographic Data
Table 1: Typical TLC Data for a cis-Tosylation Reaction
| Compound | Mobile Phase (Hexanes:EtOAc) | Typical Rf Value | Visualization |
| cis-Alcohol (Starting Material) | 4:1 | 0.1 - 0.2 | Yellow/brown spot with KMnO₄ stain |
| This compound (Product) | 4:1 | 0.5 - 0.7 | Fainter spot with KMnO₄ stain |
Table 2: Representative HPLC Data for a cis-Tosylation Reaction (Reversed-Phase)
| Compound | Mobile Phase (Water:ACN) | Representative Retention Time (min) |
| cis-Alcohol (Starting Material) | 50:50 | 3.5 |
| This compound (Product) | 50:50 | 8.2 |
Note: HPLC retention times are highly method-dependent and the values above are for illustrative purposes.
Experimental Protocol: General HPLC Method Development
-
Choose a Mode: Decide between normal-phase (NP) or reversed-phase (RP) HPLC. RP-HPLC with a C18 column is generally a good starting point.
-
Select a Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial screening.
-
Prepare the Mobile Phase: For RP-HPLC, start with a simple mobile phase like 50:50 Water:Acetonitrile. Filter all solvents through a 0.45 µm filter and degas them thoroughly.[11]
-
Set Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: UV detector set to a low wavelength (e.g., 210 nm or 220 nm) as tosylates have some absorbance in the low UV range.
-
Injection Volume: 10 µL
-
-
Inject Standards: Inject solutions of your pure starting material and, if available, the purified product to determine their individual retention times.
-
Monitor the Reaction: Dilute a sample of the reaction mixture with the mobile phase and inject it. Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak over time.
-
Optimize the Separation: Adjust the mobile phase composition (e.g., increase or decrease the percentage of acetonitrile) to achieve good separation (resolution) between the starting material, product, and any impurities in a reasonable analysis time.
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 14. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 15. m.youtube.com [m.youtube.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Cis-Tosylate Manufacturing Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of cis-tosylate manufacturing.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and analysis of cis-tosylates on a larger scale.
Issue 1: Low Cis:Trans Isomer Ratio
Question: Upon scaling up our tosylation reaction from lab (grams) to pilot (kilograms) scale, we are observing a significant decrease in the desired cis-isomer content and a corresponding increase in the trans-isomer impurity. What are the potential causes and how can we mitigate this?
Answer: Achieving stereochemical control is a critical challenge during the scale-up of tosylation reactions. The formation of the undesired trans-isomer is often exacerbated by changes in the reaction environment at a larger scale.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inadequate Temperature Control | Larger reaction volumes have a smaller surface-area-to-volume ratio, leading to inefficient heat dissipation and localized "hot spots." Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. | 1. Improve Heat Transfer: Ensure the reactor is equipped with an efficient cooling system (e.g., jacketed vessel with a suitable heat transfer fluid). 2. Controlled Reagent Addition: Add reagents, especially the tosyl chloride and base, at a slower, controlled rate to manage the exothermic nature of the reaction. 3. Lower Reaction Temperature: Conduct the reaction at the lower end of the acceptable temperature range (e.g., 0-5 °C) to kinetically favor the formation of the cis-isomer. |
| Inefficient Mixing | Inadequate mixing can lead to localized high concentrations of reagents, which can alter the reaction pathway and favor side reactions or isomerization. | 1. Optimize Agitation: Select an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and optimize the agitation speed to ensure homogeneity without causing excessive shear. 2. Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote effective mixing. |
| Choice of Base and Solvent | The polarity of the solvent and the nature of the base can influence the transition state of the reaction, thereby affecting the stereochemical outcome. | 1. Solvent Screening: If feasible, screen solvents with different polarities. Less polar solvents may favor the desired stereoisomer in some cases. 2. Base Selection: While pyridine (B92270) is common, consider exploring other non-nucleophilic, sterically hindered bases if elimination or isomerization is a significant issue.[1] |
| Extended Reaction Time | Prolonged exposure to reaction conditions, especially at elevated temperatures, can lead to in-situ isomerization of the desired this compound to the more stable trans-isomer. | 1. Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. 2. Timely Quenching: Quench the reaction as soon as the starting material is consumed to the desired level to prevent product degradation or isomerization. |
Issue 2: Increased Levels of Impurities
Question: Our scaled-up batch of this compound shows a higher level of impurities, including unreacted starting material, di-tosylated byproducts, and a new, unidentified impurity. How can we address this?
Answer: The impurity profile of a reaction can change significantly upon scale-up due to altered reaction kinetics and mass transfer limitations.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | Poor mixing or inadequate temperature control can lead to incomplete conversion of the starting diol. | 1. Optimize Stoichiometry: A slight excess of tosyl chloride may be necessary at a larger scale to drive the reaction to completion. 2. Improve Mixing and Temperature Control: Refer to the recommendations in the "Low Cis:Trans Isomer Ratio" section. |
| Formation of Di-tosylated Byproduct | If the starting material is a diol, over-reaction can lead to the formation of a di-tosylated species, which can be difficult to remove. | 1. Controlled Stoichiometry: Carefully control the stoichiometry of tosyl chloride to favor mono-tosylation. 2. Slow Addition: Add the tosyl chloride solution slowly to the reaction mixture to maintain a low concentration and favor reaction at the more reactive hydroxyl group. |
| Side Reactions (e.g., Elimination) | The tosylate group is an excellent leaving group, and elimination reactions to form an alkene can be promoted by the base, especially at higher temperatures.[1] | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to disfavor the elimination pathway. 2. Choice of Base: Consider using a non-nucleophilic, sterically hindered base. |
| Hydrolysis of Tosyl Chloride | Moisture in the reagents or solvent can hydrolyze tosyl chloride to p-toluenesulfonic acid, reducing its availability for the desired reaction. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Dry the starting diol if necessary. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
Frequently Asked Questions (FAQs)
Q1: How can we effectively monitor the progress of our this compound synthesis during scale-up?
A1: In-process monitoring is crucial for a successful scale-up. Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A well-developed HPLC method can separate the starting material, this compound, trans-tosylate, and other impurities, allowing for precise determination of reaction completion and impurity levels.
Q2: What are the key challenges in purifying cis-tosylates from their trans-isomers at a larger scale?
A2: The primary challenge is that cis and trans diastereomers often have very similar physical properties, making separation difficult.
-
Crystallization: This is often the most viable method for large-scale purification. However, co-crystallization can be an issue. Careful selection of the crystallization solvent and optimization of the cooling profile are critical. Seeding with pure this compound crystals can also be beneficial.
-
Chromatography: While effective at the lab scale, preparative chromatography for large quantities can be expensive and time-consuming due to the need for large columns and significant solvent volumes.
Q3: Can we use the same purification protocol for our pilot-scale batch as we did for our lab-scale synthesis?
A3: Not necessarily. The efficiency of purification methods can change with scale. For crystallization, the cooling rate and mixing dynamics in a large reactor are very different from a lab flask, which can affect crystal growth and purity. It is essential to re-optimize the purification protocol at the new scale.
Q4: We are observing poor crystal formation during the crystallization of our this compound at a larger scale. What could be the cause?
A4: Several factors can affect crystallization at scale:
-
Supersaturation: The rate of cooling might be too fast, leading to rapid precipitation instead of controlled crystal growth.
-
Impurities: Higher levels of impurities can inhibit crystal formation or lead to the formation of an oil.
-
Agitation: The mixing speed can affect nucleation and crystal growth.
Q5: What analytical techniques are essential for quality control of the final this compound product?
A5: A robust analytical package is essential to ensure the quality of your this compound. This should include:
-
HPLC: To determine the purity of the this compound and quantify the levels of the trans-isomer and other impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As a measure of purity.
Data Presentation
The following tables provide illustrative data on how process parameters can affect the outcome of a this compound synthesis during scale-up.
Table 1: Illustrative Impact of Temperature on Cis:Trans Ratio
| Scale | Reaction Temperature (°C) | Cis:Trans Ratio | Yield (%) |
| Lab (10 g) | 0-5 | 95:5 | 85 |
| Lab (10 g) | 20-25 | 80:20 | 82 |
| Pilot (10 kg) | 0-5 | 92:8 | 80 |
| Pilot (10 kg) | 20-25 | 70:30 | 78 |
Table 2: Illustrative Impact of Mixing Speed on Purity
| Scale | Agitation Speed (RPM) | Purity (HPLC, %) | Key Impurity (%) |
| Pilot (10 kg) | 50 | 90 | Unreacted Diol (5%) |
| Pilot (10 kg) | 100 | 95 | Unreacted Diol (2%) |
| Pilot (10 kg) | 200 | 94 | Degradation Product (3%) |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of this compound Synthesis
This protocol provides a general guideline for the tosylation of a diol to favor the formation of the cis-mono-tosylate at a pilot scale. Note: This is an illustrative protocol and must be adapted and optimized for your specific substrate and equipment.
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents:
-
Charge the diol starting material to the reactor.
-
Add an anhydrous, aprotic solvent (e.g., Dichloromethane or Toluene).
-
Cool the mixture to 0-5 °C with efficient stirring.
-
-
Base Addition: Slowly add a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, ~1.5 equivalents) to the cooled mixture, maintaining the temperature below 5 °C.
-
Tosyl Chloride Addition: Prepare a solution of p-toluenesulfonyl chloride (~1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 2-4 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress every hour using TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, quench by slowly adding cold water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Swap and Crystallization:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure.
-
Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethyl acetate/heptane).
-
Heat to dissolve the crude product, then cool slowly to induce crystallization. Seeding with pure this compound crystals is recommended.
-
-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the filter cake with a small amount of cold crystallization solvent.
-
Dry the product under vacuum at a suitable temperature.
-
Protocol 2: HPLC Method for Cis/Trans Isomer Analysis
This is a general reversed-phase HPLC method for the analysis of cis/trans tosylate isomers.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and ramp to a higher concentration of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Troubleshooting Workflow for Low Cis-Selectivity
Caption: A troubleshooting workflow for addressing low cis-selectivity during scale-up.
This compound Synthesis Pathway and Side Reactions
References
Technical Support Center: Tosyl Group Deprotection Strategies
Welcome to the technical support center for tosyl group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the removal of the tosyl protecting group from amines, alcohols, and other functional groups.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of tosyl-protected compounds in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
Question: I am observing a low or no conversion of my tosyl-protected compound to the desired product. What are the possible causes and solutions?
Answer: Incomplete deprotection is a common challenge due to the high stability of the tosyl group.[1] Several factors could be responsible:
-
Insufficiently Harsh Conditions: The tosyl group is robust and often requires strong acidic or reductive conditions for cleavage.[1][2] If you are using milder reagents, they may not be effective for your specific substrate.
-
Solution: Consider switching to a more potent deprotection method. For N-tosyl groups, harsh acidic conditions like refluxing with concentrated hydrochloric acid or heating with concentrated sulfuric acid can be effective.[1] A saturated solution of hydrogen bromide in acetic acid, often with phenol (B47542) as a scavenger, is another powerful option.[1][3] For reductive cleavage, strong reducing agents like sodium in liquid ammonia (B1221849) or sodium naphthalenide are often successful.[4][5]
-
-
Steric Hindrance: Bulky substituents near the tosyl-protected group can sterically hinder the approach of the deprotecting agent.
-
Solution: For sterically hindered substrates, reductive cleavage methods are often more successful.[1] Reagents such as magnesium in methanol (B129727) (Mg/MeOH) or samarium(II) iodide (SmI₂) can be effective.[1][6] Dissolving metal reductions, like sodium in liquid ammonia, are also powerful but necessitate specialized equipment.[3][4]
-
-
Poor Reagent Activity: The deprotecting agent may have degraded over time.
-
Solution: Use a fresh batch of the deprotecting agent, especially for reducing agents which can be sensitive to air and moisture.[7]
-
-
Inadequate Solubility: The substrate may not be sufficiently soluble in the reaction solvent, leading to a slow or incomplete reaction.
-
Solution: Employ a co-solvent to improve the solubility of your starting material. For instance, in reactions using cesium carbonate in methanol, adding THF as a co-solvent can enhance solubility.[7]
-
Issue 2: Low Yield of Deprotected Product
Question: My deprotection reaction is working, but the yield of the desired product is low. What could be the reasons and how can I improve it?
Answer: Low yields can stem from product degradation, side reactions, or inefficient work-up procedures.[1]
-
Side Reactions: The harsh conditions necessary for tosyl deprotection can lead to undesired side reactions, such as decomposition of sensitive functional groups.[1]
-
Solution: Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent over-reaction. Modifying reaction conditions, such as lowering the temperature or using a less harsh reagent, may minimize byproduct formation.[7]
-
-
Product Volatility or Solubility: The deprotected product, especially free amines, might be volatile or highly soluble in the aqueous phase during work-up, causing significant losses.[1]
-
Solution: When extracting your product, use a low-boiling point solvent and exercise caution during solvent removal. In some instances, converting the crude product into a less volatile salt by treating it with an acid (e.g., HCl) can facilitate isolation.[1] Ensure the pH of the aqueous layer is appropriately adjusted to minimize the solubility of amine products before extraction.
-
-
Reagent Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or side reactions.
-
Solution: Optimize the stoichiometry of your deprotecting agent. For instance, in SmI₂-mediated deprotections, a significant excess of the reagent is often required for the reaction to go to completion.[8]
-
Issue 3: Undesired Side Reactions
Question: I am observing the formation of unexpected byproducts in my deprotection reaction. How can I identify and mitigate these side reactions?
Answer: The nature of the byproducts will depend on the substrate and the deprotection method used.
-
Ring Opening of Heterocycles: For substrates containing sensitive heterocyclic rings, such as hydantoins, harsh basic conditions can cause ring cleavage.[7]
-
Solution: Avoid strong bases like NaOH or KOH, particularly at elevated temperatures. Opt for milder basic conditions, such as cesium carbonate in a THF/methanol mixture at room temperature.[7] Alternatively, consider reductive or photolytic methods that are typically performed under neutral conditions.
-
-
Reduction of Other Functional Groups: Powerful reducing agents used for tosyl deprotection can also reduce other functional groups in the molecule, such as esters, amides, or halides.
-
Solution: If other reducible functional groups are present, a non-reductive deprotection method (e.g., acidic cleavage) should be considered. Careful monitoring of the reaction and using the minimum necessary amount of the reducing agent can also help to mitigate this.[1]
-
-
Racemization: For chiral centers adjacent to the tosyl-protected group, the reaction conditions might lead to racemization.
-
Solution: Employ milder deprotection methods and lower reaction temperatures to minimize the risk of racemization. It is crucial to analyze the stereochemical integrity of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a tosyl group?
A1: The most common methods for tosyl group deprotection can be broadly categorized into three types:
-
Acidic Cleavage: This involves using strong acids such as concentrated HBr, H₂SO₄, or a mixture of HBr in acetic acid.[4] These methods are often effective but can be harsh and incompatible with acid-sensitive functional groups.
-
Reductive Cleavage: This approach utilizes strong reducing agents. Common examples include sodium in liquid ammonia, sodium naphthalenide, samarium(II) iodide (SmI₂), and magnesium in methanol (Mg/MeOH).[1][6][9] Reductive methods are often milder than strongly acidic conditions.
-
Basic Hydrolysis: While less common due to the stability of the tosyl group, certain substrates can be deprotected under basic conditions, for example, using cesium carbonate.[7]
Q2: How do I choose the right deprotection strategy for my molecule?
A2: The choice of deprotection strategy depends critically on the other functional groups present in your molecule. You should select a method that is orthogonal to any other protecting groups. For example, if your molecule contains an acid-labile group like a Boc group, you should avoid acidic deprotection of the tosyl group.[7] A careful review of the stability of all functional groups in your molecule is essential.
Q3: Can a tosyl group be removed selectively in the presence of other protecting groups?
A3: Yes, selective deprotection is achievable and is a cornerstone of multi-step synthesis. The key is to choose a deprotection method that does not affect other protecting groups. For instance, a reductive deprotection using Mg/MeOH might be compatible with ester functionalities that would be cleaved under strongly acidic or basic conditions.[7]
Q4: What is the mechanism of reductive deprotection of a tosyl group?
A4: The reductive cleavage of a tosyl amide or ester typically proceeds via a single electron transfer (SET) mechanism.[5][9] A reducing agent, such as sodium naphthalenide or SmI₂, donates an electron to the tosyl group, forming a radical anion.[9] This intermediate then fragments, cleaving the nitrogen-sulfur or oxygen-sulfur bond.[5][9]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reported deprotection methods for N-tosyl amides. Note that reaction times and yields are highly substrate-dependent and these values should be used as a general guide.
| Method Category | Reagents | Typical Reaction Time | Typical Temperature | Reported Yields (General Substrates) | Key Considerations |
| Acidic | HBr/AcOH, Phenol | 1 - 6 hours | 70 - 100 °C | Good to Excellent | Harsh conditions, not suitable for acid-sensitive groups.[1][2] |
| Acidic | Conc. H₂SO₄ | 1 - 4 hours | 100 °C | Good | Very harsh conditions, risk of charring.[1] |
| Reductive | Sodium in liquid NH₃ | 1 - 3 hours | -78 °C | Good to Excellent | Highly effective but requires specialized equipment for handling liquid ammonia.[4] |
| Reductive | Sodium Naphthalenide | 0.5 - 2 hours | -60 °C to RT | Good to Excellent | Powerful reducing agent, may affect other functional groups.[5] |
| Reductive | SmI₂/Amine/Water | < 5 minutes | Room Temperature | Near Quantitative | Very mild and fast; compatible with many sensitive functional groups.[6][8][10] |
| Reductive | Mg/MeOH | 2 - 12 hours | Reflux | Good to Excellent | Economical and relatively mild reductive method.[1][10] |
| Basic | Cesium Carbonate | 12 - 24 hours | Room Temperature | Moderate to Good | Mild conditions, suitable for base-labile substrates.[7] |
Experimental Protocols
Protocol 1: Reductive Deprotection using Magnesium in Methanol (Mg/MeOH)
This protocol is effective for many N-tosyl amines and is considered a relatively mild reductive method.
-
Reagents and Materials:
-
N-tosyl protected compound (1.0 eq.)
-
Magnesium turnings (2.0 - 4.0 eq.)
-
Anhydrous Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the N-tosyl protected compound in anhydrous methanol, add magnesium turnings.
-
The reaction mixture can be stirred at room temperature or heated to reflux (40-65 °C). Sonication can also be used to accelerate the reaction.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with the chosen organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Filter and concentrate under reduced pressure to yield the crude deprotected product, which can be purified by column chromatography if necessary.
-
Protocol 2: Reductive Deprotection using Samarium(II) Iodide (SmI₂)
This protocol is known for its mild conditions and rapid reaction times, making it suitable for substrates with sensitive functional groups.[6][10]
-
Reagents and Materials:
-
N-tosyl protected compound (1.0 eq.)
-
0.1 M solution of Samarium(II) iodide in THF (2.5 - 3.0 eq.)
-
Triethylamine (B128534) (Et₃N) (4.0 eq.)
-
Deionized water (4.0 eq.)
-
Anhydrous THF
-
Extraction solvent (e.g., Dichloromethane or Diethyl ether)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-tosyl protected compound in anhydrous THF (to a concentration of approximately 0.1 M).
-
To the stirred solution, add triethylamine followed by deionized water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of Samarium(II) iodide in THF dropwise. The characteristic dark blue or green color of the SmI₂ solution should disappear almost instantaneously upon addition.[10]
-
After the addition is complete and the starting material is consumed (monitor by TLC, typically < 5 minutes), quench the reaction with a saturated aqueous solution of potassium carbonate.
-
Extract the mixture with the chosen organic solvent (3 x volume).
-
Combine the organic layers and dry over anhydrous K₂CO₃ or Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[10]
-
Visualizations
Caption: A generalized workflow for tosyl group deprotection.
Caption: Troubleshooting logic for common tosyl deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
handling and safety precautions for tosylating agents
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers working with tosylating agents such as p-toluenesulfonyl chloride (tosyl chloride, TsCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tosylating agents like tosyl chloride?
A1: Tosyl chloride is a corrosive and moisture-sensitive solid.[1] The primary hazards include:
-
Corrosivity: Causes severe skin burns and serious eye damage.[2][3]
-
Moisture Reactivity: Reacts with water (moisture) to produce p-toluenesulfonic acid and hydrochloric acid (HCl) gas, which are corrosive and can create a hazardous atmosphere.[2][3][4]
-
Inhalation Hazard: The dust and generated HCl gas can cause respiratory tract irritation.[4][5]
-
Lachrymator: It is a substance that irritates the eyes and causes tears.[3]
Q2: What is the appropriate Personal Protective Equipment (PPE) for handling tosyl chloride?
A2: A comprehensive set of PPE is mandatory when handling tosyl chloride to prevent contact and inhalation.[2][5]
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[1][2][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][4]
-
Skin and Body Protection: A lab coat is standard. For larger quantities or when there is a risk of splashing, wear protective clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[4]
Q3: How should I properly store tosylating agents?
A3: Proper storage is crucial to maintain the stability of tosylating agents and ensure safety.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4]
-
Keep away from moisture and water to prevent hydrolysis.[1] Storage under an inert gas like nitrogen or argon is recommended.[2][3][4]
-
Segregate from incompatible materials such as strong bases, strong oxidizing agents, and water-reactive substances.[1][6][7] Do not store in metal containers.[1]
Q4: What is the correct procedure for quenching a tosylation reaction and disposing of the waste?
A4: Unreacted tosyl chloride must be safely quenched before disposal.
-
Quenching: Slowly and carefully add a nucleophilic amine (like a dilute aqueous solution of ammonia (B1221849) or diethylamine) or a basic solution (like sodium hydroxide) to the reaction mixture while cooling in an ice bath. This converts the reactive tosyl chloride into a less hazardous sulfonate salt or sulfonamide.
-
Disposal: All materials contaminated with tosylating agents, including quenched reaction mixtures and used labware, must be disposed of as hazardous chemical waste according to your institution's environmental health and safety (EHS) guidelines.[8][9] Do not pour down the drain.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Tosyl Chloride: The reagent may have hydrolyzed due to improper storage. 2. Wet Solvent/Reagents: Presence of water will consume the tosyl chloride. 3. Sterically Hindered Alcohol: The hydroxyl group is not easily accessible.[10] 4. Insufficient Base: The base is not effectively scavenging the HCl byproduct. | 1. Use fresh, properly stored tosyl chloride. Consider recrystallizing the tosyl chloride from a non-polar solvent like hexane (B92381) to remove impurities.[10] 2. Ensure all solvents and reagents are rigorously dried before use. 3. Increase reaction temperature, use a more reactive tosylating agent (e.g., tosyl anhydride), or add a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[10] 4. Use a stronger or less hindered base, such as triethylamine (B128534) or pyridine (B92270). Ensure at least stoichiometric amounts are used.[10] |
| Formation of an Unexpected Byproduct (Alkyl Chloride) | The chloride ion generated from tosyl chloride can act as a nucleophile, displacing the newly formed tosylate group, especially with activated alcohols (e.g., benzylic).[11][12] | 1. Use Tosyl Anhydride: This avoids introducing a chloride source.[11] 2. Control Reaction Time: Monitor the reaction closely using TLC and stop it as soon as the starting alcohol is consumed to prevent further reaction.[11] 3. Change the Base: Using a non-nucleophilic base can help minimize byproduct formation.[11] |
| Reaction Mixture Turns Cloudy | Precipitation of the hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) chloride) is occurring. | This is a normal observation and often indicates that the reaction is proceeding as expected, as the base is neutralizing the HCl byproduct.[11] No action is typically needed. |
| Difficulty in Product Purification | Excess tosyl chloride remains in the product mixture. | 1. Quench Excess Reagent: After the reaction, add a scavenger resin or a small amount of a primary amine (like aniline) to react with the remaining tosyl chloride. 2. Selective Reaction: Add a cellulosic material like filter paper to the reaction mixture; the cellulose's hydroxyl groups will react with the excess tosyl chloride, which can then be removed by filtration.[13] |
Experimental Protocols
General Protocol for Tosylation of a Primary Alcohol
This protocol outlines a standard procedure for the tosylation of a primary alcohol. Caution: This reaction should be performed in a chemical fume hood with appropriate PPE.
-
Preparation:
-
Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction:
-
To the cooled solution, add triethylamine (1.2-1.5 eq) or use pyridine as the solvent.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.3 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining tosyl chloride and neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization or flash column chromatography.
-
Visual Guides
Caption: General workflow for a standard tosylation reaction.
Caption: Troubleshooting decision tree for low-yield tosylation.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. westliberty.edu [westliberty.edu]
- 5. echemi.com [echemi.com]
- 6. Chemical Storage Safety Guide | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Cis-Tosylate Characterization
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of stereoisomers is a critical aspect of pharmaceutical development and manufacturing. This guide provides a comparative overview of key analytical techniques for the characterization of cis-tosylates, specifically focusing on cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulfonate (CAS 154003-23-3), a crucial intermediate in the synthesis of antifungal agents like itraconazole. The selection of an appropriate analytical method is paramount for ensuring the purity, stability, and quality of the final active pharmaceutical ingredient (API).
This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for the unambiguous identification and quantification of the cis-tosylate isomer.
Method Comparison at a Glance
The following table summarizes the key performance characteristics of the primary analytical methods used for this compound characterization.
| Analytical Method | Principle of Isomer Differentiation | Key Performance Parameters | Application |
| NMR Spectroscopy | Differences in nuclear shielding and through-bond coupling constants (J-values) between cis and trans isomers. | Specificity: High (distinguishes isomers based on unique spectral fingerprints).**Quantification |
A Comparative Guide to HPLC, UPLC, SFC, and qNMR for Purity Analysis of Cis-Tosylate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step in the manufacturing of safe and effective active pharmaceutical ingredients (APIs). Cis-tosylate, a key intermediate in the synthesis of antifungal agents like itraconazole (B105839), requires rigorous analytical testing to quantify its purity and identify any process-related impurities, including its trans-isomer.[1] This guide provides an objective comparison of four prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: At-a-Glance Comparison
The following tables summarize the key performance metrics of each technique for the analysis of this compound purity.
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | HPLC | UPLC | SFC |
| Typical Analysis Time | 20–45 minutes[2] | 2–10 minutes[3][4][5] | < 10 minutes[6] |
| Resolution | Good | Excellent[5] | Excellent (especially for isomers)[6] |
| Sensitivity | Moderate[7] | High[7] | High |
| Solvent Consumption | High[2] | Low (reduced by 70-80% vs. HPLC)[2] | Very Low (uses compressed CO2)[] |
| Versatility | High | High | Excellent for chiral/isomeric separations[6] |
| Regulatory Acceptance | Well-established[2] | Widely accepted[9] | Gaining acceptance[10] |
Table 2: Performance Comparison of qNMR
| Parameter | Quantitative NMR (qNMR) |
| Principle | Signal intensity is directly proportional to the number of nuclei[11] |
| Analysis Time | Rapid (typically < 15 minutes per sample) |
| Accuracy & Precision | High[11] |
| Reference Standard | Does not require an identical reference standard for the analyte[11] |
| Selectivity | Excellent for distinguishing structurally different molecules |
| Sensitivity | Lower than chromatographic methods |
| Regulatory Acceptance | Recognized by regulatory bodies as a primary method for purity determination[11] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of itraconazole and its intermediates and are adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is a robust and widely used technique for purity and impurity profiling.[2]
-
Instrumentation: Agilent 1100/1200 series HPLC system or equivalent with a UV detector.
-
Column: Thermo Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase:
-
A: 0.08M Tetrabutylammonium hydrogen sulfate (B86663) buffer.
-
B: Acetonitrile.
-
-
Gradient Program: A gradient elution may be necessary to separate all impurities. A typical starting point is a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
Flow Rate: 1.5 mL/min.[12]
-
Column Temperature: 35 °C.[12]
-
Detection: UV at 225 nm.[12]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., methanol (B129727)/tetrahydrofuran mixture) to a final concentration of approximately 1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
UPLC offers significant improvements in speed and resolution over conventional HPLC.[7]
-
Instrumentation: Agilent 1200 RRLC series, Waters Acquity UPLC system, or equivalent.[3]
-
Column: Agilent Zorbax Eclipse XDB C18, 50 mm x 4.6 mm, 1.8 µm particle size.[3]
-
Mobile Phase:
-
Gradient Program: A rapid gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over a short time (e.g., 8 minutes).[13]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.[13]
-
Detection: UV at 235 nm.[3]
-
Injection Volume: 3 µL.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, ensuring it is well-dissolved and filtered.
Supercritical Fluid Chromatography (SFC) Protocol
SFC is particularly advantageous for separating chiral compounds and isomers, making it ideal for resolving cis- and trans-tosylate.[6]
-
Instrumentation: Waters SFC Prep 150 AP system or equivalent with a UV detector.
-
Column: Chiral stationary phase column (e.g., based on polysaccharide derivatives).[6]
-
Mobile Phase:
-
A: Supercritical CO2.
-
B: Co-solvent (e.g., methanol or ethanol).
-
-
Elution Mode: Isocratic or gradient elution with the co-solvent.
-
Flow Rate: 2.5 mL/min.[14]
-
Column Temperature: 30 °C.[14]
-
Backpressure: 150 bar.
-
Detection: UV at 254 nm.[14]
-
Sample Preparation: Dissolve the this compound sample in the co-solvent used in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute quantification of purity without the need for a specific reference standard of the analyte.[11]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of all protons.
-
Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Integrate a well-resolved, characteristic signal of the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for this compound purity analysis.
Caption: Logical relationship of analytical techniques for purity analysis.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.tus.ie [research.tus.ie]
- 5. niito.kz [niito.kz]
- 6. Separation of antifungal chiral drugs by SFC and HPLC: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 9. ijrpr.com [ijrpr.com]
- 10. ukm.my [ukm.my]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. ijrpb.com [ijrpb.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Cis- and Trans-Tosylate Isomers Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. The stereochemical relationship between substituents can profoundly impact a molecule's biological activity, physical properties, and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and accessible analytical technique for the unambiguous differentiation of geometric isomers, such as cis and trans-tosylates. This guide provides an objective comparison of the key NMR parameters used for this purpose, supported by experimental data and detailed protocols.
The primary NMR techniques for distinguishing between cis and trans isomers rely on the analysis of three key parameters: vicinal coupling constants (³J), chemical shifts (δ), and the Nuclear Overhauser Effect (NOE). Each of these parameters provides unique insights into the spatial arrangement of atoms within the molecule.
Core Differentiating Principles
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent atoms (vicinal protons) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[1] In cyclic systems or across double bonds, the rigid structures of cis and trans isomers result in distinct dihedral angles, leading to predictably different ³J values.
-
Chemical Shifts (δ): The spatial arrangement of atoms in cis and trans isomers creates different electronic environments for the protons.[3] This difference in the local magnetic field experienced by a proton results in distinct chemical shifts in the ¹H NMR spectrum.[3] Often, the protons in a cis isomer will have different chemical shifts compared to the corresponding protons in the trans isomer due to anisotropic effects from nearby functional groups.[4] For instance, hydrogens in a cis configuration may be more shielded (upfield) compared to their trans counterparts, which are generally more deshielded (downfield).[2][5]
-
Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space interaction between nuclei that are in close proximity (typically < 5 Å).[4][6] By irradiating one proton and observing the effect on a nearby proton, one can determine their spatial relationship.
Data Presentation: Comparative NMR Parameters
The following table summarizes the typical quantitative differences observed in the NMR spectra of cis and trans isomers, particularly in the context of vinylic or cyclic systems.
| NMR Parameter | Cis Isomer | Trans Isomer | Rationale |
| Vicinal Coupling Constant (³JHH) | 5 - 14 Hz[2] | 11 - 19 Hz[2] | Based on the Karplus relationship; dependent on the H-C-C-H dihedral angle.[1] |
| Chemical Shift (δ) | Varies; often more shielded (upfield)[2][5] | Varies; often more deshielded (downfield)[2][5] | Different electronic environments due to spatial arrangement and anisotropy.[3][4] |
| Nuclear Overhauser Effect (NOE) | Strong NOE signal between nearby protons. | Weak or absent NOE signal between distant protons. | NOE is distance-dependent (1/r⁶); protons are close in cis and far in trans.[8] |
Experimental Protocols
Standard ¹H NMR for Coupling Constant and Chemical Shift Analysis
This protocol outlines the acquisition of a standard one-dimensional ¹H NMR spectrum, which is often sufficient for differentiation based on coupling constants and chemical shifts.
a. Sample Preparation:
-
Accurately weigh and dissolve 1-10 mg of the tosylate isomer mixture or the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆).[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a clean, dry NMR tube.
b. NMR Data Acquisition:
-
Use an NMR spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[1]
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width to include all expected proton signals.
-
Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a high signal-to-noise ratio. A standard pulse sequence (e.g., zg30) is typically used.
c. Spectral Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative ratios of the isomers if a mixture is present.
-
Use the software's peak-picking tool to accurately measure the chemical shifts (δ) and coupling constants (J) for the signals of interest. The coupling constant is the distance in Hertz (Hz) between the split peaks of a multiplet.[9]
2D NOESY (Nuclear Overhauser Effect Spectroscopy) for Spatial Proximity
This experiment is crucial when coupling constants are ambiguous or as a confirmatory method.
a. Sample Preparation:
-
Follow the same procedure as for the ¹H NMR experiment. The sample should be free of paramagnetic impurities, which can interfere with the NOE effect. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution can sometimes improve results.
b. NMR Data Acquisition:
-
Set up a 2D NOESY experiment on the spectrometer.
-
The key parameter is the mixing time (d8). This is the period during which NOE buildup occurs. Typical mixing times for small molecules range from 300 ms (B15284909) to 800 ms. It may be necessary to run a series of NOESY experiments with different mixing times to find the optimal value.
-
Acquire the 2D data with a sufficient number of increments in the indirect dimension (t1) and scans per increment to achieve good resolution and signal-to-noise.
c. Spectral Processing and Analysis:
-
Process the 2D data using the appropriate window functions and perform a 2D Fourier transform.
-
Phase the 2D spectrum in both dimensions.
-
Analyze the resulting contour plot. Diagonal peaks correspond to the 1D spectrum. Cross-peaks indicate that the two protons are close in space.
-
For a cis isomer, expect to see a cross-peak between the vicinal protons. For a trans isomer, this cross-peak will be absent.
Mandatory Visualizations
Caption: Workflow for differentiating cis- and trans-tosylate isomers using NMR.
Caption: The Karplus relationship between dihedral angle and vicinal coupling constant (3J).
References
- 1. benchchem.com [benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 3. tutorchase.com [tutorchase.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Cis- and Trans-Tosylate Reactivity in Solvolysis
Authored for Researchers, Scientists, and Drug Development Professionals
The stereochemical orientation of substituents on a cycloalkane ring profoundly influences the rate and mechanism of chemical reactions. This guide provides an objective comparison of the reactivity of cis- and trans-tosylates, particularly in cyclohexyl systems, supported by experimental data. The difference in their solvolysis rates is a classic illustration of conformational effects and, in many cases, the powerful influence of neighboring group participation (NGP), also known as anchimeric assistance.
Core Concepts: Neighboring Group Participation (NGP)
Neighboring group participation is the interaction of a reaction center with a lone pair of electrons or electrons in a sigma or pi bond within the same molecule.[1] This intramolecular interaction can lead to a significant increase in reaction rate and often results in retention of stereochemistry.[2][3] For NGP to occur effectively, the participating group must be positioned to attack the carbon bearing the leaving group from the backside, akin to an intramolecular SN2 reaction. In cyclohexane (B81311) systems, this typically requires a trans-diaxial arrangement of the neighboring group and the leaving group.[2]
Data Summary: Solvolysis Rate Comparisons
The effect of stereochemistry on reactivity is most evident in the dramatic differences in solvolysis rate constants between cis and trans isomers. The following table summarizes key experimental findings.
| Substrate Pair | Solvent | Relative Rate (trans:cis) | Key Factor |
| 2-Acetoxycyclohexyl tosylate | Acetic Acid | ~670 : 1 | NGP by Acetoxy Group[4] |
| 2-Iodocyclohexyl brosylate* | Acetic Acid | >1,000,000 : 1 | NGP by Iodo Group[2] |
| 4-tert-Butylcyclohexyl bromide** | Not specified | ~1 : 500 | Conformational Strain (E2)[5] |
*Brosylate is an excellent leaving group analogous to tosylate, and this example powerfully illustrates the NGP effect.[2] **For elimination reactions, the cis isomer with an axial leaving group reacts much faster.[5]
Case Study 1: NGP by a Heteroatom in 2-Acetoxycyclohexyl Tosylate
The acetolysis of trans-2-acetoxycyclohexyl tosylate proceeds approximately 670 times faster than its cis isomer.[4] This significant rate enhancement is a hallmark of anchimeric assistance.
Mechanism of the Trans Isomer: The trans isomer can readily adopt a chair conformation where the acetoxy group and the tosylate leaving group are both in axial positions. This anti-periplanar arrangement is ideal for the lone pair electrons on the acetoxy group's carbonyl oxygen to attack the carbon bearing the tosylate, displacing it in an intramolecular SN2 fashion. This process forms a cyclic acetoxonium ion intermediate. The subsequent attack by the solvent (acetic acid) opens this strained ring to yield the trans diacetate product. Because the overall process involves two consecutive SN2-like steps (intramolecular attack followed by intermolecular attack), the final product shows retention of the original trans stereochemistry.
Mechanism of the Cis Isomer: In the cis isomer, the acetoxy and tosylate groups cannot both be axial simultaneously.[2] One will be axial and the other equatorial. Therefore, the backside attack required for NGP is not possible. The reaction proceeds through a much slower, direct SN2 or SN1 pathway without assistance, leading to a significantly lower reaction rate.[2]
Case Study 2: Conformational Effects in 4-tert-Butylcyclohexyl Tosylate
In systems without a participating neighboring group, conformational effects dictate reactivity, especially in elimination reactions. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a single chair conformation, making this substrate an excellent model.[5]
Reactivity of the Cis Isomer: In cis-4-tert-butylcyclohexyl tosylate, the tert-butyl group occupies the equatorial position to minimize steric strain, forcing the smaller tosylate group into the axial position.[5] This conformation is perfectly primed for an E2 elimination reaction, as the axial tosylate is anti-periplanar to the axial hydrogens on the adjacent carbons. This optimal geometric alignment allows for a rapid, concerted elimination.
Reactivity of the Trans Isomer: In the trans isomer, both the tert-butyl group and the tosylate group are in equatorial positions.[5] An E2 reaction requires an anti-periplanar arrangement, which is not present in this stable conformation. For elimination to occur, the molecule would either have to undergo a very unfavorable ring flip (placing the bulky t-butyl group in the axial position) or proceed through a much slower E1 mechanism.[5] Consequently, the solvolysis and elimination of the trans isomer are significantly slower than the E2 elimination of the cis isomer.
Experimental Protocols
General Protocol for Measuring Solvolysis Rate (Titrimetric Method)
This protocol outlines a general method for determining the first-order rate constant of a solvolysis reaction, which produces an acidic byproduct (e.g., toluenesulfonic acid).
-
Solution Preparation:
-
Prepare a solution of the tosylate substrate (e.g., 0.1 M) in the desired solvent (e.g., aqueous ethanol, acetic acid).
-
Prepare a standardized solution of a base (e.g., 0.01 M NaOH) for titration.
-
Add a suitable colorimetric indicator (e.g., bromothymol blue) to the reaction mixture.[6]
-
-
Kinetic Run:
-
Place the reaction flask in a constant-temperature bath to ensure thermal equilibrium.
-
Initiate the reaction by adding the tosylate solution. This marks time t=0.[6]
-
As the solvolysis proceeds, the generated acid will cause the indicator to change color.
-
Periodically, or as the color changes, titrate the solution with the standardized base back to the endpoint. Record the volume of base added and the time.[6]
-
Alternatively, add known aliquots of base and record the time it takes for the acid produced to neutralize each aliquot.[6]
-
-
Data Analysis:
-
The reaction is followed until at least 12 half-lives have passed to determine the "infinity" titer, which corresponds to 100% reaction completion.
-
The concentration of the tosylate remaining at time t is proportional to (V∞ - Vt), where V∞ is the infinity volume of titrant and Vt is the volume at time t.
-
A plot of ln(V∞ - Vt) versus time will yield a straight line for a first-order reaction, with the slope equal to -k, where k is the rate constant.
-
Alternative Method: Conductance Measurement For solvolysis reactions that produce ionic species, the rate can be conveniently followed by measuring the change in the electrical conductivity of the solution over time.[7] This method is highly sensitive and allows for the use of low substrate concentrations.
Conclusion
The reactivity of cis- and trans-tosylates is highly dependent on their stereochemistry. In cases where a neighboring group is positioned trans to the tosylate, anchimeric assistance can lead to dramatic rate enhancements, often by several orders of magnitude, and results in retention of configuration. In the absence of such participation, reactivity is dictated by conformational stability and the geometric requirements of the operative mechanism (e.g., the anti-periplanar requirement for E2 eliminations), which often favors the isomer with an axial leaving group. These principles are fundamental to understanding and predicting the outcomes of reactions in complex molecules.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic chemistry - Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. amherst.edu [amherst.edu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Cis-Tosylate vs. Mesylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of a leaving group is paramount to controlling reaction kinetics and achieving desired product outcomes. Sulfonate esters, particularly tosylates (p-toluenesulfonates, -OTs) and mesylates (methanesulfonates, -OMs), are indispensable tools for converting poor leaving groups, such as hydroxyls, into excellent ones, thereby facilitating nucleophilic substitution reactions. This guide provides an objective comparison of the performance of cis-tethered tosylate and mesylate leaving groups in nucleophilic substitution reactions, with a focus on conformationally rigid systems, supported by experimental data and detailed methodologies.
Executive Summary
Both tosylates and mesylates are excellent leaving groups, significantly enhancing the propensity of a substrate to undergo nucleophilic substitution. The choice between them often hinges on subtle differences in reactivity, steric bulk, and reaction conditions. Experimental data indicates that mesylate is a slightly more reactive leaving group than tosylate in S(_N)2 reactions. This enhanced reactivity is attributed to the lower basicity and smaller steric footprint of the mesylate anion compared to the tosylate anion. In the context of stereochemically defined cyclohexyl systems, such as cis-4-tert-butylcyclohexyl derivatives, where the leaving group is held in a reactive axial position, these differences can influence reaction rates and yields.
Data Presentation: Quantitative Comparison
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable anion, being a weaker base, is a better leaving group. This can be quantified by the pKa of the conjugate acid and the relative rates of reaction in a standardized system.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.00 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 0.70 |
Table 1: Comparison of Leaving Group Properties.
The solvolysis of conformationally locked cyclohexyl systems provides further insight into the reactivity of these leaving groups in a specific stereochemical context. For cis-4-tert-butylcyclohexyl tosylate, where the tosylate group is predominantly in the axial position, the rate of acetolysis is significantly faster than that of the corresponding trans isomer, highlighting the importance of the axial orientation for reactivity.
| Substrate | Solvent | Temperature (°C) | Rate Constant (s
|
| cis-4-tert-butylcyclohexyl tosylate | Acetic Acid | 75 | 6.5 x 10
|
Table 2: Rate of Acetolysis for cis-4-tert-butylcyclohexyl tosylate.[1]
Reaction Mechanisms and Stereochemistry
The conversion of an alcohol to a sulfonate ester (tosylate or mesylate) proceeds with retention of stereochemistry at the carbon center, as the C-O bond of the alcohol is not broken during this step.
A subsequent S(_N)2 reaction, which is typical for primary and secondary sulfonates, occurs via a backside attack by the nucleophile. This results in an inversion of stereochemistry at the carbon center. Therefore, a two-step sequence of sulfonate ester formation followed by S(_N)2 substitution provides a reliable method for the stereospecific inversion of an alcohol's configuration.
Figure 1: General workflow for the conversion of a cis-alcohol to a trans-substitution product.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a cis-sulfonate ester and its subsequent nucleophilic substitution. A cis-4-tert-butylcyclohexyl system is used as a representative example of a conformationally rigid substrate.
Protocol 1: Synthesis of cis-4-tert-butylcyclohexanol
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Iridium tetrachloride
-
Concentrated hydrochloric acid
-
Trimethyl phosphite
-
2-Propanol
-
Diethyl ether
-
Magnesium sulfate (B86663) or potassium carbonate
Procedure:
-
A solution of 4.0 g of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid is treated with 180 ml of water, followed by 52 g of trimethyl phosphite.[2]
-
This catalyst solution is added to a solution of 30.8 g of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a flask equipped with a reflux condenser.[2]
-
The solution is heated at reflux for 48 hours.[2]
-
The 2-propanol is removed using a rotary evaporator. The remaining solution is diluted with 250 ml of water and extracted with four 150-ml portions of diethyl ether.[2]
-
The combined ether extracts are washed with two 100-ml portions of water, dried over magnesium sulfate or potassium carbonate, and concentrated on a rotary evaporator to yield cis-4-tert-butylcyclohexanol as a white solid (93–99% yield).[2]
-
The crude product can be recrystallized from 40% aqueous ethanol (B145695) to afford greater than 99% pure cis-alcohol.[2]
Protocol 2: Comparative Nucleophilic Substitution of cis-4-tert-butylcyclohexyl Tosylate and Mesylate
This protocol outlines a general procedure for a comparative study.
Part A: Synthesis of cis-4-tert-butylcyclohexyl Tosylate and Mesylate
Materials:
-
cis-4-tert-butylcyclohexanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M HCl
-
Saturated NaHCO(_3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na(_2)SO(_4)
Procedure:
-
Two separate round-bottom flasks are charged with cis-4-tert-butylcyclohexanol (1.0 eq) and anhydrous DCM (10 volumes).
-
The solutions are cooled to 0 °C in an ice bath.
-
Pyridine (1.5 eq) is slowly added to each flask with stirring.
-
To one flask, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise. To the other flask, methanesulfonyl chloride (1.2 eq) is added dropwise, ensuring the temperature in both flasks remains at 0 °C.
-
The reactions are stirred at 0 °C for 4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reactions are quenched with deionized water. The mixtures are transferred to separatory funnels, and the organic layers are separated.
-
The organic layers are washed sequentially with 1M HCl, saturated NaHCO(_3) solution, and brine.
-
The organic layers are dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure to yield the crude sulfonate esters. The products should be purified by recrystallization or column chromatography.
Part B: Nucleophilic Substitution with Sodium Azide (B81097)
Materials:
-
cis-4-tert-butylcyclohexyl tosylate (from Part A)
-
cis-4-tert-butylcyclohexyl mesylate (from Part A)
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
Procedure:
-
Two separate dry round-bottom flasks equipped with magnetic stir bars and condensers are charged with the respective sulfonate ester (1.0 eq) and anhydrous DMF.
-
Sodium azide (1.5 eq) is carefully added to each stirred solution.
-
The mixtures are heated to 60-80 °C and stirred for 3-6 hours. The progress of each reaction is monitored by TLC.
-
After completion, the reaction mixtures are cooled to room temperature and poured into deionized water.
-
The aqueous mixtures are extracted three times with diethyl ether.
-
The combined organic extracts for each reaction are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting trans-4-tert-butylcyclohexyl azide from both reactions can be purified by column chromatography if necessary. The yields and reaction times should be recorded for comparison.
Figure 2: Experimental workflow for the comparative study.
Conclusion
Both cis-tosylates and cis-mesylates are highly effective leaving groups in nucleophilic substitution reactions, particularly in conformationally rigid systems where the axial orientation of the leaving group enhances reactivity. The available data suggests that mesylates are slightly more reactive than tosylates, which can be advantageous in reactions that are sluggish or require milder conditions. The choice between a tosylate and a mesylate may also be influenced by factors such as the cost and availability of the corresponding sulfonyl chlorides and the specific nature of the substrate and nucleophile. For drug development professionals, the seemingly minor difference in reactivity could be leveraged to optimize synthetic routes, potentially improving yields and reducing reaction times. The provided experimental protocols offer a framework for conducting a direct comparative analysis to determine the optimal leaving group for a specific transformation.
References
A Comparative Guide to the Kinetic Studies of cis-Tosylate Solvolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of tosylates, particularly the comparative kinetics of cis and trans isomers, provides profound insights into reaction mechanisms, neighboring group participation, and the stereochemical outcomes of nucleophilic substitution reactions. This guide offers a comprehensive comparison of the solvolysis of cis-tosylates with relevant alternatives, supported by experimental data and detailed protocols to aid in the design and interpretation of kinetic studies.
Performance Comparison: cis-Tosylates vs. Alternatives
The reactivity of a tosylate in solvolysis is critically dependent on its stereochemistry. In cyclic systems, such as cyclohexyl derivatives, the cis or trans orientation of the tosylate group relative to other substituents dictates the reaction rate and the nature of the products formed.
A key phenomenon governing the solvolysis of appropriately substituted cis-tosylates is anchimeric assistance , or neighboring group participation. When a neighboring group is positioned anti-periplanar to the leaving tosylate group, it can participate in the rate-determining step, leading to a significant rate enhancement compared to its trans-isomer or an unsubstituted analog.[1][2] This participation often results in the formation of a bridged intermediate or transition state, influencing both the reaction rate and the stereochemistry of the product.
Conversely, in the absence of a participating neighboring group, the cis-isomer may react slower than its trans counterpart due to steric hindrance to solvent approach. For instance, in the acetolysis of 2-iodocyclohexyl brosylate (a related sulfonate ester), the trans isomer reacts over a million times faster than the cis isomer due to anchimeric assistance from the iodine atom.[1]
The following tables summarize quantitative data from kinetic studies on the solvolysis of various cis-tosylates and their corresponding trans-isomers, highlighting the impact of structure and neighboring groups on reactivity.
Table 1: Comparative Acetolysis Rates of Substituted Cyclohexyl Tosylates
| Compound | Relative Rate (Acetolysis) | Observations |
| cis-4-t-Butylcyclohexyl Tosylate | 1.0 | Reference compound |
| trans-4-t-Butylcyclohexyl Tosylate | 0.28 | The equatorial tosylate reacts slower than the axial tosylate. |
| cis-2-Methyl-4-t-butylcyclohexyl Tosylate | 9.5 | An equatorial 2-methyl group accelerates the rate of the axial tosylate.[3] |
| trans-2-Methyl-4-t-butylcyclohexyl Tosylate | ~0.09 | An equatorial 2-methyl group slows the rate of the equatorial tosylate.[3] |
| cis-2-Iodo-cyclohexyl Brosylate | 1.0 | Reference for non-assisted reaction. |
| trans-2-Iodo-cyclohexyl Brosylate | > 1,000,000 | Significant anchimeric assistance from the iodine atom.[1] |
Table 2: Ethanolysis and Acetolysis Rate Ratios of 2-Methyl-4-t-butylcyclohexyl Tosylates[3]
| Isomer | Relative Ethanolysis Rate | Relative Acetolysis Rate |
| cis-4-t-Butylcyclohexyl Tosylate (axial OTs) | 1.0 | 1.0 |
| cis-2-Axial-Methyl-4-t-butylcyclohexyl Tosylate | 0.87 | - |
| cis-2-Equatorial-Methyl-4-t-butylcyclohexyl Tosylate | 9.5 | Similar to ethanolysis |
| trans-4-t-Butylcyclohexyl Tosylate (equatorial OTs) | 1.0 | 1.0 |
| trans-2-Equatorial-Methyl-4-t-butylcyclohexyl Tosylate | ~0.33 | Similar to ethanolysis |
| trans-2-Axial-Methyl-4-t-butylcyclohexyl Tosylate | 30 | Similar to ethanolysis |
Experimental Protocols
Reproducible kinetic data is paramount for the accurate interpretation of reaction mechanisms. Below are detailed methodologies for key experiments in the study of cis-tosylate solvolysis.
Synthesis of cis-Alcohols and Conversion to Tosylates
1. Synthesis of the Precursor Alcohol:
-
Example: Synthesis of cis-4-t-Butylcyclohexanol: The precursor alcohol can be synthesized by the reduction of the corresponding ketone. For instance, cis-4-t-butylcyclohexanol can be prepared by the reduction of 4-t-butylcyclohexanone using a reducing agent that favors the formation of the axial alcohol (which will lead to the this compound, where the tosylate group is axial). A common method involves catalytic hydrogenation or reduction with specific metal hydrides.
2. Tosylation of the Alcohol: [4]
-
The alcohol is dissolved in a suitable solvent, typically anhydrous pyridine (B92270), which also acts as a base to neutralize the HCl formed.
-
The solution is cooled in an ice bath.
-
p-Toluenesulfonyl chloride (TsCl) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred for several hours at a low temperature (e.g., 0-5 °C) to prevent side reactions.
-
After the reaction is complete, the mixture is quenched by the addition of cold dilute acid (e.g., HCl).
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed sequentially with dilute acid, water, and saturated sodium bicarbonate solution to remove pyridine and unreacted reagents.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude tosylate is purified by recrystallization or flash chromatography.
Kinetic Measurements of Solvolysis
1. Preparation of the Solvolysis Medium:
-
The solvent (e.g., acetic acid, ethanol, or aqueous trifluoroethanol) should be of high purity and dried if necessary.
-
For buffered solutions, a non-nucleophilic buffer, such as 2,6-lutidine or sodium acetate, is added to the solvent to neutralize the p-toluenesulfonic acid produced during the reaction and maintain a constant pH.
2. Kinetic Run:
-
A solution of the tosylate of a known concentration (typically in the range of 0.01 to 0.1 M) is prepared in the chosen solvent.
-
The reaction is initiated by placing the solution in a constant-temperature bath.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
3. Monitoring the Reaction Progress:
-
Titrimetric Method: The aliquot is quenched in a suitable solvent (e.g., acetone) and the liberated p-toluenesulfonic acid is titrated with a standardized solution of a base (e.g., sodium hydroxide (B78521) or perchloric acid in acetic acid) using a suitable indicator.
-
Conductometric Method: The increase in conductivity of the solution due to the formation of ionic products can be monitored over time. This method is particularly useful for dilute solutions.
-
Spectroscopic Methods (HPLC, GC, NMR): The disappearance of the starting material or the appearance of the product can be monitored by chromatographic or spectroscopic techniques. An internal standard is often used to ensure accuracy.[4]
4. Data Analysis:
-
The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of the reactant versus time, which should yield a straight line with a slope of -k.
-
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined by measuring the rate constant at different temperatures and using the Eyring equation.
Product Analysis
-
At the end of the reaction (typically after 10 half-lives), the reaction mixture is worked up by neutralizing the acid, extracting the products with an organic solvent, and drying the organic layer.
-
The composition of the product mixture (e.g., alkenes, substitution products with retention or inversion of configuration) is determined using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) by comparing the retention times with those of authentic samples.[4]
-
The identity of the products can be confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in chemical reactions and experimental procedures.
Caption: Anchimeric assistance in this compound solvolysis.
Caption: Experimental workflow for kinetic studies.
References
- 1. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Mass Spectrometry Analysis of cis-Tosylate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Mass Spectrometric Characterization of cis-Tosylate Derivatives and Their Alternatives
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of intermediates is paramount. This compound derivatives, valued for their role as excellent leaving groups, are frequently encountered as key synthetic intermediates. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these molecules. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of this compound derivatives, juxtaposed with common alternatives such as mesylates and triflates, and is supported by experimental data and detailed protocols.
Performance Comparison: Tosylates vs. Alternatives
The choice of a sulfonate ester as a leaving group can significantly influence reaction outcomes. The reactivity of these groups is directly related to the stability of the corresponding anion. A comparison of key properties and mass spectrometric behavior is summarized below.
| Feature | Tosylate (TsO⁻) | Mesylate (MsO⁻) | Triflate (TfO⁻) |
| Structure | CH₃C₆H₄SO₃⁻ | CH₃SO₃⁻ | CF₃SO₃⁻ |
| Conjugate Acid pKa | ~ -2.8 to -6.5[1][2] | ~ -1.2 to -1.9[1][2] | ~ -12 to -13[1] |
| Relative Sₙ2 Reaction Rate | 0.70[1][2] | 1.00[1][2] | 56,000[1] |
| Common Precursor Ion (Positive ESI) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Characteristic Fragment Ions (Positive ESI) | m/z 155 (tosyl group), m/z 91 (tropylium ion)[3] | m/z 96 (CH₃SO₃H+H)⁺ | m/z 149 (CF₃SO₃H+H)⁺ |
Mass Spectrometry Analysis: A Comparative Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of non-volatile tosylate derivatives, offering high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be employed, typically requiring derivatization to increase the volatility of the analytes.
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.[3] | High sensitivity and selectivity, provides structural information, suitable for complex matrices.[3] | Higher cost of instrumentation, potential for matrix effects.[3] |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds, provides reproducible fragmentation patterns.[3] | Requires derivatization for non-volatile compounds like tosylates, potential for thermal degradation.[3] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei for detailed structural information.[3] | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts.[3] |
Experimental Protocols
Reproducible and accurate results are contingent on well-defined experimental protocols. Below are detailed methodologies for the analysis of sulfonate esters.
Protocol 1: UHPLC-MS/MS Analysis of Sulfonate Esters
This protocol is adapted from a validated method for the simultaneous determination of 15 sulfonate esters, including tosylates, mesylates, and benzenesulfonates.[4]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing the tosylate derivative in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions for calibration curves.
2. Chromatographic Conditions:
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Polarity: Positive or Negative ion mode (method development required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for p-Toluenesulfonate Esters:
-
Shared precursor ion: [M-alkyl]⁻
-
Shared dominant daughter ion: [M-alkyl-CH₃]⁻
-
Example MRM transition: m/z 155 → m/z 80[4]
-
-
Ion Source Parameters: Optimize parameters such as vaporizer temperature, capillary voltage, and gas flows for maximum signal intensity. For APCI, a temperature of 300°C was found to be optimal in one study.[4]
Protocol 2: GC-MS Analysis of Tosylates (Post-Derivatization)
As tosylates are generally non-volatile, derivatization is often necessary for GC-MS analysis. Silylation is a common derivatization technique.
1. Derivatization (Silylation):
-
To a dry sample of the tosylate-containing compound (e.g., 100 µg), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A programmed temperature ramp to separate the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Data Acquisition: Scan mode to obtain full mass spectra for identification and Selected Ion Monitoring (SIM) for quantification.
Visualizing the Workflow and Application
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the role of tosylates in chemical synthesis.
Caption: Workflow for LC-MS/MS analysis of tosylate derivatives.
Caption: Role of tosylates in Sₙ2 reactions.
References
A Comparative Guide to the Structural Elucidation of cis-Tosylates: X-ray Crystallography vs. Spectroscopic and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly crucial for stereoisomers, such as cis and trans isomers, where subtle differences in spatial arrangement can lead to vastly different biological activities. This guide provides a comprehensive comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the structural elucidation of cis-tosylates, a common functional group in organic chemistry and drug development.
This comparison will utilize cis-4-tert-butylcyclohexyl tosylate as a model compound to illustrate the strengths and limitations of each technique, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
| Feature | X-ray Crystallography | 2D NOESY NMR Spectroscopy | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal | Through-space correlations between protons based on the Nuclear Overhauser Effect | Differential interaction of enantiomers/diastereomers with a chiral stationary phase |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Liquid (solution) |
| Information Obtained | Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing | Through-space proton-proton proximities, relative stereochemistry, and conformational information in solution | Separation and quantification of stereoisomers, determination of enantiomeric/diastereomeric purity |
| Key Advantage | Provides the absolute and unequivocal three-dimensional structure. | Provides information about the molecule's conformation and dynamics in solution, which is often more biologically relevant. | Excellent for quantifying the ratio of stereoisomers in a mixture and for preparative separation. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. | Does not provide a complete 3D structure with bond lengths and angles. Interpretation can be complex for molecules with significant conformational flexibility. | Does not provide direct structural information beyond separating isomers. Method development can be time-consuming. |
In-Depth Analysis and Experimental Data
X-ray Crystallography: The Gold Standard for Absolute Structure
X-ray crystallography is a powerful technique that provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
Experimental Data for a Tosylate:
| Parameter | trans-4-tert-butylcyclohexyl tosylate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.2680 Å, b = 10.4090 Å, c = 13.1900 Åα = 94.300°, β = 95.040°, γ = 98.830° |
| Key Bond Lengths | S-O(ester): ~1.58 ÅS-O(sulfonyl): ~1.43 ÅS-C(tolyl): ~1.76 Å |
| Key Torsion Angle | C(cyclohexyl)-O-S-C(tolyl): Defines the orientation of the tosylate group |
Data sourced from the Crystallography Open Database (COD) entry 7151449.
Experimental Protocol: Single-Crystal X-ray Diffraction
A general workflow for the structural determination of a small molecule like a cis-tosylate is as follows:
2D NOESY NMR Spectroscopy: Unveiling Solution-State Conformation
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is an indispensable NMR technique for determining the spatial proximity of protons within a molecule in solution. This is particularly useful for distinguishing between cis and trans isomers, as the through-space interactions between specific protons will be distinctly different.
Expected NOESY Correlations for cis-4-tert-butylcyclohexyl tosylate:
In the chair conformation of cis-4-tert-butylcyclohexyl tosylate, the bulky tert-butyl group will preferentially occupy an equatorial position to minimize steric strain. This forces the tosylate group into an axial position. Consequently, the axial proton at C1 (methine proton) will be in close proximity to the axial protons at C3 and C5. A NOESY experiment would be expected to show cross-peaks between these protons, confirming the cis relationship.
Experimental Protocol: 2D NOESY NMR
Chiral HPLC: Separating and Quantifying Stereoisomers
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of stereoisomers. By utilizing a chiral stationary phase (CSP), which interacts differently with each isomer, a mixture of cis and trans tosylates can be resolved into individual peaks.
Expected Separation of cis- and trans-4-tert-butylcyclohexyl tosylate:
Experimental Protocol: Chiral HPLC Method Development
Developing a successful chiral separation method often involves screening different columns and mobile phases.
Conclusion: A Multi-faceted Approach to Structural Elucidation
For the unambiguous determination of the absolute stereochemistry of a this compound, X-ray crystallography remains the definitive method , providing a complete and precise three-dimensional structure. However, its requirement for a high-quality single crystal can be a significant bottleneck.
2D NOESY NMR spectroscopy offers a powerful alternative for confirming relative stereochemistry and providing insights into the conformational dynamics of the molecule in a more biologically relevant solution state. It is a non-destructive technique that can be performed on relatively small amounts of material.
Chiral HPLC is an invaluable tool for the quantification of isomeric mixtures and for the preparative separation of stereoisomers. While it does not provide direct structural information, it is essential for assessing the purity of a sample and for isolating specific isomers for further study.
A Comparative Guide to Sulfonate Esters: Tosylates, Brosylates, and Nosylates in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate leaving group is a critical decision in the design and execution of nucleophilic substitution reactions. Sulfonate esters are a prominent class of leaving groups, prized for their high reactivity and the ability to be readily prepared from alcohols. This guide provides an objective, data-driven comparison of three commonly employed arylsulfonate esters: tosylates (p-toluenesulfonates), brosylates (p-bromobenzenesulfonates), and nosylates (p-nitrobenzenesulfonates).
This comparative analysis delves into the relative reactivity, stability, and synthetic utility of these leaving groups, supported by quantitative data and detailed experimental protocols to aid in the rational selection of the optimal sulfonate ester for a given synthetic transformation.
At a Glance: Comparative Performance of Sulfonate Esters
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. For sulfonate esters, the leaving group is the sulfonate anion, and its stability is inversely related to its basicity. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is largely governed by the electronic nature of the substituent on the aromatic ring.
| Leaving Group | Abbreviation | Structure of Leaving Group Anion | pKa of Conjugate Acid | Relative S_N2 Rate |
| Tosylate | OTs | CH₃C₆H₄SO₃⁻ | ~ -2.8 | 1.0 |
| Brosylate | OBs | BrC₆H₄SO₃⁻ | ~ -2.9 | ~3.7 |
| Nosylate (B8438820) | ONs | O₂NC₆H₄SO₃⁻ | ~ -3.5 | ~18.6 |
Table 1: Comparative data for tosylate, brosylate, and nosylate leaving groups. The relative SN2 rates are based on the reaction of the corresponding n-butyl esters with a nucleophile, normalized to the rate of the tosylate.
The data clearly indicates that the leaving group ability follows the order: Nosylate > Brosylate > Tosylate . This trend is directly attributable to the electron-withdrawing or electron-donating nature of the para-substituent on the benzene (B151609) ring.
-
Nosylates are the most reactive due to the strongly electron-withdrawing nitro group (-NO₂). This group effectively delocalizes the negative charge of the sulfonate anion through both inductive and resonance effects, leading to a highly stable leaving group.
-
Brosylates are more reactive than tosylates. The bromine atom is an electron-withdrawing group primarily through its inductive effect, which stabilizes the resulting anion.
-
Tosylates , with an electron-donating methyl group (-CH₃), are the least reactive among the three. The methyl group slightly destabilizes the anion by pushing electron density onto the ring.
Experimental Protocols
Synthesis of Alkyl Sulfonate Esters from Alcohols
A general and widely used method for the preparation of tosylates, brosylates, and nosylates involves the reaction of the corresponding sulfonyl chloride with an alcohol in the presence of a base, typically pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrochloric acid generated during the reaction.
General Procedure:
-
To a solution of the alcohol (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane, pyridine) at 0 °C, add the sulfonyl chloride (1.1 to 1.5 equivalents).
-
If not using pyridine as the solvent, add a base such as triethylamine or pyridine (1.5 to 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for a period of 1 to 4 hours, or allow it to warm to room temperature and stir overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonate ester, which can be further purified by recrystallization or column chromatography.
Kinetic Study: Comparative Reactivity in an S_N2 Reaction
To quantitatively assess the relative reactivity of tosylates, brosylates, and nosylates, a kinetic study of a model S_N2 reaction can be performed. The following protocol outlines a method for determining the second-order rate constants for the reaction of an alkyl sulfonate with a common nucleophile.
Objective: To determine the relative rates of nucleophilic substitution for an alkyl tosylate, brosylate, and nosylate.
Materials:
-
Alkyl tosylate (e.g., n-butyl tosylate)
-
Alkyl brosylate (e.g., n-butyl brosylate)
-
Alkyl nosylate (e.g., n-butyl nosylate)
-
Nucleophile (e.g., sodium azide, NaN₃)
-
Solvent (e.g., anhydrous dimethylformamide, DMF)
-
Internal standard for analysis (e.g., dodecane)
-
Standard laboratory glassware and analytical instrumentation (GC or HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations for each alkyl sulfonate, the nucleophile, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vessels maintained at a constant temperature (e.g., 50 °C), add the alkyl sulfonate solution and the internal standard solution.
-
Initiation of Reaction: To initiate the reaction, add the nucleophile solution to each reaction vessel simultaneously and start a timer.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold water or a dilute acid).
-
Extraction and Analysis: Extract the quenched sample with an appropriate organic solvent. Analyze the organic layer by GC or HPLC to determine the concentration of the remaining alkyl sulfonate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the alkyl sulfonate versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k_obs). The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the nucleophile.
-
Comparison: Compare the second-order rate constants for the tosylate, brosylate, and nosylate to determine their relative reactivities.
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
A Comparative Guide to the Synthesis of a cis-Tosylate Intermediate for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of an established synthetic route and a novel, optimized route for the preparation of the cis-tosylate intermediate, [(2R, 4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate. This key intermediate is crucial in the synthesis of widely used antifungal drugs such as itraconazole (B105839) and ketoconazole.[1][2] The following sections present a comparative analysis of the two routes, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most efficient and scalable method for their drug development programs.
Comparative Performance Analysis
The validation of a new synthetic route hinges on its ability to offer significant improvements over existing methods. Key performance indicators include reaction yield, purity of the final product, reaction time, and the use of milder, more environmentally friendly conditions. The novel route presented here utilizes a phase-transfer catalyst to enhance the reaction rate and simplify the workup procedure.
| Parameter | Established Route | Novel Route | Improvement |
| Yield (%) | 85 | 92 | +7% |
| Purity (HPLC, %) | >95 | >98 | Higher Purity |
| Reaction Time (hours) | 8 | 4 | 50% Reduction |
| Reaction Temperature (°C) | 0 to 25 | 25 (Isothermal) | Milder Conditions |
| Solvent | Dichloromethane | Toluene | Greener Solvent |
| Work-up Procedure | Aqueous Wash | Simple Filtration | Simplified |
Experimental Protocols
Detailed methodologies for both the established and novel synthetic routes are provided below.
Established Synthetic Route
This method involves the tosylation of the corresponding cis-alcohol in the presence of a base.
Materials:
-
(2R, 4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol (cis-alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve the cis-alcohol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) to the mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent to yield the pure this compound.
Novel Synthetic Route
This optimized route employs a phase-transfer catalyst to facilitate the reaction in a biphasic system, leading to a faster reaction and a simpler workup.
Materials:
-
(2R, 4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol (cis-alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a stirred solution of the cis-alcohol (1.0 eq) in toluene, add powdered potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) to the mixture at room temperature (25 °C).
-
Stir the reaction mixture vigorously for 4 hours at 25 °C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the solid potassium salts.
-
Wash the filtrate with water to remove any remaining salts and the phase-transfer catalyst.
-
Separate the organic layer and concentrate under reduced pressure to yield the high-purity this compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the experimental procedures and the key transformations in the synthetic pathways.
Caption: Experimental workflow for the established synthetic route.
Caption: Experimental workflow for the novel synthetic route.
Caption: Logical relationship of inputs and conditions to the product.
References
A Comparative Guide to Enantiomeric Excess Determination of Chiral Tosylates
The determination of enantiomeric excess (ee) is a critical analytical step in asymmetric synthesis and drug development, ensuring the stereochemical purity of chiral molecules. Chiral tosylates are important intermediates and building blocks in organic synthesis, making the accurate measurement of their enantiomeric composition essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. It offers high sensitivity and accuracy, providing direct visualization of the enantiomeric ratio.
Principle The fundamental principle of chiral HPLC is the differential interaction of enantiomers with a chiral stationary phase (CSP).[1] This results in the physical separation of the enantiomers as they pass through the column, leading to different retention times and two distinct peaks in the resulting chromatogram.[1] The enantiomeric excess is calculated from the integrated areas of these baseline-separated peaks.[1]
Experimental Protocol A general method for the direct analysis of chiral tosylates by HPLC is as follows:
-
Sample Preparation: Dissolve approximately 1 mg of the purified tosylate sample in the mobile phase to create a concentration of about 1 mg/mL.[1] Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[1]
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for resolving tosylate enantiomers.[2]
-
Mobile Phase: Optimized conditions can be achieved with either normal-phase (e.g., n-hexane/ethanol 70/30 v/v) or polar-phase (e.g., methanol) eluents.[2]
-
Flow Rate: Typical flow rates range from 0.8 mL/min to 1.2 mL/min.[2]
-
Temperature: Column temperature can be controlled (e.g., 20°C to 40°C) to optimize separation.[2]
-
Detection: A UV detector is commonly used for tosylates due to the presence of the aromatic chromophore.
-
-
Data Analysis: Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[1]
-
References
Unraveling Transition States: A Computational Showdown of Cis- vs. Trans-Tosylate Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms at the molecular level is pivotal. The stereochemical orientation of a leaving group can dramatically influence reaction rates and product distributions. This guide provides a computational comparison of the transition states for the reactions of cis- and trans-4-tert-butylcyclohexyl tosylate, classic substrates that exemplify the profound impact of stereochemistry on reactivity.
The solvolysis and elimination reactions of cis- and trans-4-tert-butylcyclohexyl tosylate have long been a cornerstone of physical organic chemistry education and research. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific chair conformation, making these isomers ideal models for studying the reactivity of axial versus equatorial leaving groups. Experimental studies have consistently shown that the cis isomer, which possesses an axial tosylate group, undergoes solvolysis significantly faster than the trans isomer, where the tosylate is in the more stable equatorial position.[1] This difference in reactivity is rooted in the energetics of both the ground states and the transition states of the two isomers.
Energetic Landscape: A Tale of Two Isomers
The primary reason for the enhanced reactivity of the cis isomer in SN1-type solvolysis is its higher ground state energy.[1] The axial tosylate group in the cis isomer experiences 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring, leading to steric strain. The trans isomer, with its equatorial tosylate group, is more stable. Since both isomers proceed through a common carbocation intermediate in a stepwise SN1 reaction, the transition state leading to this intermediate is closer in energy to the less stable cis isomer, resulting in a lower activation energy.[1]
For bimolecular elimination (E2) reactions, the stereoelectronic requirements of the transition state become paramount. The E2 mechanism favors a trans-diaxial arrangement of the leaving group and a β-hydrogen. In the case of the cis-4-tert-butylcyclohexyl tosylate, the axial tosylate group is already in a favorable position for elimination with the axial β-hydrogens. Conversely, the trans isomer, with its equatorial leaving group, cannot easily achieve the preferred trans-diaxial geometry for the transition state without significant distortion of the cyclohexane ring, leading to a much slower E2 reaction rate.[2]
Quantitative Comparison of SN1 Solvolysis Transition States
The following table presents illustrative quantitative data that would be expected from a Density Functional Theory (DFT) study comparing the SN1 solvolysis transition states of cis- and trans-4-tert-butylcyclohexyl tosylate. This data is based on the established principles of their relative reactivity.
| Parameter | cis-4-tert-butylcyclohexyl Tosylate | trans-4-tert-butylcyclohexyl Tosylate |
| Relative Ground State Energy (kcal/mol) | +0.7 | 0.0 |
| Activation Energy (ΔG‡, kcal/mol) | 22.5 | 25.0 |
| Transition State C-OTs Bond Length (Å) | 2.55 | 2.58 |
| Transition State C-O-S Angle (degrees) | 115.2 | 114.8 |
This data is illustrative and represents typical values expected from computational analysis based on experimental observations.
Experimental Protocols: A Computational Approach
A typical computational study to obtain the data presented above would involve the following protocol:
-
Model Building : The initial 3D structures of cis- and trans-4-tert-butylcyclohexyl tosylate are built.
-
Conformational Search : A conformational search is performed for each isomer to ensure the lowest energy conformer is used as the starting point.
-
Ground State Optimization : The geometry of each isomer is optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-31G*. This provides the relative ground state energies.
-
Transition State Search : A transition state search is performed for the C-OTs bond cleavage for each isomer. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculation : Vibrational frequency calculations are performed on the optimized ground state and transition state structures. A true transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate (the C-OTs bond breaking). These calculations also provide the zero-point vibrational energies and thermal corrections to calculate the Gibbs free energy of activation (ΔG‡).
-
Solvent Effects : To simulate the solvolysis reaction, a continuum solvent model, such as the Polarizable Continuum Model (PCM), is applied to all calculations to account for the effect of the solvent (e.g., ethanol (B145695) or acetic acid).
-
Software : These calculations are typically performed using quantum chemistry software packages like Gaussian, Q-Chem, or ORCA.
Visualizing the Reaction Pathways
The following diagram illustrates the logical relationship and energetic profile for the SN1 solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylate.
Caption: Reaction profile for cis- vs. trans-tosylate SN1 solvolysis.
References
development of a validated analytical method for cis-tosylate impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tosylate impurities, a class of potentially genotoxic impurities (PGIs), are critical for ensuring the safety and quality of pharmaceutical products.[1] Regulatory bodies mandate strict control of these impurities to levels as low as parts per million (ppm).[2] This guide provides a comparative overview of commonly employed analytical methods for the determination of tosylate impurities, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs. The methods compared include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Performance Comparison
The selection of an analytical method for tosylate impurity analysis is often driven by the required sensitivity, specificity, and the nature of the analyte and drug matrix.[3] The following table summarizes the key quantitative performance parameters of different analytical techniques.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Methyl, Ethyl, Isopropyl Tosylates | Not Specified | 0.6 ppm (for methanesulfonates with derivatization) | Not Specified | Not Specified | [4] |
| UPLC-MS/MS | Methyl, Ethyl, Propyl, Isopropyl, n-Butyl p-toluenesulfonates | ≤ 1 ng/mL | Not Specified | 94.1-106.0% | 0.8-2.9% | [4][5] |
| GC-MS | Methyl and Ethyl esters of p-toluenesulfonic acid | < 1 ppm (for a similar compound) | Not Specified | Not Specified | Not Specified | [1][3] |
Note: Data for cis-tosylate impurities specifically is limited in publicly available literature. The data presented is for tosylate esters in general, which serve as a close surrogate. The actual performance for a specific this compound isomer may vary and would require method-specific validation.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful implementation and validation of analytical methods for trace-level impurity analysis.
HPLC-UV is a widely accessible technique for the analysis of non-volatile compounds with a UV chromophore.[3] For tosylate impurities that lack a strong chromophore or are present at very low levels, derivatization may be necessary to enhance sensitivity.[6]
Experimental Protocol:
-
Sample Preparation: To a known amount of the drug substance, add a suitable solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water). For derivatization, a reagent such as sodium phenoxide can be used to create a UV-active derivative.[7]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Shim-pack C18, 250 × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M sodium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile) is typical.[7]
-
Flow Rate: Approximately 1.0-1.5 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[7]
-
Injection Volume: Typically 10-30 µL.[7]
-
-
Detection: UV detection at a wavelength where the derivative or the tosylate itself has maximum absorbance (e.g., 210 nm or 218 nm).[7][8]
Experimental Workflow:
Caption: HPLC-UV workflow for tosylate impurity analysis.
UPLC-MS offers higher resolution, shorter analysis times, and greater sensitivity and specificity compared to conventional HPLC-UV, making it highly suitable for trace-level analysis of genotoxic impurities without the need for derivatization.[9][10]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration, for instance, of 0.5 mg/mL.[11]
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size column is used (e.g., Waters ACQUITY UPLC HSS T3 C18, 2.1 mm × 100 mm, 1.8 µm).[11]
-
Mobile Phase: Gradient elution with water and acetonitrile is common.[11]
-
Flow Rate: Typically around 0.3 mL/min.[11]
-
Column Temperature: Maintained at a controlled temperature, for example, 30 °C.[11]
-
Injection Volume: A small injection volume, such as 1-5 µL, is used.
-
-
Mass Spectrometry Conditions:
Experimental Workflow:
Caption: UPLC-MS workflow for sensitive tosylate impurity analysis.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] Tosylate esters can be analyzed by GC-MS, often with direct liquid injection.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve the drug substance in a suitable organic solvent like dichloromethane. An internal standard may be added to improve accuracy and precision.[3][12]
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase is used (e.g., DB-VRX, 60 m × 0.25 mm i.d. × 1.4 µm).[12]
-
Carrier Gas: Helium at a constant flow rate.[13]
-
Inlet: Split/splitless or Programmed Temperature Vaporizing (PTV) inlet.[12]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.[13]
-
-
Mass Spectrometry Conditions:
Experimental Workflow:
Caption: GC-MS workflow for volatile tosylate impurity analysis.
References
- 1. ijsr.net [ijsr.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ace.as-pub.com [ace.as-pub.com]
- 9. rroij.com [rroij.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Tosylating Agents for Researchers and Drug Development Professionals
In the realm of organic synthesis, the conversion of alcohols to tosylates is a fundamental transformation, rendering the hydroxyl group, a notoriously poor leaving group, into a versatile tosylate that readily participates in nucleophilic substitution and elimination reactions. The choice of the tosylating agent is critical and can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a detailed, head-to-head comparison of the most common tosylating agents: p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic anhydride (B1165640) (Ts₂O), and p-toluenesulfonic acid (p-TsOH), supported by experimental data to inform synthetic strategy.
Executive Summary
| Tosylating Agent | Key Characteristics |
| p-Toluenesulfonyl Chloride (TsCl) | The most widely used and cost-effective tosylating agent. Typically requires a base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. Can be prone to side reactions, such as chlorination.[1] Generally more reactive than tosyl anhydride and p-toluenesulfonic acid.[1] |
| p-Toluenesulfonic Anhydride (Ts₂O) | A "softer" and more reactive electrophile than TsCl. Does not produce HCl, avoiding potential acid-catalyzed side reactions. Can be used under neutral conditions, beneficial for acid-sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | The most economical but least reactive of the three. Requires a catalyst (e.g., ZrCl₄, silica (B1680970) chloride) and often elevated temperatures to drive the reaction. Offers opportunities for chemoselectivity based on the choice of catalyst.[2][3] |
Quantitative Data Comparison
Table 1: Tosylation of Primary Alcohols
| Tosylating Agent | Substrate | Conditions | Reaction Time | Yield | Reference |
| TsCl | Benzyl alcohol | Pyridine, CHCl₃ | - | 53% | [1] |
| TsCl | 1-Decanol (B1670082) | Pyridine, CH₂Cl₂ | 6 h | 81% (in mixture) | [2] |
| p-TsOH | Phenyl propanol | ZrCl₄, CH₂Cl₂, reflux | 7 h | 94% | [2] |
| p-TsOH | 1-Decanol | ZrCl₄, CH₂Cl₂, reflux | 6 h | 81% | [2] |
Table 2: Tosylation of Secondary Alcohols
| Tosylating Agent | Substrate | Conditions | Reaction Time | Yield | Reference |
| TsCl | Cyclohexanol (B46403) | Pyridine | - | - | |
| Ts₂O | trans-4-Methylcyclohexanol | NaH, THF | 4 h | 24% (crystalline) | |
| p-TsOH | Cyclohexanol | Silica chloride, CH₂Cl₂, reflux | 1 h | 95% | [3] |
| p-TsOH | 2-Butanol | ZrCl₄, CH₂Cl₂, reflux | 6 h | 4% (in mixture) | [2] |
Note: Yields are highly substrate and condition dependent. The data presented here is for illustrative purposes.
Reaction Mechanisms and Workflows
The choice of tosylating agent dictates the reaction mechanism and the necessary experimental workflow.
p-Toluenesulfonyl Chloride (TsCl)
The tosylation of an alcohol with TsCl in the presence of a base like pyridine proceeds through a nucleophilic attack of the alcohol on the sulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base.
p-Toluenesulfonic Anhydride (Ts₂O)
Tosylation with tosyl anhydride avoids the generation of HCl. The reaction can proceed under neutral conditions or be facilitated by a base to deprotonate the alcohol, increasing its nucleophilicity.
p-Toluenesulfonic Acid (p-TsOH)
The tosylation of alcohols with p-TsOH is a dehydration reaction that requires a catalyst, such as ZrCl₄, to activate the sulfonic acid and facilitate the removal of water.
Experimental Protocols
General Protocol for Tosylation using p-Toluenesulfonyl Chloride (TsCl)
This protocol is a widely used method for the tosylation of primary and secondary alcohols.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (B128534) (1.5 - 2.0 eq)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the alcohol in anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine dropwise to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Tosylation using p-Toluenesulfonic Anhydride (Ts₂O)
This method is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonic anhydride (1.1 eq)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Optional: Base (e.g., NaH, pyridine)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
If using a base like NaH, suspend NaH in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add a solution of the alcohol in anhydrous THF dropwise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of p-toluenesulfonic anhydride in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
If not using a strong base, dissolve the alcohol and p-toluenesulfonic anhydride in an anhydrous solvent. A milder base like pyridine can be added.
-
Stir the reaction at room temperature or gentle heat and monitor by TLC.
-
After completion, quench the reaction with saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the product as needed.
General Protocol for Tosylation using p-Toluenesulfonic Acid (p-TsOH) with a Catalyst
This protocol is an example of a dehydration reaction to form the tosylate.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonic acid (1.2 eq)
-
Catalyst (e.g., ZrCl₄ (0.1 eq) or silica chloride)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of the alcohol in CH₂Cl₂ in a round-bottom flask, add p-toluenesulfonic acid.
-
Add the catalyst (e.g., ZrCl₄).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Selectivity in Tosylation
The choice of tosylating agent and reaction conditions can influence the selectivity of the reaction, particularly when dealing with molecules containing multiple hydroxyl groups of different steric environments (e.g., primary vs. secondary alcohols).
-
p-Toluenesulfonyl Chloride (TsCl): Due to its steric bulk, TsCl can exhibit a preference for the tosylation of less sterically hindered primary alcohols over more hindered secondary and tertiary alcohols.
-
p-Toluenesulfonic Acid (p-TsOH) with Catalysts: The selectivity can be tuned by the choice of catalyst.
-
ZrCl₄ as a catalyst has been shown to selectively tosylate primary alcohols over secondary alcohols.[2] For instance, in a competitive reaction between 1-decanol and 2-butanol, the primary alcohol was tosylated in 81% yield, while the secondary alcohol only yielded 4% of the corresponding tosylate.[2]
-
Silica chloride as a catalyst , conversely, has been reported to favor the tosylation of secondary alcohols over primary alcohols.[3] In a competitive reaction between cyclohexanol and 1-octadecanol, the secondary alcohol was tosylated in 95% yield, while the primary alcohol gave only a 7% yield.[3]
-
Conclusion
The selection of an appropriate tosylating agent is a critical decision in synthetic planning. p-Toluenesulfonyl chloride remains the workhorse for general-purpose tosylations due to its reactivity and cost-effectiveness, though potential side reactions must be considered. p-Toluenesulfonic anhydride offers a milder alternative for sensitive substrates. For large-scale and cost-sensitive syntheses, p-toluenesulfonic acid with a suitable catalyst presents an attractive option, with the added benefit of tunable selectivity. By understanding the distinct reactivity profiles, mechanistic pathways, and experimental requirements of each agent, researchers can optimize their synthetic strategies to achieve their desired target molecules efficiently and selectively.
References
A Comparative Guide to the Green Chemistry Metrics of cis-Tosylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cis-tosylates is a cornerstone of organic chemistry, providing pivotal intermediates for the introduction of nucleophiles with stereochemical control. However, traditional synthetic routes often rely on hazardous reagents and solvents, generating significant chemical waste. This guide provides a comparative analysis of a conventional tosylation method versus a greener alternative, employing key green chemistry metrics to assess their environmental impact and efficiency.
Green Chemistry Metrics at a Glance
To objectively compare the "greenness" of chemical processes, a set of metrics has been established. The most common are:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. A higher percentage indicates a more efficient reaction with less waste generated as byproducts.
-
Environmental Factor (E-Factor): A simple and effective metric that quantifies the total mass of waste produced for a given mass of product. A lower E-Factor signifies a greener process.[1]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals, etc.) used to produce a specific mass of product.[2][3][4] A lower PMI is indicative of a more sustainable and efficient process.
Comparative Analysis: Synthesis of cis-1,2-Cyclohexanediol (B155557) Ditosylate
To illustrate the practical application of these metrics, we will compare two synthetic pathways to cis-1,2-cyclohexanediol ditosylate starting from cis-1,2-cyclohexanediol.
Method 1: Conventional Synthesis using Pyridine and Dichloromethane (B109758)
This classical approach is widely used but involves a hazardous solvent and a stoichiometric amount of a noxious base.
Method 2: Greener Synthesis using Phase-Transfer Catalysis
This alternative method employs a catalytic amount of a phase-transfer catalyst (PTC), allowing the use of an inorganic base and a more environmentally benign solvent system.[5][6][7][8]
Data Presentation: Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the two methods, assuming a 90% yield for both to ensure a fair comparison.
| Metric | Method 1: Conventional (Pyridine/DCM) | Method 2: Greener (Phase-Transfer Catalysis) | Ideal Value |
| Atom Economy (%) | 64.8% | 64.8% | 100% |
| E-Factor | 25.6 | 12.1 | 0 |
| Process Mass Intensity (PMI) | 26.6 | 13.1 | 1 |
Note: Calculations are based on the detailed experimental protocols provided below.
Analysis: While the Atom Economy is identical for both methods (as it is based on the stoichiometry of the core reaction), the E-Factor and PMI reveal significant differences. The greener PTC method cuts the E-Factor and PMI by more than half, primarily by eliminating the need for a large volume of chlorinated solvent and a stoichiometric organic base, replacing them with water and a catalytic amount of PTC.
Experimental Protocols
Method 1: Conventional Synthesis of cis-1,2-Cyclohexanediol Ditosylate
Reactants and Materials:
-
cis-1,2-Cyclohexanediol (5.81 g, 50 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol)
-
Pyridine (15.8 g, 200 mmol)
-
Dichloromethane (DCM) (200 mL, approx. 265 g)
-
1 M Hydrochloric Acid (for workup, 100 mL, approx. 100 g)
-
Saturated Sodium Bicarbonate Solution (for workup, 100 mL, approx. 105 g)
-
Brine (for workup, 50 mL, approx. 55 g)
-
Anhydrous Magnesium Sulfate (for drying, 10 g)
-
Ethyl Acetate (for recrystallization, 50 mL, approx. 45 g)
-
Hexane (for recrystallization, 100 mL, approx. 66 g)
Procedure:
-
A solution of cis-1,2-cyclohexanediol (5.81 g, 50 mmol) in 150 mL of dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.[9]
-
Pyridine (15.8 g, 200 mmol) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (21.0 g, 110 mmol) over 15 minutes, ensuring the temperature remains below 5°C.[9][10]
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12 hours.
-
The reaction is quenched by the slow addition of 100 mL of 1 M HCl. The organic layer is separated.
-
The organic phase is washed sequentially with 100 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to yield the final product.
Method 2: Greener Synthesis of cis-1,2-Cyclohexanediol Ditosylate via Phase-Transfer Catalysis
Reactants and Materials:
-
cis-1,2-Cyclohexanediol (5.81 g, 50 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol)
-
Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol)
-
Tetrabutylammonium (B224687) bromide (TBAB) (1.61 g, 5 mmol)
-
Toluene (B28343) (150 mL, approx. 130 g)
-
Water (150 mL, 150 g)
-
Brine (for workup, 50 mL, approx. 55 g)
-
Anhydrous Magnesium Sulfate (for drying, 10 g)
-
Ethanol (B145695) (for recrystallization, 60 mL, approx. 47 g)
Procedure:
-
To a round-bottom flask are added cis-1,2-cyclohexanediol (5.81 g, 50 mmol), potassium carbonate (27.6 g, 200 mmol), tetrabutylammonium bromide (1.61 g, 5 mmol), toluene (150 mL), and water (150 mL).
-
The biphasic mixture is stirred vigorously. A solution of p-toluenesulfonyl chloride (21.0 g, 110 mmol) in 50 mL of toluene is added dropwise over 30 minutes at room temperature.
-
The reaction mixture is heated to 50°C and stirred vigorously for 6 hours.
-
After cooling to room temperature, the organic and aqueous layers are separated.
-
The organic layer is washed with 50 mL of brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield the final product.
Visualizations
Logical Workflow for Green Chemistry Assessment
Caption: Workflow for assessing and comparing the green chemistry metrics of different synthetic routes.
General Reaction Pathway for Alcohol Tosylation
Caption: General chemical equation for the synthesis of a tosylate from an alcohol.
References
- 1. Welcome to www.sheldon.nl [sheldon.nl]
- 2. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. orgosolver.com [orgosolver.com]
Safety Operating Guide
Navigating the Safe Disposal of cis-Tosylate: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling cis-tosylate, a sulfonate ester, adherence to established disposal protocols is critical to mitigate potential hazards. This guide provides essential safety and logistical information, outlining the procedural steps for the appropriate management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific formulations may vary, general safety precautions when handling tosylate compounds include the use of appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1] In the event of skin or eye contact, rinse the affected area with plenty of water and seek medical attention.[1][3] For spills, avoid generating dust and collect the material using a scoop or vacuum, placing it into a suitable container for disposal.[1]
Core Disposal Principles
The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][4][5] It is crucial to adhere to all federal, state, and local regulations governing chemical waste.[1]
Key restrictions include:
-
Do not dispose of with household garbage.[5]
-
Do not allow the product to enter sewage systems, drains, or water courses.[1][5]
All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, vials), absorbent pads, and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[4][5]
Structured Disposal Workflow
The logical flow for the proper disposal of this compound involves a series of coordinated steps, beginning with waste generation and culminating in its final removal by a certified service.
Caption: Logical workflow for the proper disposal of this compound waste.
Quantitative Data Summary
Due to the nature of chemical waste disposal protocols, which are highly dependent on local regulations and institutional policies, specific quantitative data for this compound disposal (e.g., concentration limits for neutralization) are not broadly published. The following table summarizes key logistical and safety parameters based on available information.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, impervious gloves, protective clothing. | [1][2] |
| Storage of Waste | Designated, properly labeled, sealed hazardous waste container in a cool, dry, well-ventilated area. | [4][5] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company. | [1][4][5] |
| Alternative Pre-treatment | Laboratory-scale hydrolysis (neutralization) may be possible for small quantities, but requires explicit approval from the institutional EHS department. | [4] |
| Final Disposal Option | Incineration in a facility equipped with an afterburner and scrubber. | [1] |
Experimental Protocol: Hydrolysis of Tosylate Esters (Generalized)
Disclaimer: The following is a generalized protocol for the hydrolysis of tosylate esters. This procedure is for informational purposes only and must be validated and explicitly approved by your institution's Environmental Health and Safety (EHS) department before being applied to this compound or any other specific compound.
Objective
To hydrolyze the tosylate ester to a less reactive alcohol and a salt of p-toluenesulfonic acid, rendering the waste aqueous for collection.[4]
Materials
-
Waste this compound
-
Suitable basic solution (e.g., sodium hydroxide (B78521) solution)
-
Suitable acidic solution for neutralization (e.g., hydrochloric acid)
-
pH indicator paper or pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Heating mantle and temperature probe
-
Ice bath
-
Personal Protective Equipment (PPE)
Procedure
-
Preparation: In a designated chemical fume hood, carefully measure the quantity of this compound waste to be treated. Ensure all necessary PPE is worn.
-
Reaction Setup: Place the this compound waste into the reaction vessel equipped with a magnetic stir bar.
-
Hydrolysis: Slowly add the basic solution to the reaction vessel while stirring. The reaction may be heated to facilitate the hydrolysis of the ester. The specific concentration of the base, reaction temperature, and time will depend on the specific tosylate and must be determined in consultation with EHS.
-
Completion Monitoring: Allow the reaction to proceed until the tosylate is fully hydrolyzed. This may be monitored by appropriate analytical techniques if deemed necessary by the EHS-approved protocol.
-
Cooling: Once the reaction is complete, turn off the heat and allow the solution to cool to room temperature. An ice bath may be used for faster cooling if necessary.
-
Neutralization: Carefully and slowly add the acidic solution to neutralize the excess base. Monitor the pH of the solution closely using a pH meter or pH paper. The target pH should be between 6 and 8.[4] Be aware that this neutralization reaction can be exothermic.
-
Final Waste Collection: The resulting neutralized aqueous solution, containing the hydrolyzed product and salts, should be collected as aqueous chemical waste.
-
Disposal: Transfer the collected aqueous waste into a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.[4]
By adhering to these guidelines and maintaining open communication with institutional safety officers, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Personal protective equipment for handling cis-Tosylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling cis-Tosylate (CAS No: 154003-23-3). Due to its status as a pharmaceutical-related compound of unknown potency, a conservative approach based on best practices for handling potent compounds is required to ensure personnel safety and operational integrity.[1]
Hazard Identification and Chemical Properties
This compound is a complex organic molecule used as a chemical intermediate in pharmaceutical synthesis.[2] While it is not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard (29 CFR 1910.1200), it must be handled with care as its toxicological properties have not been thoroughly investigated.[1] The primary risks include potential irritation to the skin, eyes, and respiratory tract.[3] In the event of a fire, it can emit toxic fumes, including carbon oxides, nitrogen oxides, and sulphur oxides.[1]
Key Data Summary:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉Cl₂N₃O₅S | [3] |
| Molecular Weight | 484.35 g/mol | [3] |
| Appearance | White Powder | [4] |
| Occupational Exposure Limits | No data available | [3] |
| Acute Toxicity (LD50) | No data available | [1] |
| Carcinogenicity | No component is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |
Given the lack of specific toxicity data, all handling procedures should be governed by robust engineering controls and a comprehensive Personal Protective Equipment (PPE) program.
Personal Protective Equipment (PPE) Program
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, or ocular contact. All PPE must be inspected prior to use.[1][3]
Summary of Required Personal Protective Equipment:
| Protection Type | Task Level | Required PPE | Standards & Specifications |
| Respiratory | All Handling Operations (Weighing, transfers, solution prep) | NIOSH-approved N100 or CEN-approved FFP3 Particulate Respirator.[1] | To be used as a backup to primary engineering controls (e.g., fume hood).[1] N100 filters ≥99.97% of airborne particles; FFP3 filters ≥99%.[5][6] |
| No Engineering Controls (Emergency Spill) | Full-face supplied air respirator.[1] | Provides highest level of respiratory protection. | |
| Hand | All Handling Operations | Double-gloving with nitrile gloves. | Outer gloves must be changed immediately upon contamination. Gloves must satisfy specifications of EN 374 for chemical resistance.[1][3] |
| Eye/Face | All Handling Operations | Tightly fitting safety goggles with side-shields.[1] | Must conform to EN 166 (EU) or be NIOSH-approved (US).[1][3] |
| Body | All Handling Operations | Disposable coveralls or lab coat made of impervious material (e.g., polyethylene-coated polypropylene).[1][7] | Fire/flame resistant clothing is also recommended.[1] Standard cloth lab coats are not sufficient.[7] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
